3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Description
BenchChem offers high-quality 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDBREOLOYHYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432861 | |
| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-02-6 | |
| Record name | β-Amino-2,4-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Introduction: Contextualizing a Key Pharmaceutical Building Block
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a substituted β-amino acid derivative. Molecules within this structural class are of significant interest to the pharmaceutical and medicinal chemistry sectors. As unnatural amino acids, they serve as versatile scaffolds and key intermediates in the synthesis of novel therapeutic agents, including modified peptides and small molecule drugs. The strategic placement of dimethoxy groups on the phenyl ring profoundly influences the molecule's electronic and steric properties, which in turn dictates its biological activity and pharmacokinetic profile. Derivatives of 3-amino-3-arylpropionic acid have been explored for a range of therapeutic applications, including neuropharmacology (targeting conditions like depression and anxiety), oncology, and as antimicrobial agents.
This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the compound's characteristics but also detailed, field-proven methodologies for their experimental determination. Understanding these fundamental properties is a critical first step in the rational design of new drugs, enabling prediction of a compound's behavior in biological systems.
Core Physicochemical Properties
A molecule's identity and behavior are defined by its fundamental physicochemical characteristics. These parameters are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development. The table below summarizes the known and predicted properties for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | - |
| CAS Number | 34841-02-6 | [1] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| Melting Point (°C) | Not available in cited literature. | For comparison, the 3,4-dimethoxy isomer has a reported melting point of 223°C. |
| Aqueous Solubility | Not available in cited literature. | Expected to be low. Can be experimentally determined. |
| pKa | Not available in cited literature. | This molecule is amphoteric, with at least two pKa values (carboxylic acid and amino group). These can be determined via potentiometric titration or predicted using computational models. |
| logP (Octanol/Water) | Not available in cited literature. | This value is critical for predicting lipophilicity and membrane permeability. It can be determined via the shake-flask method or predicted using computational software. For context, the related 3,4-dimethoxy isomer has a computed XLogP3 of -2.4.[1] |
Note: The absence of readily available experimental data for properties such as melting point, pKa, and logP underscores the specialized nature of this compound. The following sections provide robust protocols for determining these critical parameters in a laboratory setting.
Experimental Determination of Key Parameters
To ensure scientific integrity, direct experimental measurement of physicochemical properties is paramount. The following protocols represent the gold-standard methodologies for determining the acid dissociation constant (pKa) and the partition coefficient (logP), two of the most influential parameters in drug discovery.
Determination of pKa by Potentiometric Titration
The pKa, the negative logarithm of the acid dissociation constant, dictates the extent of a molecule's ionization at a given pH. This property is crucial as it governs solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly reliable method for its determination.[2]
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[2] The resulting titration curve of pH versus titrant volume reveals buffer regions where the pH changes minimally. The midpoint of this buffer region, known as the half-equivalence point, is where the concentrations of the protonated and deprotonated species are equal. At this specific point, the measured pH is equal to the pKa of the ionizable group.[3] For an amphoteric molecule like 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, two distinct inflection points corresponding to the carboxylic acid and the amino group are expected.
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[2]
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient quantity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Dilute the solution to a final concentration of approximately 1 mM.[2]
-
Add a background electrolyte, typically 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[2]
-
-
Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of basic groups.[2]
-
Initial pH Adjustment: Immerse the calibrated pH electrode into the solution. Make the solution acidic (e.g., to pH 1.8-2.0) by adding 0.1 M hydrochloric acid (HCl) to ensure all functional groups are fully protonated at the start.[2]
-
Titration:
-
Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M sodium hydroxide, NaOH).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[2]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Identify the equivalence points, which are the points of steepest inflection on the curve.
-
Determine the volume of titrant at the half-equivalence points for each buffer region.
-
The pH value at each half-equivalence point is equal to the pKa for that specific ionization.[3]
-
-
Validation: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results. Calculate the average pKa values and standard deviations.[2]
Sources
- 1. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Aryl Propionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Beyond Ibuprofen - A Deep Dive into Aryl Propionic Acid Derivatives
Aryl propionic acid derivatives represent a cornerstone class of molecules in medicinal chemistry, most famously recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds such as ibuprofen, naproxen, and ketoprofen are household names, providing relief from pain and inflammation to millions worldwide.[2][3] These molecules are chemically characterized by a 2-arylpropionic acid scaffold.[4] However, the therapeutic potential of this chemical family extends far beyond its well-established anti-inflammatory effects. Emerging research has unveiled a surprisingly broad spectrum of biological activities, including promising anticancer and antimicrobial properties, sparking renewed interest in these versatile compounds within the drug discovery and development landscape.[1][5]
This technical guide provides an in-depth exploration of the biological activities of aryl propionic acid derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document delves into the core mechanisms of action, explores the diverse therapeutic applications, and provides practical, field-proven experimental protocols to empower your research endeavors. We will dissect the intricate structure-activity relationships that govern their efficacy and explore the pharmacokinetic and pharmacodynamic profiles that influence their clinical utility.
The Core Mechanism: Taming the Inflammatory Cascade through Cyclooxygenase Inhibition
The primary mechanism underpinning the anti-inflammatory, analgesic, and antipyretic effects of aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[1] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins—lipid compounds that act as key mediators of inflammation, pain, and fever.[6][7]
The Arachidonic Acid Cascade and the Role of COX Enzymes
The journey from a cellular inflammatory stimulus to the sensation of pain is a complex biochemical cascade. When a cell is damaged or stimulated by inflammatory signals, an enzyme called phospholipase A2 is activated. This enzyme cleaves arachidonic acid from the cell membrane's phospholipid bilayer. Arachidonic acid then serves as the substrate for the COX enzymes.
-
COX-1: The "Housekeeping" Enzyme: COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions.[8] These include protecting the gastric mucosa from acid, maintaining renal blood flow, and supporting platelet aggregation for blood clotting.[9]
-
COX-2: The "Inflammatory" Enzyme: In contrast, COX-2 is an inducible enzyme.[9] Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[10] The prostaglandins produced by COX-2 are the primary drivers of the classic signs of inflammation: redness, swelling, heat, and pain.[8]
Aryl propionic acid derivatives exert their therapeutic effects by competitively and reversibly binding to the active site of both COX-1 and COX-2, thereby preventing arachidonic acid from being converted into prostaglandins.[9] This reduction in prostaglandin synthesis alleviates the symptoms of inflammation and pain.[7] It is important to note that most traditional aryl propionic acid NSAIDs are non-selective, meaning they inhibit both COX-1 and COX-2.[11] This non-selectivity is the root of common side effects such as gastrointestinal irritation, as the protective functions of COX-1 are also diminished.[2]
The stereochemistry of these molecules is also crucial; for most aryl propionic acid derivatives, the (S)-enantiomer is the active inhibitor of COX enzymes.[1][2]
Below is a diagram illustrating the cyclooxygenase pathway and the point of intervention for aryl propionic acid derivatives.
Caption: The Cyclooxygenase (COX) Pathway and Inhibition by Aryl Propionic Acid Derivatives.
Expanding the Therapeutic Horizon: Anticancer and Antimicrobial Activities
While the anti-inflammatory properties of aryl propionic acid derivatives are well-documented, a growing body of evidence highlights their potential in other therapeutic areas, notably oncology and infectious diseases.[1] This expansion of their biological activity profile opens up exciting new avenues for drug development.
Anticancer Potential: A Multi-pronged Attack
Numerous studies have demonstrated that aryl propionic acid derivatives can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[12] The anticancer activity of these compounds is thought to be mediated through both COX-dependent and COX-independent mechanisms.
COX-Dependent Mechanisms: The overexpression of COX-2 has been implicated in the development and progression of several types of cancer.[13] COX-2-derived prostaglandins can promote tumor growth by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis (the formation of new blood vessels that supply the tumor). By inhibiting COX-2, aryl propionic acid derivatives can disrupt these pro-tumorigenic processes.
COX-Independent Mechanisms: Intriguingly, the anticancer effects of some aryl propionic acid derivatives appear to be independent of their COX-inhibitory activity.[12] Researchers are actively investigating several potential COX-independent targets, including:
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Some aryl propionic acid derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing tumor growth.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Activation of certain PPAR isoforms by aryl propionic acid derivatives has been linked to anticancer effects.
The following table summarizes the in vitro anticancer activity of selected aryl propionic acid derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ibuprofen | Colon (HT-29) | >1000 | [12] |
| Naproxen | Breast (MCF-7) | 450 | [12] |
| Experimental Derivative 1 | Prostate (PC-3) | 15.2 | [1] |
| Experimental Derivative 2 | Lung (A549) | 8.7 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Antimicrobial Activity: A New Weapon Against Drug Resistance
The emergence of antibiotic-resistant bacteria is a major global health crisis. Recent research has revealed that some aryl propionic acid derivatives possess intrinsic antimicrobial activity against a range of pathogenic bacteria.[14] For instance, ibuprofen has been shown to inhibit the growth of Bacillus cereus and methicillin-resistant Staphylococcus aureus (MRSA).[15]
The precise mechanisms underlying the antimicrobial effects of these compounds are still under investigation, but several possibilities have been proposed:
-
Disruption of Bacterial Cell Membranes: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Bacterial Enzymes: Aryl propionic acid derivatives may inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with Biofilm Formation: Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics. Some studies suggest that aryl propionic acid derivatives can inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.
The discovery of the antimicrobial properties of this class of compounds offers the exciting prospect of repurposing existing drugs or developing new derivatives to combat infectious diseases.
Conclusion and Future Directions: Unlocking the Full Potential
Aryl propionic acid derivatives have a rich history as effective anti-inflammatory agents, and their therapeutic utility continues to expand. The elucidation of their anticancer and antimicrobial activities has opened up new frontiers for research and development. Future efforts will likely focus on several key areas:
-
Designing Selective Inhibitors: A major focus will be the design of derivatives with enhanced selectivity for specific biological targets, such as COX-2 for safer anti-inflammatory drugs, or novel targets for anticancer and antimicrobial applications. This will involve a deeper understanding of the structure-activity relationships and the use of computational modeling and medicinal chemistry strategies.
-
Combination Therapies: Investigating the synergistic effects of aryl propionic acid derivatives in combination with existing anticancer and antimicrobial drugs could lead to more effective treatment regimens and help overcome drug resistance.
-
Drug Delivery Systems: The development of novel drug delivery systems can improve the pharmacokinetic profiles of these compounds, enhancing their efficacy and reducing side effects.
The journey of aryl propionic acid derivatives from simple pain relievers to multifaceted therapeutic agents is a testament to the power of continued scientific inquiry. For researchers and drug development professionals, this class of compounds represents a fertile ground for innovation, with the potential to address some of the most pressing challenges in human health.
References
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COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link][8]
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Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. [Link][9]
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. [Link][2]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link][1]
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Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry - ACS Publications. [Link][17]
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Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. [Link]
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Defining the COX inhibitor selectivity of NSAIDs: Implications for understanding toxicity. [Link][13]
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Cox-2 Inhibitors Linked to CNS Pain Pathways | Clinician–Scientist Corner - The Clinician.com. [Link][10]
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(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link][5]
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General structure of 2-arylpropionic acids (profens) composed of three... - ResearchGate. [Link][4]
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WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents. [11]
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New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed. [Link][14]
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. [Link][12]
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Anti-inflammatory drugs as potential antimicrobial agents: a review - Frontiers. [Link]
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An In-depth Technical Guide to 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Synthesis, Properties, and Therapeutic Potential
Introduction: The Significance of β-Amino Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, β-amino acids and their derivatives represent a cornerstone for the development of novel therapeutics. Their structural distinction from their α-amino acid counterparts—a single methylene unit homologation—imparts unique conformational properties and, critically, enhanced metabolic stability. This resilience to enzymatic degradation makes them ideal scaffolds for peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacokinetic profiles. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a member of this promising class of molecules. The strategic placement of dimethoxy groups on the phenyl ring is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and target engagement. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and explores its putative biological activities and applications, particularly within the realm of neuropharmacology and beyond.
Synthesis and Methodologies: A Robust and Scalable Approach
The synthesis of 3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid can be efficiently achieved through a one-pot, three-component reaction, a variant of the classical Rodionov reaction. This method is favored for its operational simplicity, cost-effectiveness, and scalability, making it well-suited for both academic research and industrial drug development.
Core Reaction Principle: The Rodionov Condensation
The reaction proceeds via a Knoevenagel condensation of an aromatic aldehyde (in this case, 2,4-dimethoxybenzaldehyde) with malonic acid, followed by a Michael addition of ammonia (from ammonium acetate) to the resulting unsaturated dicarboxylic acid intermediate. Subsequent decarboxylation yields the final β-amino acid. The electron-donating nature of the two methoxy groups on the aromatic ring facilitates the initial condensation step and stabilizes the carbocation-like transition states, generally leading to good yields.
Detailed Experimental Protocol
Materials:
-
2,4-dimethoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable polar protic solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for washing)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,4-dimethoxybenzaldehyde (1.0 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.0 equivalents) in absolute ethanol. The use of a slight excess of malonic acid and ammonium acetate drives the reaction towards completion.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. Typically, the reaction is complete within 4-6 hours.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the crude β-amino acid may form.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in a minimal amount of hot water and acidify to a pH of approximately 5-6 with dilute hydrochloric acid. This protonates the amino group and facilitates the precipitation of the zwitterionic product.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a wash with diethyl ether to remove any unreacted aldehyde and other organic impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid as a crystalline solid.
Causality in Experimental Choices
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Its polarity also aids in the stabilization of the charged intermediates.
-
Stoichiometry: The excess of malonic acid and ammonium acetate is a classic application of Le Chatelier's principle, ensuring high conversion of the limiting reagent, 2,4-dimethoxybenzaldehyde.
-
pH Adjustment: The careful acidification during workup is critical for the isoelectric precipitation of the amino acid, a standard and effective method for isolating such compounds.
Physicochemical and Spectroscopic Characterization
While specific experimental data for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is not extensively published, we can infer its properties based on its structure and data from closely related analogs.
| Property | Predicted/Inferred Value | Basis of Inference |
| Molecular Formula | C₁₁H₁₅NO₄ | Confirmed by chemical supplier data.[1] |
| Molecular Weight | 225.24 g/mol | Confirmed by chemical supplier data.[1] |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of structurally similar compounds like (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid which is a pale yellow or white solid. |
| Melting Point | Expected in the range of 190-210 °C (with decomposition) | Inferred from the melting point of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid (197-201 °C with decomposition).[2] |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases, and polar organic solvents. | Typical behavior of amino acids. Solubility is expected to be pH-dependent due to the presence of both acidic (carboxyl) and basic (amino) functional groups. |
| pKa (Carboxyl) | ~3.5 - 4.5 | Typical range for the carboxylic acid group in β-amino acids. |
| pKa (Amino) | ~9.0 - 10.0 | Typical range for the ammonium group in β-amino acids. |
Spectroscopic Data (Predicted):
-
¹H NMR: Expected signals would include two singlets for the methoxy protons (around 3.8-3.9 ppm), aromatic protons on the dimethoxy-substituted ring (in the 6.4-7.2 ppm region), a multiplet for the chiral proton alpha to the amino group, and multiplets for the methylene protons of the propionic acid backbone.
-
¹³C NMR: Signals for the two distinct methoxy carbons, aromatic carbons (with those directly attached to oxygen appearing downfield), the chiral carbon bearing the amino group, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 225.24. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the Cα-Cβ bond.
Potential Biological Activities and Mechanism of Action
The biological profile of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid has not been explicitly detailed in the literature. However, based on the activities of structurally related β-aryl-propionic acid derivatives, we can hypothesize its potential therapeutic applications and mechanisms of action.
Neuropharmacological Potential: A GABAergic Modulator?
Many β-amino acids, particularly those with a phenyl group, exhibit activity at γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is plausible that 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid could act as a modulator of GABAergic neurotransmission.
-
Potential Mechanism: The compound could act as a positive allosteric modulator at GABA-A receptors, enhancing the effect of GABA and leading to neuronal hyperpolarization. This would result in a general inhibitory effect on the central nervous system, suggesting potential applications as an anxiolytic, sedative, or anticonvulsant.
Caption: Putative mechanism of GABA-A receptor modulation.
Anti-inflammatory and Neuroprotective Effects
Derivatives of dimethoxyphenyl propionic acid have demonstrated anti-inflammatory properties. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid has been shown to suppress the production of pro-inflammatory mediators in microglial cells. This suggests that the 2,4-dimethoxy analog could possess similar activities.
-
Potential Signaling Pathway Involvement: The anti-inflammatory effects could be mediated through the inhibition of key signaling pathways such as NF-κB and MAPKs, which are central to the inflammatory response in the brain and other tissues. By inhibiting these pathways, the compound could reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, offering neuroprotective benefits in conditions where neuroinflammation plays a significant role.
Caption: Potential anti-inflammatory signaling pathway.
Applications in Drug Development and Research
Given its structure and the known activities of related compounds, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid holds promise in several areas:
-
Scaffold for CNS Drug Discovery: It can serve as a valuable starting point for the synthesis of novel compounds targeting CNS disorders such as epilepsy, anxiety, and neuropathic pain. The dimethoxy-phenyl moiety can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
-
Peptidomimetic Development: Its inclusion in peptide sequences can confer resistance to proteolysis, leading to the development of more stable and orally bioavailable peptide-based drugs.
-
Chemical Probe for Biological Research: As a specific modulator of (potentially) GABAergic systems, it could be used as a research tool to investigate the role of these systems in various physiological and pathological processes.
Conclusion and Future Directions
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a synthetically accessible β-amino acid with significant potential for applications in drug discovery and development. While direct biological data on this specific compound is currently sparse, the well-documented activities of its structural analogs strongly suggest a promising future in neuropharmacology and as an anti-inflammatory agent. Further research is warranted to fully elucidate its biological activity profile, mechanism of action, and therapeutic potential. The synthetic route outlined in this guide provides a solid foundation for the production of this compound in quantities sufficient for such investigations, paving the way for its potential translation from a laboratory chemical to a valuable therapeutic lead.
References
-
LabNetwork. (n.d.). 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid, 95% Purity, C11H15NO4, 100 mg. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to 3-Amino-3-(aryl)-propionic Acids: A Focus on the Dimethoxy-phenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Enigmatic Case of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
In the vast landscape of chemical compounds, some molecules are extensively studied, their histories meticulously documented, while others remain in relative obscurity. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid falls into the latter category. Despite its confirmed existence and availability from chemical suppliers, a detailed historical record of its discovery, initial synthesis, and specific developmental timeline remains elusive in publicly accessible scientific literature and patent databases.
This guide, therefore, deviates from a traditional historical narrative. Instead, it places 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid within the broader, well-established context of β-amino acids, specifically the 3-amino-3-arylpropionic acid family. By examining the established synthesis routes, chemical properties, and biological significance of its close structural isomers—the 3,4-dimethoxy and 2,3-dimethoxy derivatives—we can infer a scientifically sound understanding of the 2,4-dimethoxy isomer. This approach provides a robust technical foundation for researchers and drug development professionals interested in this class of compounds.
The Strategic Importance of β-Amino Acids in Medicinal Chemistry
β-Amino acids, and particularly their arylated derivatives like the β-phenylalanines, are of significant interest in medicinal and pharmaceutical chemistry.[1][2][3][4] Unlike their α-amino acid counterparts, which are the fundamental building blocks of natural proteins, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor structural alteration imparts several advantageous properties:
-
Enhanced Metabolic Stability: The modified backbone makes peptides and other molecules incorporating β-amino acids more resistant to enzymatic degradation by proteases.[3]
-
Unique Conformational Preferences: β-Amino acids can induce novel secondary structures in peptides, such as helices and sheets, that are distinct from those formed by α-amino acids. This allows for the design of peptidomimetics with specific and predictable three-dimensional shapes.
-
Diverse Biological Activities: The unique structural and conformational properties of β-amino acid-containing molecules enable them to interact with biological targets in novel ways, leading to a wide spectrum of biological activities.
General Synthesis of 3-Amino-3-arylpropionic Acids: The Rodionov Reaction
A cornerstone in the synthesis of β-amino acids is the Rodionov reaction, a one-pot multicomponent reaction. This method provides a straightforward and versatile route to a wide array of 3-amino-3-arylpropionic acids.
The classical Rodionov reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (or an ammonium salt) in an alcoholic solvent.
Conceptual Workflow of the Rodionov Reaction
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-3-(2,4-dimethoxyphenyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid is a synthetically derived amino acid analog belonging to the class of β-amino acids. Its structure, characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions and an amino group at the β-position of the propionic acid chain, makes it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of the methoxy groups influences the molecule's electronic properties and conformational flexibility, rendering it a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its role in contemporary research and development.
Chemical Identity and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. 3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid is distinguished by a unique set of identifiers that ensure its precise recognition in chemical databases and literature.
| Identifier | Value |
| CAS Number | 34841-02-6[1] |
| Molecular Formula | C₁₁H₁₅NO₄[1] |
| Molecular Weight | 225.24 g/mol [1] |
| IUPAC Name | 3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CC(=O)O)N)OC[1] |
Physicochemical Properties
While specific, experimentally determined physicochemical data for 3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid is not extensively documented in publicly available literature, its structural features allow for the prediction of several key properties. The presence of both an acidic carboxylic acid group and a basic amino group suggests amphoteric behavior. The dimethoxyphenyl moiety imparts a degree of lipophilicity, which is expected to be balanced by the hydrophilicity of the amino and carboxyl groups.
It is anticipated that this compound exists as a crystalline solid at room temperature, with solubility characteristics influenced by the pH of the solvent. In acidic media, the amino group will be protonated, while in basic media, the carboxylic acid group will be deprotonated, enhancing aqueous solubility in both cases.
Synthesis and Manufacturing
The synthesis of β-amino acids, including 3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid, is a well-established area of organic chemistry. One common and effective method for the preparation of 3-amino-3-arylpropionic acids is through a one-pot synthesis, which offers advantages in terms of efficiency and scalability[2]. A plausible synthetic route starting from readily available commercial precursors is outlined below.
Conceptual Synthetic Workflow
Sources
spectroscopic data (NMR, Mass Spec) of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Spectroscopic Data Analysis of 3-Amino-3-(Aryl)-propionic Acids: A Technical Guide
A Note on Data Availability:
Despite a comprehensive search of publicly available scientific databases and literature, specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid could not be located. This is not uncommon for specialized chemical compounds that may not have been recently or extensively studied in published literature.
To fulfill the core requirements of this guide and provide a valuable resource for researchers, this document will focus on a closely related and structurally similar compound: 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid . The principles of spectroscopic analysis and data interpretation for this isomer are directly applicable to the 2,4-dimethoxy variant and other similar aromatic β-amino acids. This guide will, therefore, serve as a robust methodological framework for researchers working with this class of compounds.
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic β-amino acids are significant structural motifs in medicinal chemistry and drug development, often serving as chiral building blocks for peptidomimetics, pharmaceuticals, and other biologically active molecules. Their conformational pre-organization and ability to mimic peptide backbones make them valuable tools in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The precise characterization of these molecules is paramount to ensuring their purity, confirming their structure, and understanding their chemical behavior.
This technical guide provides a detailed overview of the spectroscopic characterization of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), explaining the rationale behind the expected spectral patterns and how this data collectively confirms the molecular structure.
Molecular Structure and Isomerism
The subject of this guide, 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid, possesses the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol . The key structural features include a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propionic acid backbone with an amino group at the chiral center (the carbon adjacent to the aromatic ring).
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH"]; C8 [label="CH₂"]; C9 [label="COOH"]; N1 [label="NH₂"]; O1 [label="O"]; C10 [label="CH₃"]; O2 [label="O"]; C11 [label="CH₃"];
// Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- C7; C3 -- O1; O1 -- C10; C4 -- O2; O2 -- C11; C7 -- N1; C7 -- C8; C8 -- C9;
// Positioning C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2.4,1!"]; C4 [pos="2.8,0!"]; C5 [pos="1.8,-1!"]; C6 [pos="0.4,-1!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2.5,1!"]; C9 [pos="-3.9,1!"]; N1 [pos="-2.2,-1!"]; O1 [pos="3.4,2!"]; C10 [pos="4.8,2!"]; O2 [pos="4.2,0!"]; C11 [pos="5.2,-1!"]; } enddot Figure 1: Structure of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid, we can predict the following signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic-H | 6.8 - 7.0 | Multiplet (m) | 3H | The three protons on the aromatic ring will have slightly different chemical shifts due to the electronic effects of the methoxy and amino-propionic acid groups. Their proximity to each other will lead to complex splitting patterns. |
| Methine-H (CH-NH₂) | ~4.5 - 4.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the CH₂ group. |
| Methylene-H (CH₂) | ~2.7 - 3.0 | Multiplet (m) or two Doublets of Doublets (dd) | 2H | These two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will likely show complex splitting. |
| Methoxy-H (OCH₃) | ~3.8 - 3.9 | Two Singlets (s) | 6H (3H each) | The two methoxy groups are chemically distinct and should appear as two sharp singlets. |
| Amine-H (NH₂) | Variable | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. They often appear as a broad signal. |
| Carboxylic Acid-H (COOH) | > 10 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is typically downfield and its signal can be broad. |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | ~170 - 180 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Aromatic C-O | ~145 - 150 | The two aromatic carbons directly bonded to the methoxy groups. |
| Aromatic C-H & C-C | ~110 - 130 | The remaining four carbons of the aromatic ring. |
| Methine (CH-NH₂) | ~50 - 60 | The chiral carbon atom. |
| Methylene (CH₂) | ~35 - 45 | The carbon of the CH₂ group. |
| Methoxy (OCH₃) | ~55 - 60 | The two carbons of the methoxy groups. |
-
Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; a [label="Dissolve Compound in\nDeuterated Solvent"]; }
subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; b [label="Acquire 1H Spectrum"]; c [label="Acquire 13C Spectrum"]; }
subgraph "cluster_Proc" { label = "Data Processing & Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; d [label="Process Raw Data\n(FT, Phasing, Baseline)"]; e [label="Reference Spectra"]; f [label="Integrate & Assign Peaks"]; }
a -> {b, c}; b -> d; c -> d; d -> e -> f; } enddot Figure 2: General workflow for NMR data acquisition and analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.
For 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid (MW = 225.24), in a typical Electrospray Ionization (ESI) mass spectrum, one would expect to see:
-
[M+H]⁺ Ion: An intense peak at m/z ≈ 226.1, corresponding to the protonated molecule.
-
[M+Na]⁺ Ion: A peak at m/z ≈ 248.1, corresponding to the sodium adduct, which is common in ESI.
By selecting the [M+H]⁺ ion and subjecting it to fragmentation (MS/MS), we can gain further structural insights. Key expected fragments include:
-
Loss of H₂O and CO (decarboxylation and dehydration): A fragment corresponding to the loss of the carboxylic acid group.
-
Benzylic Cleavage: A major fragment at m/z ≈ 166, resulting from the cleavage of the C-C bond between the chiral center and the CH₂ group. This fragment corresponds to the stable 3,4-dimethoxybenzylamine cation.
dot graph "MS_Fragmentation" { rankdir=LR; node [shape=record, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];
parent [label="{ [M+H]⁺ | m/z ≈ 226.1}"]; frag1 [label="{ Loss of COOH | m/z ≈ 181}"]; frag2 [label="{ Benzylic Cleavage | m/z ≈ 166}"];
parent:f0 -> frag1 [label="- COOH"]; parent:f0 -> frag2 [label="- CH₂COOH"]; } enddot Figure 3: Predicted major fragmentation pathways in MS/MS.
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z ≈ 226.1) to obtain fragmentation data.
-
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.
Conclusion: A Self-Validating System
The combination of NMR and Mass Spectrometry creates a self-validating system for the structural confirmation of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid.
-
Mass Spectrometry confirms the molecular weight and elemental composition.
-
¹³C NMR confirms the number of unique carbon atoms.
-
¹H NMR confirms the number and connectivity of protons, providing the fine details of the molecular structure.
The data from these techniques, when consistent with the predicted spectra, provides unambiguous evidence for the structure and purity of the synthesized compound. This rigorous characterization is an indispensable step in any research or development pipeline involving novel chemical entities.
References
While specific data for the target molecules were not found in publicly accessible databases, the following resources are authoritative for the principles and practices of spectroscopic techniques.
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.
- Source: Cengage Learning
-
URL: [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.
- Source: John Wiley & Sons
-
URL: [Link]
-
PubChem Database - for general inform
- Source: National Center for Biotechnology Inform
-
URL: [Link]
-
Spectral Database for Organic Compounds (SDBS) - a free database that can be a useful reference for similar compounds.
- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan
-
URL: [Link]
The Emerging Therapeutic Potential of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid: A Structure-Based Inquiry
An In-depth Technical Guide
Introduction: Unveiling the Potential of a Novel Molecule
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a compound of significant interest, not for a history of established applications, but for the therapeutic promise inherent in its structural motifs. While direct research on this specific molecule is nascent, a deep dive into its core components—a β-amino acid backbone and a biologically active 2,4-dimethoxy-phenyl moiety—allows us to construct a robust, evidence-based framework for its potential therapeutic applications.
This guide will deconstruct the molecule to its constituent parts, leveraging established knowledge of analogous compounds to hypothesize and outline avenues for investigation in neuropharmacology, metabolic disorders, and infectious diseases. We will explore the mechanistic rationale behind these potential applications and provide detailed, actionable experimental workflows for their validation.
Part 1: The β-Amino Acid Scaffold: A Foundation for Diverse Bioactivity
The presence of a β-amino acid structure is the first key indicator of the compound's potential. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration imparts significant and advantageous pharmacological properties.
β-amino acids are recognized for their broad biological activities, including antifungal, antibacterial, anticancer, hypoglycemic, and antiketogenic properties.[1][2] A critical feature for drug development is their ability to form peptidomimetics that exhibit enhanced stability against proteolytic degradation, a common pitfall for traditional peptide-based drugs.[3][4] This resistance can lead to improved oral bioavailability and a longer duration of action.
Hypothesized Application 1: A Scaffold for Novel Antimicrobial Agents
The inherent antimicrobial and antifungal activities of various β-amino acid derivatives provide a strong rationale for investigating 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid as a foundational structure for new anti-infective agents.[1][2] Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant ESKAPE pathogens and drug-resistant Candida species.[5]
Causality of Experimental Design: The primary hypothesis is that the compound can disrupt microbial cell integrity or key metabolic pathways. A logical first step is to perform broad-spectrum screening to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant microbes. Subsequent mechanism-of-action studies would then be designed based on these initial findings.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Microbial Panel Selection: Select a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida strains.
-
Broth Microdilution Assay (CLSI Guidelines):
-
Prepare a stock solution of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate plates at 35-37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Data Analysis: Results are tabulated to compare the compound's potency across different species.
| Microorganism | Predicted MIC Range (µg/mL) | Reference Compound |
| S. aureus (MRSA) | 16 - >64 | Vancomycin |
| E. coli | 32 - >64 | Ciprofloxacin |
| K. pneumoniae | 32 - >64 | Meropenem |
| C. albicans (Fluconazole-R) | 16 - >64 | Amphotericin B |
| This table presents hypothetical target data based on activities of similar scaffolds.[5] |
Part 2: The 2,4-Dimethoxy-phenyl Moiety: A Key to Neuromodulation
The dimethoxy-phenyl group is a well-established pharmacophore, particularly in neuropharmacology. Its substitution pattern critically dictates receptor affinity and functional activity.
Hypothesized Application 2: CNS Disorders via Serotonergic System Modulation
Compounds featuring a 2,5-dimethoxyphenyl ring are potent agonists of the serotonin 2A (5-HT2A) receptor.[6][7] This receptor is a key target for classical psychedelics, which are now under intense investigation for their profound therapeutic effects in treating depression, anxiety, and substance use disorders.[8] While our target molecule has a 2,4-dimethoxy pattern, its structural similarity to known 5-HT2A agonists warrants a thorough investigation of its activity at serotonin receptors. Modulation of 5-HT2A and related receptors like 5-HT2C could offer a novel approach to treating psychiatric disorders.[9]
Causality of Experimental Design: To test this hypothesis, a two-tiered approach is necessary. First, binding assays will determine if the compound has an affinity for the target receptor. Second, functional assays will reveal whether binding leads to receptor activation (agonism) or inhibition (antagonism).
Experimental Protocol: 5-HT2A Receptor Activity Profile
-
Receptor Binding Assay:
-
Utilize cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Conduct a competitive binding experiment using a known radioligand, such as [3H]ketanserin.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Functional Assay (Calcium Mobilization):
-
Use HEK293 cells co-expressing the 5-HT2A receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apply varying concentrations of the test compound and measure the increase in intracellular calcium via fluorescence, which indicates receptor activation.
-
Calculate the EC50 (concentration for half-maximal response) and Emax (maximum effect relative to a known agonist like serotonin).
-
Caption: 5-HT2A receptor signaling pathway.
Hypothesized Application 3: Neuromodulation via the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are validated targets for treating anxiety, epilepsy, and insomnia.[10][11] Structurally, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a β-amino acid, making it an analogue of GABA (a γ-amino acid). This relationship is highly significant; for instance, the blockbuster drug Pregabalin is a GABA analogue that modulates neuronal excitability, albeit by binding to voltage-gated calcium channels rather than directly to GABA receptors.[12]
It is plausible that our compound could act as a direct agonist or a positive allosteric modulator (PAM) at GABA-A or GABA-B receptors, thereby enhancing inhibitory neurotransmission.[13]
Causality of Experimental Design: The core hypothesis is that the compound enhances GABAergic inhibition. Electrophysiology provides the most direct functional readout of this effect on neuronal activity. Patch-clamp recordings can precisely measure the changes in ion flow through GABA receptor channels in the presence of the compound.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Receptor Expression: Inject Xenopus oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2).
-
Electrophysiological Recording:
-
After 2-3 days of expression, place an oocyte in a recording chamber.
-
Impale the oocyte with two electrodes and clamp the membrane potential at -70 mV.
-
Perfuse the oocyte with a low concentration of GABA to elicit a baseline current (e.g., EC10).
-
Co-apply the test compound with GABA and measure the change in current.
-
-
Data Analysis: A significant potentiation of the GABA-elicited current in the presence of the test compound would indicate positive allosteric modulation. Calculate the fold-potentiation and EC50 for the modulatory effect.
Caption: Overview of GABAergic neurotransmission.
Part 3: Potential in Metabolic Disorders
Recent research has highlighted the role of gut microbiota metabolites in host metabolism. A structurally related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), has been shown to improve hepatic lipid metabolism and ameliorate obesity by activating the G-protein coupled receptor 41 (GPR41).[14] Given the structural overlap, it is conceivable that 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid could also engage metabolic receptors.
Hypothesized Application 4: Modulation of Metabolic Disease
We hypothesize that the title compound may act as a ligand for GPR41 or other metabolic receptors, influencing pathways related to lipid metabolism and insulin sensitivity.
Causality of Experimental Design: The first step is to confirm if the compound can activate the GPR41 receptor. A cell-based reporter assay is an efficient method for this. If activation is confirmed, the downstream physiological consequences can be assessed in a relevant cell model, such as hepatocytes, by measuring key markers of lipid metabolism.
Experimental Protocol: GPR41 Activation and Hepatocyte Lipid Accumulation
-
GPR41 Reporter Assay:
-
Use a cell line (e.g., CHO-K1) engineered to express human GPR41 and a reporter gene system (e.g., CRE-luciferase).
-
Treat cells with varying concentrations of the test compound.
-
Measure luciferase activity as a readout of receptor activation.
-
-
Hepatocyte Lipid Accumulation Assay:
-
Culture human hepatocytes (e.g., HepG2 cells).
-
Induce steatosis by treating the cells with a high concentration of oleic acid.
-
Co-treat the cells with the test compound.
-
After 24 hours, stain the cells with Oil Red O, a lipid-specific dye.
-
Quantify intracellular lipid accumulation by extracting the dye and measuring its absorbance. A reduction in staining indicates improved lipid metabolism.
-
| Assay | Parameter Measured | Predicted Outcome for Active Compound |
| GPR41 Reporter Assay | Luciferase Activity (RLU) | Dose-dependent increase |
| Hepatocyte Lipid Assay | Oil Red O Staining (Absorbance) | Dose-dependent decrease |
| This table outlines the expected results if the compound shares HMPA's mechanism.[14] |
Summary and Future Directions
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid stands as a promising but uncharacterized molecule. Based on a rigorous analysis of its chemical motifs, we have delineated four plausible and testable therapeutic avenues:
-
Antimicrobial: As a novel scaffold based on the bioactive β-amino acid core.
-
Psychiatric Disorders: Via modulation of serotonergic (5-HT2A) receptors.
-
Neurological Disorders: Through modulation of the inhibitory GABAergic system.
-
Metabolic Disease: By potentially activating metabolic receptors like GPR41.
The path forward requires the systematic experimental validation outlined in this guide. Future work should also prioritize chiral synthesis and separation, as stereochemistry often dictates biological activity. Positive hits from these in vitro assays will provide the foundation for structure-activity relationship (SAR) studies and eventual progression into in vivo disease models. This structured approach provides a clear and scientifically sound roadmap for unlocking the full therapeutic potential of this intriguing compound.
References
- Riaz NN, Rehman F, Ahmad MM (2017) β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem 7: 302-307. [URL: https://www.hilarispublisher.com/open-access/betaamino-acids-role-in-human-biology-and-medicinal-chemistry--a-review-2161-0444-1000472.pdf]
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Methodological & Application
Application Notes and Protocols for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and potential biological applications of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This β-amino acid derivative is a valuable building block in medicinal chemistry, with potential applications in neuropharmacology and other therapeutic areas. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high-quality outcomes.
Introduction: The Significance of Substituted β-Amino Acids
β-Amino acids and their derivatives are crucial scaffolds in the development of peptidomimetics, bioactive small molecules, and pharmaceuticals. Their incorporation into peptide sequences can confer resistance to enzymatic degradation, enhance conformational stability, and improve pharmacokinetic profiles. The specific compound, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, features a substituted phenyl ring that makes it a promising candidate for modulating biological targets, particularly within the central nervous system. The dimethoxy substitution pattern can influence receptor binding affinity and specificity, offering a tunable element in drug design. This guide will provide a robust framework for its synthesis and subsequent experimental utilization.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| Appearance | Pale yellow or white solid | [1] |
| CAS Number | 34841-02-6 | [3] |
| Purity (Typical) | ≥ 98.0% (HPLC) | [4] |
Synthesis Protocol: A Modified Mannich-Type Reaction
The synthesis of β-amino carbonyl compounds is often achieved through a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound.[5][6] This protocol adapts this classical reaction for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. The rationale for this choice is the high convergence and atom economy of this one-pot, three-component reaction.[5]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. The use of ethanol as a solvent is common for Mannich reactions and facilitates the dissolution of the reactants.[6]
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature, and then place it in an ice bath for 1 hour to maximize the precipitation of the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove residual soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot aqueous ethanol (e.g., 70% ethanol in water). Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization. This process purifies the compound by separating it from impurities that have different solubility profiles.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, a series of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The spectra should be recorded on a 400 MHz or higher spectrometer.[7]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on the dimethoxy-substituted phenyl ring. The specific splitting patterns will depend on the substitution.
-
Methine Proton (CH-N): A multiplet around δ 4.0-4.5 ppm is anticipated for the proton attached to the carbon bearing the amino group.
-
Methylene Protons (CH₂-C=O): Signals corresponding to the methylene protons adjacent to the carbonyl group are expected around δ 2.5-3.0 ppm.
-
Methoxy Protons (OCH₃): Two distinct singlets for the two methoxy groups should appear around δ 3.7-3.9 ppm.
-
Amine and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm. The carbons attached to the methoxy groups will be the most downfield in this region.
-
Methine Carbon (C-N): A signal around δ 50-55 ppm.
-
Methylene Carbon (C-C=O): A signal around δ 40-45 ppm.
-
Methoxy Carbons: Signals around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O stretch (Ethers): Strong bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 226.11.
Potential Biological Applications and Experimental Protocols
Derivatives of 3-amino-3-phenylpropionic acid have shown potential in neuropharmacology.[1][8] The 2,4-dimethoxy substitution pattern may confer specific interactions with biological targets.
Hypothetical Mechanism of Action: Modulation of Neurotransmitter Systems
Based on related compounds, it is hypothesized that 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid may act as a modulator of neurotransmitter systems, such as GABAergic or glutamatergic pathways. The dimethoxy groups could facilitate binding to specific receptor subtypes.
Caption: Hypothetical mechanism of action for the target compound in a neuronal context.
Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general procedure to assess the neuroprotective effects of the compound against an excitotoxic insult.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions to the desired final concentrations.
-
Pre-treatment: Treat the neuronal cells with varying concentrations of the compound for a specified period (e.g., 2-4 hours).
-
Induction of Excitotoxicity: Introduce an excitotoxic agent, such as glutamate or NMDA, to the cell cultures (excluding the negative control group).
-
Incubation: Co-incubate the cells with the compound and the excitotoxic agent for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the compound and the excitotoxic agent to cells treated with the excitotoxic agent alone. An increase in viability suggests a neuroprotective effect.
Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. The detailed protocols and the scientific rationale behind them are intended to empower researchers to confidently utilize this versatile compound in their drug discovery and development endeavors. The provided experimental framework for assessing neuroprotective effects serves as a starting point for exploring the therapeutic potential of this and related β-amino acid derivatives.
References
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]
-
International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Retrieved from [Link]
-
Journal of the American Chemical Society. (1950). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Scilit. (2006). Synthesis of β-amino carbonyl compounds via a Zn(OTf)2-catalyzed cascade reaction of anilines with aromatic aldehydes and carbonyl compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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- Google Patents. (n.d.). US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate.
-
ResearchGate. (n.d.). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-3-(4-nitrophenyl)propionic Acid in Modern Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]
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PubChem. (n.d.). CID 158720422 | C18H22N2O4. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
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PubMed. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid, an Active Principle of Kimchi, Inhibits Development of Atherosclerosis in Rabbits. Retrieved from [Link]
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PubMed Central. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Retrieved from [Link]
-
Material Science Research India. (2020). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][2][9]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
ACS Publications. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Retrieved from [Link]
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Application Notes and Protocols: Characterizing 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in Cell-Based Neuroscience Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (herein referred to as Compound DPA-24) in cell culture assays. Due to its structural similarity to known neuroactive compounds, particularly β-phenyl-GABA analogues, a primary application for DPA-24 is the investigation of its potential role as a modulator of γ-aminobutyric acid (GABA) neurotransmission. This guide details the scientific rationale and step-by-step protocols for evaluating the compound's activity as a potential inhibitor of GABA transporters (GATs), a critical class of proteins responsible for regulating inhibitory signaling in the central nervous system (CNS).
Introduction: The Rationale for Investigating DPA-24 in Neuronal Models
The regulation of GABA, the primary inhibitory neurotransmitter in the CNS, is crucial for maintaining synaptic homeostasis. Imbalances in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][2] GABA transporters (GATs) terminate GABAergic signaling by removing GABA from the synaptic cleft through a sodium- and chloride-dependent mechanism.[3] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory tone. This mechanism is the basis for established antiepileptic drugs like tiagabine, a selective inhibitor of GAT-1.[1][2]
Compound DPA-24, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, is a β-amino acid derivative. Its core structure, featuring a phenyl ring and an amino acid moiety, is a common scaffold in neuropharmacology. Notably, the presence of methoxy-phenyl groups is a feature found in known GAT inhibitors, such as the GAT-3 selective inhibitor SNAP-5114, which contains three 4-methoxyphenyl moieties.[4][5] This structural precedent provides a strong rationale for hypothesizing that DPA-24 may interact with GABA transporters.
These application notes will therefore guide the user through a logical workflow to test this hypothesis, starting with foundational cytotoxicity assessments and proceeding to a specific, functional assay for GAT inhibition.
Foundational Assays: Ensuring Data Integrity
Prior to functional characterization, it is imperative to determine the cytotoxic profile of DPA-24 to establish a non-toxic working concentration range for subsequent experiments.
Cell Viability and Cytotoxicity Assessment
Principle: The WST-1 or MTT assay is used to measure cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity.
Recommended Cell Lines:
-
HEK293T: A non-neuronal, robust cell line ideal for initial toxicity screening. It is also a common host for overexpressing specific GAT subtypes for functional assays.[1][6]
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses some neuronal markers and can be differentiated into a more mature neuronal phenotype. It is a relevant model for assessing neurotoxicity.[7]
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed HEK293T or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100X stock solution of DPA-24 in a suitable solvent (e.g., DMSO or sterile water). Create a serial dilution series to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Treatment: Add 1 µL of the 100X compound dilutions to the respective wells. Include vehicle-only controls (e.g., 1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Recommendation |
| Cell Lines | HEK293T, SH-SY5Y |
| Seeding Density | 1 x 10⁴ cells/well (96-well plate) |
| Compound Concentration | 0.1 µM to 1000 µM (logarithmic dilutions) |
| Incubation Time | 24 - 48 hours |
| Assay Readout | Absorbance at 450 nm |
| Positive Control | Doxorubicin (10 µM) or another known cytotoxic agent |
Functional Characterization: GABA Transporter (GAT) Inhibition Assay
The central hypothesis is that DPA-24 inhibits GABA reuptake. This can be directly tested using a GABA uptake assay in a cell line stably expressing a specific GAT subtype, most commonly GAT-1, the most abundant subtype in the brain.[3]
Mechanism of GAT-Mediated GABA Uptake
GATs are symporters that use the electrochemical gradients of Na⁺ and Cl⁻ ions to drive the transport of GABA from the extracellular space into the cytoplasm. By blocking the transporter, an effective inhibitor prevents this uptake, leaving GABA in the extracellular medium.
Caption: Hypothesized mechanism of DPA-24 action on a GAT-1 transporter.
Protocol: Fluorescent GABA Uptake Assay
While traditional [³H]-GABA uptake assays are the gold standard, fluorescence-based methods offer a safer, higher-throughput alternative.[1][7][8] This protocol utilizes a fluorescent GABA analog or a genetically encoded sensor.
Principle: Cells expressing GAT-1 are incubated with a fluorescent GABA substrate. In the absence of an inhibitor, the substrate is transported into the cells, leading to an increase in intracellular fluorescence. An effective inhibitor will block this uptake, resulting in a lower fluorescent signal.
Cell Line: HEK293T cells stably expressing human GAT-1 (hGAT-1).[6]
Reagents:
-
HEK293T-hGAT-1 stable cell line
-
Fluorescent GABA substrate (e.g., from a commercially available kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Compound DPA-24: Prepared as a dilution series in Assay Buffer.
-
Positive Control Inhibitor: Tiagabine or Nipecotic Acid.[2][3]
-
Negative Control: Vehicle (e.g., DMSO in Assay Buffer).
-
96-well, black, clear-bottom microplate.
Experimental Workflow:
Caption: Workflow for the fluorescent GABA uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T-hGAT1 cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells per well. Incubate for 24-48 hours to form a confluent monolayer.
-
Reagent Preparation: Prepare serial dilutions of DPA-24 (e.g., 0.01 µM to 100 µM final concentration) and the positive control, Tiagabine (e.g., 0.001 µM to 10 µM final concentration), in Assay Buffer.
-
Washing: Gently aspirate the growth medium from the wells. Wash each well twice with 100 µL of pre-warmed (37°C) Assay Buffer.
-
Compound Pre-incubation: Add 50 µL of the diluted DPA-24, Tiagabine, or vehicle control to the appropriate wells. Incubate for 10-20 minutes at room temperature.
-
Substrate Addition: Prepare the fluorescent GABA substrate solution according to the manufacturer's instructions. Add 50 µL of this solution to all wells, bringing the total volume to 100 µL.
-
Uptake Incubation: Incubate the plate for a predetermined time (e.g., 20 minutes) at room temperature, protected from light. This time may need optimization.
-
Terminate Uptake: Terminate the assay by rapidly aspirating the substrate solution and washing the wells three times with 100 µL of ice-cold Assay Buffer.
-
Fluorescence Measurement: After the final wash, add 100 µL of Assay Buffer to each well. Measure the intracellular fluorescence using a microplate reader with appropriate excitation/emission filters.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each DPA-24 concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where:
-
Signal_Compound is the fluorescence in the presence of DPA-24.
-
Signal_Max is the fluorescence of the vehicle control (maximum uptake).
-
Signal_Min is the fluorescence of the high-concentration positive control (minimum uptake).
-
-
Plot the % Inhibition against the log of the DPA-24 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Example Recommendation | Rationale |
| Cell Line | HEK293T-hGAT1 | Provides a robust and specific system for studying GAT-1 inhibition.[6] |
| DPA-24 Conc. Range | 0.01 µM - 100 µM | A wide range is necessary to capture the full dose-response curve. |
| Positive Control | Tiagabine (IC₅₀ ≈ 0.07 µM) | A potent and selective GAT-1 inhibitor to validate assay performance.[2] |
| Uptake Time | 20 minutes | Should be within the linear range of uptake, requiring initial optimization.[8] |
| Readout | Intracellular Fluorescence | A direct measure of substrate transport. |
Concluding Remarks
The protocols outlined in this guide provide a systematic framework for the initial characterization of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (DPA-24) in cell-based assays. By first establishing a non-toxic concentration range and then proceeding to a specific functional assay for GAT inhibition, researchers can generate robust and interpretable data. A confirmed inhibitory activity against GAT-1 would establish DPA-24 as a novel modulator of GABAergic neurotransmission, warranting further investigation in more complex models, such as primary neuronal cultures or in vivo studies, to explore its therapeutic potential for neurological disorders.
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Application Notes & Protocols: In Vivo Preclinical Evaluation of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (AD-01)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo preclinical evaluation of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, herein designated as AD-01. As a novel chemical entity with structural similarities to known neuroactive compounds, AD-01 presents a promising candidate for therapeutic development, particularly in the context of neurodegenerative diseases.[1][2][3][4] This guide offers a strategic framework and detailed, field-proven protocols for assessing the pharmacokinetics (PK) and neuroprotective efficacy of AD-01. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will use a 6-hydroxydopamine (6-OHDA) induced rodent model of Parkinson's Disease as an exemplary framework for efficacy assessment, a choice grounded in its extensive use and relevance to the disease's pathophysiology.[5][6]
Introduction to AD-01: A Novel Neuroactive Candidate
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (AD-01) is a substituted β-phenylalanine amino acid derivative. While direct biological data for AD-01 is not extensively published, its core structure is analogous to compounds investigated for their activity within the central nervous system (CNS).[2][4] Phenylpropionic acid derivatives, in general, have been identified as metabolites of dietary compounds and have shown diverse biological activities, including antioxidant, anti-inflammatory, and metabolic modulatory effects.[7][8][9] Specifically, related amino-phenyl-propionic acid structures are utilized as building blocks for pharmaceuticals targeting neurological disorders.[2][3]
Given this context, we hypothesize that AD-01 may exert neuroprotective effects through mechanisms such as modulation of neurotransmitter systems, reduction of oxidative stress, or attenuation of neuroinflammation. To validate this hypothesis, a systematic in vivo investigation is required. This guide outlines the critical path for such an investigation, starting from fundamental pharmacokinetic profiling to a robust efficacy evaluation in a disease-relevant animal model.
The Preclinical In Vivo Development Pathway
The journey of a novel compound like AD-01 from bench to potential clinical application follows a structured, multi-stage in vivo testing paradigm. The primary goals are to establish a safety profile, understand its disposition within a biological system, and demonstrate efficacy.[10] The typical workflow is sequential, with findings from each stage informing the design of the next.
Caption: Overall workflow for preclinical in vivo evaluation of AD-01.
Protocol 1: Pharmacokinetic (PK) Profiling of AD-01 in Rodents
Objective: To determine the fundamental pharmacokinetic parameters of AD-01 following intravenous (IV) and oral (PO) administration in mice. This is essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dose selection and scheduling for subsequent efficacy studies.[11][12]
Causality: An IV dose reveals the compound's distribution and elimination characteristics without the complication of absorption. A PO dose allows for the determination of oral bioavailability, a critical parameter for assessing the feasibility of oral drug delivery. Comparing the two routes is fundamental in preclinical drug development.[13]
Materials
-
AD-01 (solid powder, >99% purity)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicles for formulation (e.g., Sterile Saline, 5% DMSO/5% Solutol/90% Saline, 20% Hydroxypropyl-β-cyclodextrin in water)
-
Dosing syringes and needles (for IV and PO)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology
-
Formulation Preparation:
-
Assess the solubility of AD-01 in various preclinical vehicles to achieve a clear solution suitable for injection. For this protocol, we will assume a formulation of 20% HP-β-CD in sterile water is successful.
-
Prepare a fresh solution of AD-01 on the day of the study at two concentrations: 1 mg/mL for IV administration and 5 mg/mL for PO administration.
-
Filter the IV formulation through a 0.22 µm sterile filter.
-
-
Animal Dosing:
-
Acclimatize animals for at least 7 days. Fast animals for 4 hours before dosing (water ad libitum).
-
Divide mice into two main groups (n=4 per time point per group): IV administration and PO administration. Include a "satellite" group (n=3) for each route to provide plasma for unforeseen analytical issues.
-
IV Group: Administer AD-01 at a dose of 2 mg/kg via tail vein injection. The injection volume should be 2 mL/kg.
-
PO Group: Administer AD-01 at a dose of 10 mg/kg via oral gavage. The injection volume should be 2 mL/kg.
-
-
Blood Sampling (Serial Sampling):
-
Collect sparse samples to minimize stress on any single animal. For instance, from animal 1, collect at 5 min and 2 hr. From animal 2, collect at 15 min and 4 hr, etc., ensuring sufficient samples at each time point.
-
IV Group Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr post-dose.
-
PO Group Time Points: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr post-dose.
-
Collect ~50 µL of blood from the submandibular or saphenous vein into EDTA-coated tubes.
-
-
Plasma Processing and Storage:
-
Immediately place blood samples on ice.
-
Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled cryovial.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of AD-01 in plasma.
-
Analyze the plasma samples to determine the concentration of AD-01 at each time point.
-
Data Presentation and Analysis
The resulting concentration-time data should be plotted and analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters for AD-01
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cmax | Value (ng/mL) | Value (ng/mL) | Maximum observed plasma concentration |
| Tmax | Value (hr) | Value (hr) | Time to reach Cmax |
| AUC(0-t) | Value (hrng/mL) | Value (hrng/mL) | Area under the curve from time 0 to last measurement |
| AUC(0-inf) | Value (hrng/mL) | Value (hrng/mL) | Area under the curve extrapolated to infinity |
| t1/2 | Value (hr) | Value (hr) | Elimination half-life |
| CL | Value (mL/hr/kg) | N/A | Clearance |
| Vdss | Value (L/kg) | N/A | Volume of distribution at steady state |
| F% | N/A | Value | Oral Bioavailability (%) |
Oral Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Caption: Step-by-step workflow for the rodent pharmacokinetic study.
Protocol 2: Efficacy of AD-01 in the 6-OHDA Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective or restorative effects of AD-01 on motor deficits and dopaminergic neuron survival in a unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats.
Causality: The 6-OHDA model is a cornerstone of Parkinson's Disease research.[6] This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease and resulting in quantifiable motor impairments on the contralateral side of the body.[5] A successful therapeutic agent should mitigate these behavioral deficits and/or protect the neurons from degeneration.
Materials
-
Male Sprague-Dawley rats (220-250 g)
-
6-OHDA, Desipramine, Apomorphine
-
Stereotaxic apparatus
-
Behavioral testing equipment (Rotarod, Cylinder test arena)
-
AD-01 formulation and vehicle
-
Positive control (e.g., L-DOPA)
-
Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, antibodies against Tyrosine Hydroxylase [TH]).
Step-by-Step Methodology
-
Acclimatization and Baseline Training (1 week):
-
Acclimatize rats to the facility and handle them daily.
-
Train the animals on the behavioral tasks (Rotarod, Cylinder test) until a stable baseline performance is achieved. This is critical for reducing variability.
-
-
Unilateral 6-OHDA Lesioning (Day 0):
-
Pre-treat rats with Desipramine (25 mg/kg, IP) 30 minutes before surgery to protect noradrenergic neurons.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Allow animals to recover for 2-3 weeks.
-
-
Confirmation of Lesion (Day 21):
-
Assess the severity of the dopaminergic lesion by measuring contralateral rotations induced by a low dose of Apomorphine (0.05 mg/kg, SC).
-
Animals exhibiting >100 net contralateral turns in 30 minutes are considered successfully lesioned and are randomized into treatment groups.
-
-
Treatment Regimen (Day 22 to Day 50):
-
Based on PK data, establish a dosing regimen (e.g., once daily oral gavage).
-
Randomize animals into the following groups (n=10-12 per group):
-
Group 1 (Sham): Surgery with vehicle injection + daily vehicle treatment.
-
Group 2 (Lesion Control): 6-OHDA lesion + daily vehicle treatment.
-
Group 3 (AD-01 Low Dose): 6-OHDA lesion + daily AD-01 (e.g., 10 mg/kg).
-
Group 4 (AD-01 High Dose): 6-OHDA lesion + daily AD-01 (e.g., 30 mg/kg).
-
Group 5 (Positive Control): 6-OHDA lesion + daily L-DOPA/Benserazide.
-
-
-
Behavioral Assessments (Weekly):
-
Cylinder Test: Measures forelimb use asymmetry. Place the rat in a transparent cylinder and count the number of left, right, and bilateral wall touches during a 5-minute period. A lesioned animal will show a preference for the ipsilateral (non-impaired) forelimb.
-
Rotarod Test: Assesses motor coordination and balance. Measure the latency to fall from a rotating rod with accelerating speed.
-
-
Endpoint: Histological Analysis (Day 51):
-
At the end of the treatment period, euthanize the animals and perfuse them with 4% paraformaldehyde.
-
Collect the brains and process them for cryosectioning.
-
Perform immunohistochemistry on brain slices for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum using stereology.
-
Data Presentation and Analysis
Table 2: Experimental Design and Assessment Schedule
| Study Week | Activity | Behavioral Tests |
| Week 0 | Acclimatization & Baseline Training | Rotarod, Cylinder Test |
| Week 1 | 6-OHDA Stereotaxic Surgery | - |
| Week 2-3 | Post-Surgery Recovery | - |
| Week 4 | Lesion Confirmation (Apomorphine Test) & Group Randomization | - |
| Week 5-8 | Daily Dosing with AD-01/Vehicle | Rotarod, Cylinder Test (Weekly) |
| End of Week 8 | Euthanasia & Brain Tissue Collection for Histology | - |
Statistical analysis should be performed using appropriate methods (e.g., Two-way ANOVA with repeated measures for behavioral data, One-way ANOVA with post-hoc tests for histological data). A p-value < 0.05 is typically considered statistically significant. The results will determine if AD-01 treatment led to a significant improvement in motor function and/or a reduction in dopaminergic neuron loss compared to the lesion control group.
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Barroso-Flores, J., et al. (2023). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 24(22), 16491. Available at: [Link]
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Sadybekov, A. A., & Katritch, V. (2023). Computational approaches for structure-based design of small-molecule ligands. Nature Reviews Drug Discovery, 22(8), 651–672. Available at: [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]
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den Besten, G., et al. (2023). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience, 26(10), 107886. Available at: [Link]
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Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid. Available at: [Link]
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PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Available at: [Link]
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Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)-propionic acid. Available at: [Link]
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Chem-Impex. (n.d.). (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Available at: [Link]
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Ghorai, P., & Halder, D. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & biomolecular chemistry, 15(20), 4375–4384. Available at: [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceutics, 16(2), 291. Available at: [Link]
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Yamada, M., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina, 59(11), 1904. Available at: [Link]
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Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of agricultural and food chemistry, 55(25), 10464–10469. Available at: [Link]
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Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991. Available at: [Link]
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Liu, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 9, 878836. Available at: [Link]
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Li, Y., et al. (2024). Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway. Cell & Bioscience, 14(1), 62. Available at: [Link]
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Application Notes and Protocols for the Quantification of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Novel β-Amino Acid
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a substituted β-amino acid of increasing interest in pharmaceutical and medicinal chemistry research. As a chiral molecule, the stereochemistry of this compound is critical to its biological activity, necessitating precise and accurate analytical methods for both quantification and enantiomeric purity assessment. These application notes provide a comprehensive guide to the development and implementation of robust analytical methodologies for this analyte, grounded in established principles of chromatography and mass spectrometry. We will explore two primary analytical approaches: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quantification and purity analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Additionally, a dedicated protocol for chiral separation will be detailed.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is fundamental to developing effective analytical methods.
-
Structure: The molecule contains a carboxylic acid group, an amino group, and a dimethoxy-substituted phenyl ring.
-
Polarity: With a calculated XLogP3-AA of -2.4 for the related 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid, the target analyte is a polar compound, soluble in aqueous and polar organic solvents.[1]
-
UV Absorbance: The 2,4-dimethoxy-phenyl chromophore is expected to exhibit a primary absorption maximum (λmax) around 200-220 nm and a secondary maximum around 270-280 nm.[2][3][4] The shorter wavelength will provide higher sensitivity.
-
Ionization: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule is zwitterionic at neutral pH. The pKa values will be crucial for optimizing chromatographic separation and mass spectrometric detection.
-
Chirality: The α-carbon (C3) is a stereocenter, meaning the molecule exists as a pair of enantiomers.
Method 1: Stability-Indicating RP-HPLC with UV Detection
This method is designed for the quantification of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid as a bulk substance or in simple formulations, and to assess its stability under various stress conditions.
Rationale for Method Design
A C18 stationary phase is chosen for its versatility and broad applicability in reversed-phase chromatography. The mobile phase composition, a gradient of acetonitrile in a buffered aqueous solution, is selected to provide good retention and peak shape for this polar analyte. The use of a buffer is critical to control the ionization state of the amino and carboxylic acid groups, thereby ensuring reproducible retention times. A low pH (around 2.5-3.5) will protonate the carboxylic acid and the amino group, leading to a net positive charge and good interaction with the stationary phase. UV detection at the secondary absorbance maximum (e.g., 275 nm) can offer greater specificity in the presence of interfering substances that may absorb at lower wavelengths, while detection at a lower wavelength (e.g., 210 nm) will provide higher sensitivity.
Experimental Workflow
Caption: RP-HPLC workflow for quantification.
Detailed Protocol
1. Reagents and Materials:
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of water and adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/Acetonitrile (95:5 v/v).
3. Standard Preparation:
-
Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4, pH 3.0; B: Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17-18 min: 70-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
6. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention time of the analyte peak.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at analyte Rt |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
Method 2: High-Sensitivity LC-MS/MS Analysis
For the quantification of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in biological matrices (e.g., plasma, tissue homogenates) or for trace-level impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Rationale for Method Design
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the analysis of polar compounds like amino acids without derivatization.[5][6][7] It provides better retention than RP-HPLC for such analytes. The mobile phase, typically high in organic content (acetonitrile) with a small amount of aqueous buffer, is compatible with electrospray ionization (ESI). ESI in positive ion mode is selected as the amino group is readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow
Caption: HILIC-MS/MS workflow for bioanalysis.
Detailed Protocol
1. Reagents and Materials:
-
As in Method 1, plus:
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Reconstitution Solution: Acetonitrile/Water (80:20 v/v).
3. Standard and QC Sample Preparation:
-
Prepare a stock solution of the analyte and internal standard in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the stock solution into the appropriate biological matrix (e.g., blank plasma).
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solution.
5. LC-MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 10 mM Amm. Formate, 0.1% FA; B: ACN, 0.1% FA |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion |
6. Mass Spectrometer Tuning and MRM Optimization:
-
The molecular formula is C11H15NO4, with a molecular weight of 225.24 g/mol .[8]
-
The protonated molecule [M+H]+ would have an m/z of 226.1. This will be the precursor ion.
-
Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and to identify stable, high-intensity product ions upon collision-induced dissociation (CID).
-
Predicted fragmentation patterns for phenylpropanoic acids include loss of the carboxylic acid group (-45 Da) and cleavage of the side chain.[9][10][11]
-
Predicted MRM Transitions:
-
Precursor Ion: m/z 226.1
-
Potential Product Ions:
-
m/z 180.1 (loss of HCOOH)
-
m/z 165.1 (cleavage resulting in the dimethoxy-styrene ion)
-
m/z 151.1 (further fragmentation of the dimethoxy-phenyl ring)
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | 226.1 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Protocol 3: Chiral Separation by HPLC
This protocol outlines a starting point for developing a method to separate the enantiomers of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Rationale for Method Design
Direct chiral separation is achieved using a chiral stationary phase (CSP). For amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) and cinchona alkaloid-based phases have shown broad applicability, especially for β-amino acids.[12][13][14] These columns can operate in different modes (reversed-phase, normal-phase, polar organic). The polar organic mode, using a mobile phase of methanol or ethanol with small amounts of acidic and basic additives, is often a good starting point as it helps to control the ionization of both the analyte and the chiral selector on the stationary phase.
Detailed Protocol
1. Reagents and Materials:
-
Racemic 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetic acid (glacial)
-
Triethylamine
-
Chiral column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v). Filter through a 0.45 µm filter. Note: The ratio of acid and base may need to be optimized to achieve the best resolution.
-
Sample Solution: Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
4. Method Development and Optimization:
-
If separation is not achieved, systematically vary the mobile phase composition.
-
Try different alcohols (e.g., ethanol, isopropanol).
-
Adjust the concentration of the acidic and basic additives.
-
Evaluate different types of CSPs (e.g., polysaccharide-based, crown ether-based).[5]
Conclusion
The protocols detailed in these application notes provide a robust framework for the quantitative analysis and chiral separation of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. The RP-HPLC-UV method offers a reliable approach for routine analysis and stability testing, while the HILIC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. The successful implementation of these methods, followed by proper validation according to ICH guidelines, will ensure the generation of accurate and reproducible data, which is essential for advancing research and development involving this promising compound.
References
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PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex.com.
- Sigma-Aldrich. (n.d.).
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Guidechem. (n.d.). 3-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID 68208-19-5 wiki. Guidechem.com.
- Echemi. (n.d.). 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID. Echemi.com.
- Péter, A., et al. (2004). High-performance liquid chromatographic separation of Stereoisomers of beta-amino acids and a comparison of separation efficiencies on CHIROBIOTIC T and TAG columns.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid.
- Chemistry LibreTexts. (2023, August 29).
- MassBank. (2007, July 7). Phenylpropanoic acids. Massbank.eu.
- ChemicalBook. (n.d.). (s)-3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid. Chemicalbook.com.
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H)
- Science Ready. (n.d.).
- AAT Bioquest. (2025, December 26). Absorption [1,4-Dimethoxy Benzene].
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Chemimpex.com.
- National Center for Biotechnology Information. (2025, May 14).
- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
-
PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].
- ChemicalBook. (n.d.). 3-amino-3-(2,5-dimethoxy-phenyl)-propionic acid. Chemicalbook.com.
- Sigma-Aldrich. (n.d.). 3-amino-3-(2,5-dimethoxyphenyl)propanoic acid. Sigmaaldrich.com.
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Application Notes & Protocols: 3-Amino-3-arylpropionic Acids as Versatile Research Tools in Neuroscience
Introduction
The family of 3-amino-3-arylpropionic acids represents a versatile chemical scaffold with significant utility in neuroscience research. While specific isomers and derivatives, such as those with dimethoxy-phenyl substitutions, are explored for their unique biological activities, this guide will focus on the broader class of these compounds as research tools. These molecules serve as valuable probes for investigating neuronal pathways, as building blocks for novel therapeutics, and as modulators of neurotransmitter systems. Their structural similarity to endogenous amino acids and neurotransmitters allows them to interact with key biological targets, offering insights into the mechanisms of neurological function and disease.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-amino-3-arylpropionic acids in neuroscience, complete with detailed protocols for their utilization in both in vitro and in vivo settings. The information presented herein is synthesized from established research and aims to provide a foundation for the effective application of these compounds in the laboratory.
Part 1: Scientific & Technical Background
Mechanism of Action & Key Applications
3-Amino-3-arylpropionic acid derivatives are being investigated for a range of applications in neuroscience, primarily stemming from their potential to modulate neuronal activity and protect against neurodegeneration.[1][2][3] Their core structure allows for diverse chemical modifications, leading to compounds with specific pharmacological profiles.
Key research applications include:
-
Neuroprotective Agent Development: Many derivatives are studied for their potential to shield neurons from damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4]
-
Neurotransmitter System Modulation: These compounds can serve as mimetics or modulators of neurotransmitter systems, providing valuable insights into brain function and dysfunction.[2][3][5] Their structural similarity to gamma-aminobutyric acid (GABA) makes them interesting candidates for exploring GABAergic neurotransmission.[6][7]
-
Therapeutic Scaffolds: They are utilized as foundational structures in the synthesis of novel drugs targeting neurological and psychiatric conditions, including depression and anxiety.[2][3]
-
Probes for Cellular Mechanisms: By observing the effects of these compounds on neuronal cells, researchers can unravel complex biological mechanisms and signaling pathways.[2]
Structural and Functional Diversity
The specific substitution pattern on the phenyl ring and the stereochemistry of the amino and carboxylic acid groups are critical determinants of the biological activity of these compounds. For instance, different isomers (e.g., R vs. S) can exhibit distinct pharmacological properties.[2][3] The dimethoxy-phenyl substitution, in particular, is a common feature in compounds designed to interact with biological systems due to its influence on solubility and binding affinity.[1][2][3][4]
Part 2: In Vitro Applications & Protocols
Application Note: Assessing Neuroprotective Effects in Cell Culture
One of the primary uses of 3-amino-3-arylpropionic acid derivatives is to screen for neuroprotective properties. This is often achieved by subjecting cultured neuronal cells to a neurotoxic insult in the presence and absence of the test compound.
Experimental Rationale: The ability of a compound to mitigate cell death induced by a known neurotoxin (e.g., glutamate, rotenone, or amyloid-beta) suggests potential therapeutic value for neurodegenerative disorders. This initial screening provides crucial data on efficacy and optimal concentration ranges before moving to more complex models.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a method for evaluating the neuroprotective effects of a 3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid analog against glutamate-induced excitotoxicity in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid analog (test compound)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 2 hours.
-
Induction of Excitotoxicity: Prepare a stock solution of L-Glutamic acid. Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 50 mM, this should be optimized for your specific cell line and conditions).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with glutamate alone to those pre-treated with the test compound.
Expected Outcome: A successful neuroprotective compound will result in a significantly higher cell viability in the presence of glutamate compared to glutamate treatment alone.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Part 3: Ex Vivo Applications & Protocols
Application Note: Investigating Synaptic Plasticity in Brain Slices
To understand how these compounds modulate neuronal communication, electrophysiological recordings from ex vivo brain slices are invaluable. This technique allows for the study of synaptic transmission and plasticity in a more intact neural circuit compared to cell cultures.
Experimental Rationale: Changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD), are cellular correlates of learning and memory. By applying a 3-amino-3-arylpropionic acid derivative to brain slices and measuring its effect on these processes, researchers can gain insights into its potential cognitive-enhancing or modulatory effects.
Protocol 2: Electrophysiological Recording of Field Potentials in Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to assess the impact of a test compound on baseline synaptic transmission and LTP.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Dissection tools
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Test compound
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., every 20 seconds) and record the resulting fEPSPs for at least 20 minutes to ensure a stable baseline.
-
-
Compound Application:
-
Switch to aCSF containing the desired concentration of the test compound and continue recording for another 20-30 minutes to observe any effects on baseline synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-LTP Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP. Normalize all data to the pre-LTP baseline. Compare the degree of potentiation in the presence of the test compound to a control slice.
-
Expected Outcome: The test compound may enhance, inhibit, or have no effect on baseline synaptic transmission or the magnitude of LTP. These results will provide information on its modulatory role at the synaptic level.
Workflow for Electrophysiological Recording
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Application Notes and Protocols: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid in Drug Discovery
Introduction: The Potential of Substituted β-Amino Acids in Neuroscience Drug Discovery
In the landscape of medicinal chemistry, β-amino acids and their derivatives represent a class of compounds with significant therapeutic potential.[1] Their structural diversity and ability to mimic or modulate biological pathways have made them attractive scaffolds for drug development, particularly in the area of neuroscience.[2][3] 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a member of this promising class, featuring a β-amino acid backbone substituted with a 2,4-dimethoxyphenyl group. This substitution pattern is of particular interest as the dimethoxy-phenyl moiety can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[2]
While specific research on the 2,4-dimethoxy isomer is emerging, the broader class of 3-amino-3-(aryl)-propionic acids has been explored for its potential to modulate neurotransmitter systems, making them valuable candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.[2][3] These notes will provide an in-depth guide for researchers on the potential applications of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, including detailed protocols for its synthesis and a key biological assay to evaluate its activity at GABA receptors, a likely target for this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is provided in the table below. These properties are crucial for designing experiments, formulating the compound for in vitro and in vivo studies, and for computational modeling of its interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [4] |
| Molecular Weight | 225.24 g/mol | [4] |
| XLogP3 | -2.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 5 | [4] |
Potential Applications in Drug Discovery
Based on the pharmacology of structurally related β-amino acids, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid holds promise in several areas of drug discovery, primarily centered on the central nervous system.
Modulator of GABAergic Systems
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its role in reducing neuronal excitability makes it a critical target for treating conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and sleep disorders. Many β-amino acid derivatives are designed as GABA analogues to modulate the GABAergic system.
Hypothesized Mechanism of Action:
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, due to its structural similarity to GABA, may act as an agonist or antagonist at GABA receptors (GABA-A, GABA-B), or it may inhibit GABA reuptake or metabolism, thereby increasing the concentration of GABA in the synaptic cleft. The 2,4-dimethoxyphenyl substitution could confer selectivity for specific GABA receptor subtypes or transporters.
Experimental Protocols
The following protocols provide a starting point for researchers interested in exploring the therapeutic potential of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Protocol 1: Synthesis via Modified Rodionov Reaction
This protocol is adapted from a method used for the synthesis of thiazole β-amino acids and can be modified for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.[5] The Rodionov reaction is a classic method for the synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia or an amine.
Workflow for Synthesis:
Caption: Workflow for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Anhydrous ammonium acetate
-
Glacial acetic acid
-
30% Sodium hydroxide (NaOH) solution
-
Acetone
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of 2,4-dimethoxybenzaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol, 924 mg) and one drop of water.[5]
-
Stir the solution at 40°C for 10 minutes.
-
Add malonic acid (3.3 mmol, 343.2 mg) to the reaction mixture.[5]
-
Increase the temperature to 85°C and stir for 3 hours.[5]
-
After the reaction is complete, pour the mixture into ice.
-
Filter the mixture under reduced pressure to remove any precipitate.
-
Concentrate the filtrate using a rotary evaporator at 40°C.[5]
-
Neutralize the concentrated solution with a 30% NaOH solution.
-
Cool the mixture to induce crystallization of the β-amino acid.
-
Separate the crystals by filtration and wash with cold acetone.
-
Dry the product and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: GABA-B Receptor Binding Assay
This protocol is a standard method for assessing the affinity of a test compound for the GABA-B receptor in rat brain membranes using [³H]GABA as the radioligand.[6] This assay is crucial for determining if 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid interacts directly with the GABA-B receptor.
Workflow for GABA-B Receptor Binding Assay:
Caption: Workflow for the GABA-B receptor binding assay.
Materials:
-
Rat brain tissue
-
Tris-citrate buffer (50 mM, pH 7.1)
-
Triton X-100
-
[³H]GABA (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (test compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Centrifuge
-
Tissue homogenizer
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold Tris-citrate buffer. b. Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[6] c. Resuspend the pellet in fresh buffer and treat with Triton X-100 (0.05% v/v) to remove endogenous GABA. d. Incubate for 30 minutes at 37°C. e. Centrifuge again and wash the pellet three times with fresh buffer to remove the detergent. f. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: a. Set up assay tubes containing:
- Total binding: [³H]GABA and buffer.
- Non-specific binding: [³H]GABA and a high concentration of unlabeled GABA (e.g., 100 µM).
- Test compound: [³H]GABA and varying concentrations of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. b. Add the prepared brain membranes to each tube. c. Incubate the tubes for 45 minutes at 20°C in a shaking water bath.[6]
-
Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. b. Wash the filters three times with ice-cold buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the concentration of the test compound. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]GABA binding) from the resulting dose-response curve.
Conclusion and Future Directions
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a promising scaffold for the development of novel central nervous system therapeutics. Its structural similarity to known GABAergic modulators suggests that its primary applications may lie in the treatment of epilepsy, anxiety, and other neurological disorders. The protocols provided herein offer a solid foundation for the synthesis and initial pharmacological characterization of this compound.
Future research should focus on a comprehensive evaluation of its biological activity, including its selectivity for different GABA receptor subtypes, its effects on other neurotransmitter systems, and its in vivo efficacy in animal models of neurological disease. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.
References
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Chem-Impex. (S-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3326. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
Chavan, A. A., & Pai, N. R. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1-4. [Link]
-
Grybaite, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3042. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]
-
Grybaite, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3042. [Link]
-
Grybaite, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 894. [Link]
-
Chem-Impex. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved from [Link]
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Cai, K., et al. (2021). In vivo GABA detection by single-pulse editing with one shot. Magnetic Resonance in Medicine, 86(3), 1235-1245. [Link]
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Fernández-Pérez, H., et al. (2018). Synthesis of β-Aryl-α,β-Dehydroaminophosphonates by Pd-Catalyzed Fujiwara–Moritani C-C Coupling. European Journal of Organic Chemistry, 2018(48), 6829-6835. [Link]
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Edden, R. A., et al. (2007). A practical guide to robust detection of GABA in human brain by J-difference spectroscopy at 3 Tesla using a standard volume coil. NeuroImage, 36(4), 1092-1099. [Link]
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Holla, B. S., et al. (2000). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 62(3), 183-187. [Link]
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Wierońska, J. M., & Pilc, A. (2019). The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents. International Journal of Molecular Sciences, 20(6), 1412. [Link]
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Hepsomali, P., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1364. [Link]
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Siddiqui, N., et al. (2013). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 394-401. [Link]
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Maolanon, N., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 969695. [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1:Unit 1.7. [Link]
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Hrosh, Y., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7796-7811. [Link]
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Application Note & Protocol: A Framework for Establishing Dosage and Administration of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in Preclinical Animal Models
For: Researchers, scientists, and drug development professionals.
Abstract: The successful preclinical evaluation of a novel chemical entity (NCE) is contingent upon the systematic determination of its therapeutic window. This document provides a comprehensive framework and detailed protocols for establishing the dosage and administration parameters for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in rodent models. As specific pharmacological data for this compound is not publicly available, this guide emphasizes the foundational principles of preclinical toxicology and pharmacology. It details the logical progression from vehicle selection and formulation to acute toxicity assessment (Maximum Tolerated Dose) and the rationale for selecting appropriate administration routes. The objective is to equip researchers with a robust, scientifically-grounded methodology to define a safe and effective dosing regimen for subsequent pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Section 1: Introduction and Foundational Principles
The journey of a novel compound like 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid from a laboratory bench to a potential therapeutic agent is underpinned by rigorous preclinical evaluation. A critical, and often challenging, phase of this process is the establishment of a dosing regimen that is both safe and pharmacologically active in relevant animal models. Dose-ranging studies are the cornerstone of preclinical drug development, providing essential data on the dose-response relationship, tolerability, and systemic exposure of a test compound.[1] These initial studies are designed to identify two key parameters: the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1][2]
The MTD is defined as the highest dose of a drug that can be administered without inducing unacceptable side effects or overt toxicity over a specified period.[3][4] Establishing the MTD is a primary objective of these early studies and is crucial for designing longer-term safety assessments and efficacy models.[3][5] It allows researchers to maximize the likelihood of detecting potential chronic toxicities while minimizing animal morbidity.[3]
This guide will walk through the necessary steps to determine these critical parameters for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, ensuring that subsequent, more resource-intensive studies are built on a solid, data-driven foundation.
Section 2: Physicochemical Characterization and Vehicle Selection
Before any in vivo administration, the physicochemical properties of the test compound must be understood to develop a suitable formulation. The choice of vehicle is a critical determinant of a drug's bioavailability and can significantly impact experimental outcomes.[6][7]
Causality in Vehicle Selection
The primary goal of vehicle selection is to deliver the compound accurately and consistently while minimizing any intrinsic biological effects of the vehicle itself.[6] Factors such as the compound's solubility, the intended route of administration, pH, osmolality, and viscosity are all critical considerations.[6] For instance, a vehicle intended for intravenous (IV) injection must be sterile and have a pH and osmolality compatible with blood to prevent hemolysis or phlebitis. Conversely, an oral gavage formulation may prioritize stability in the gastrointestinal tract.[8]
It is crucial to recognize that some common vehicles are not inert and can cause significant physiological effects, confounding study results.[7] For example, high concentrations of Dimethyl sulfoxide (DMSO) can cause motor impairment, while certain cyclodextrins may induce diarrhea or elevate liver enzymes in rodents.[6][7][9] Therefore, a vehicle-only control group is a mandatory component of any well-designed in vivo study.
Recommended Vehicle Screening Protocol
-
Solubility Assessment: Determine the solubility of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a panel of common, low-toxicity vehicles.
-
Stability Analysis: Assess the stability of the compound in the chosen vehicle at the intended storage and administration temperatures.
-
Pilot Tolerability: Administer the vehicle alone to a small cohort of animals via the intended route to confirm the absence of adverse effects.
Table 1: Common Vehicles for Preclinical Rodent Studies
| Vehicle | Common Routes | Properties & Considerations |
|---|---|---|
| 0.9% Saline | IV, IP, SC, PO | Isotonic. Ideal for water-soluble compounds. Limited solubilizing capacity for lipophilic compounds.[7] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered to physiological pH (~7.4). Preferred for pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | IV, IP, SC | Isotonic. Can be suitable for compounds sensitive to chloride ions. |
| Carboxymethylcellulose (CMC) | PO | 0.5% - 1% w/v in water. Forms a suspension for poorly soluble compounds. Requires uniform suspension before each dose.[7][9] |
| Polyethylene Glycol 400 (PEG 400) | PO, IP | Good solvent for many organic compounds. Can be diluted with water or saline. May have intrinsic biological effects at high concentrations.[7][9] |
| 10% DMSO / 90% Saline | IP, IV | DMSO is a powerful solvent, but can be toxic. Use the lowest concentration possible.[7][9] |
Section 3: Workflow for In Vivo Dosing Strategy
The overall process for establishing a dosing regimen follows a logical, stepwise progression from initial formulation to dose-range finding. This ensures that each step informs the next, optimizing the use of resources and animals.
Section 4: Selection of Administration Route
The route of administration directly influences the rate and extent of drug absorption, distribution, and metabolism (ADME).[8] The choice should align with the compound's properties and the intended clinical application. For initial studies, routes providing high bioavailability and consistent exposure, such as intravenous or intraperitoneal, are often preferred.
Rationale for Route Selection
-
Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability.[10] It is ideal for determining intrinsic compound properties but requires technical skill.[8][11]
-
Intraperitoneal (IP): Offers rapid absorption from the large surface area of the peritoneal cavity.[8] It is a common route in rodents but is not typically used in humans.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV.[8] Suitable for compounds that may be irritating when given via other routes.
-
Oral (PO): Mimics the most common clinical route of administration for humans.[8] However, it introduces complexities of gastrointestinal stability and first-pass metabolism.
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Application Notes & Protocols: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid as a Versatile Building Block in Organic Synthesis
Foreword: Unlocking Molecular Complexity with a Specialized β-Amino Acid
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, non-proteinogenic amino acids offer a gateway to structural diversity and enhanced pharmacological properties. This guide focuses on 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid , a substituted β-amino acid, whose unique structural motifs—a chiral backbone and an electron-rich aromatic ring—make it an invaluable asset for synthetic chemists.
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a causal understanding of experimental choices, ensuring that the protocols are not just followed, but understood. We will explore the synthesis of this building block, its applications in creating complex molecular architectures, and detailed, field-proven protocols.
Strategic Importance and Physicochemical Profile
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid belongs to the class of β-aryl-β-amino acids. The presence of the β-amino acid scaffold is critical, as its incorporation into peptide chains can confer resistance to enzymatic degradation by peptidases, thereby extending the in-vivo half-life of peptide-based drugs.[1] The 2,4-dimethoxy substitution on the phenyl ring significantly influences its electronic properties and steric profile, providing a handle for modulating interactions with biological targets.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem |
| Molecular Weight | 225.24 g/mol | PubChem[3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Chirality | Contains a stereocenter at the C3 position | General Knowledge |
| Solubility | Varies with pH; soluble in aqueous base and acid | General Knowledge |
The true value of this building block lies in its enantiomerically pure forms, as biological systems are exquisitely chiral. The L-enantiomers of amino acids are typically utilized by the human body, and often only one enantiomer of a chiral drug is pharmacologically active.[4] Therefore, protocols for both synthesis and subsequent chiral resolution are of paramount importance.
Synthetic Pathways and Chiral Resolution
The construction of the 3-amino-3-arylpropionic acid core is efficiently achieved through a classic one-pot, three-component reaction. Following synthesis of the racemate, chiral resolution is a mandatory step for applications in asymmetric synthesis.
One-Pot Synthesis of Racemic 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
A robust and scalable method for synthesizing β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.[5] This approach is favored for its operational simplicity and cost-effectiveness.
Workflow for One-Pot Synthesis
Caption: One-pot synthesis of the racemic β-amino acid.
Protocol 1: Synthesis of Racemic 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
-
Rationale: This protocol leverages a one-pot, three-component reaction, which is highly atom-economical. Ammonium acetate serves as both the ammonia source for the amino group and a basic catalyst. Ethanol is a suitable solvent due to its ability to dissolve the reactants upon heating and allow for product precipitation upon cooling.
-
Materials:
-
2,4-Dimethoxybenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Ammonium Acetate (2.5 eq)
-
Ethanol (200 proof)
-
Deionized Water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate.
-
Add ethanol as the solvent (approx. 3-4 mL per gram of aldehyde).
-
Heat the mixture to reflux with vigorous stirring. The solution should become homogeneous. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold ethanol.
-
For further purification, recrystallize the crude product from a minimal amount of hot aqueous ethanol.
-
Dry the purified crystals under vacuum to yield the final racemic product.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Strategies for Chiral Resolution
Obtaining enantiomerically pure material is a critical step. While asymmetric synthesis is an option, resolution of the racemate is often a practical and effective strategy.[6]
Conceptual Diagram of Chiral Resolution
Caption: Chiral resolution via diastereomeric salt formation.
Protocol 2: Conceptual Guide to Chiral Resolution
-
Rationale: This method relies on the principle that diastereomers (formed by reacting a racemate with a single enantiomer of another chiral compound) have different physical properties, such as solubility, allowing for their separation by conventional means like fractional crystallization.[4]
-
Procedure Outline:
-
Salt Formation: Dissolve the racemic amino acid in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine like brucine).
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to lower solubility.
-
Isolation: Filter the crystals. The mother liquor will be enriched in the other diastereomer. Multiple recrystallization steps may be needed to achieve high diastereomeric excess.
-
Liberation: Treat the isolated diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to neutralize the resolving agent and liberate the free, enantiomerically pure amino acid.
-
Validation: The optical purity of the final product must be determined using chiral HPLC or by measuring its specific rotation.[7]
-
Applications in Advanced Synthesis
The true utility of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is demonstrated in its incorporation into larger, more complex molecules with therapeutic potential.
Peptide Modification and Peptidomimetics
Standard peptides are often limited by poor metabolic stability. Replacing a standard α-amino acid with our β-amino acid building block can introduce a "kink" in the peptide backbone and sterically shield adjacent peptide bonds from enzymatic cleavage.[1]
Diagram of Enhanced Peptide Stability
Caption: Incorporation of a β-amino acid can inhibit enzymatic degradation.
Precursor for Neurologically Active Compounds
Substituted 3-amino-3-phenylpropionic acids are key scaffolds in neuropharmacology.[8][9] The dimethoxyphenyl moiety can mimic the structure of neurotransmitters or interact with hydrophobic pockets in receptors and enzymes within the central nervous system. This makes the building block a valuable starting point for synthesizing novel agents targeting conditions like depression, anxiety, and neurodegenerative diseases.[10]
Protocol 3: N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)
-
Rationale: To incorporate the β-amino acid into a peptide using SPPS, its amino group must be temporarily protected. The Fmoc (9-fluorenylmethyloxycarbonyl) group is ideal as it is stable to the acidic conditions used to cleave side-chain protecting groups but is easily removed by a mild base (e.g., piperidine), ensuring orthogonal protection.[11]
-
Materials:
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (1.0 eq)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl Acetate
-
1 M HCl
-
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 12-18 hours.
-
After the reaction, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. The N-Fmoc protected amino acid will precipitate.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product.
-
-
Validation: Confirm the structure via NMR. The characteristic Fmoc protons will be visible in the aromatic region of the ¹H NMR spectrum.
Conclusion and Future Outlook
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is more than a simple chemical reagent; it is a strategic tool for molecular design. Its robust synthesis, combined with its utility in creating peptidomimetics and complex bioactive molecules, ensures its continued relevance in the field of drug discovery. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, paving the way for the next generation of innovative therapeutics.
References
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available from: [Link]
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Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. Available from: [Link]
- US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate - Google Patents.
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. Available from: [Link]
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Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. Available from: [Link]
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(R)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID - LookChem. Available from: [Link]
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3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem. Available from: [Link]
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A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. Available from: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. Available from: [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available from: [Link]
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Amino Acids in the Development of Prodrugs - MDPI. Available from: [Link]
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Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4, 5-dimethoxy-2-nitrophenyl) propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. Available from: [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available from: [Link]
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Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. Available from: [Link]
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Application Notes and Protocols for the Biochemical Characterization of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Introduction: The Significance of Substituted β-Amino Acids in Neuropharmacology
In the landscape of modern drug discovery, β-amino acids and their derivatives represent a class of molecules with significant therapeutic potential. Their inherent structural feature—an additional carbon in the backbone compared to their α-amino acid counterparts—confers a remarkable resistance to proteolytic degradation, a quality highly sought after for the development of stable peptide-based therapeutics.[1][2][3][4] Furthermore, the unique conformational preferences of β-amino acids allow for the design of peptidomimetics with well-defined secondary structures, enabling precise interactions with biological targets such as G-protein coupled receptors (GPCRs).[1][5]
This document provides a detailed guide for the biochemical characterization of a specific β-amino acid, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid . The structural similarity of this compound to known modulators of the γ-aminobutyric acid (GABA) system suggests its potential as a valuable tool in neuroscience research and as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, GABA-A and GABA-B, are well-established targets for a wide range of drugs, including anxiolytics, sedatives, and muscle relaxants.[6][7][8]
These application notes are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel compounds. We will detail the essential biochemical assays required to determine the binding affinity and functional activity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid at GABA receptors.
I. Foundational Assays: Determining Receptor Binding Affinity
A critical first step in characterizing a novel compound is to determine its affinity for the intended biological target. Radioligand binding assays are a robust and sensitive method for quantifying this interaction. Here, we present protocols for assessing the binding of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid to both GABA-A and GABA-B receptors.
A. GABA-A Receptor Binding Assay
The GABA-A receptor is a ligand-gated ion channel.[4][9] This assay measures the ability of the test compound to displace a known radiolabeled ligand, [³H]muscimol, from the GABA binding site on the receptor.[2][10]
Experimental Workflow: GABA-A Receptor Binding Assay
Caption: GABA-B receptor signaling pathway leading to cAMP inhibition.
Detailed Protocol: cAMP Assay
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human GABA-B1/B2 receptor in appropriate media.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
To measure agonist activity, incubate the cells with varying concentrations of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
To measure antagonist activity, pre-incubate the cells with the test compound before adding a known GABA-B agonist (e.g., GABA or baclofen).
-
Incubate for 20-30 minutes at 37°C. [3]
-
-
Detection:
-
Data Analysis:
-
For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
Hypothetical Data Summary: GABA-B Functional Activity
| Compound | EC₅₀ (µM) (Agonist Mode) | IC₅₀ (µM) (Antagonist Mode) |
| GABA (control) | 0.3 | - |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | 2.5 | >100 |
| CGP52432 (antagonist control) | - | 0.085 [13] |
B. GABA-A Receptor Functional Assay: Electrophysiology
Electrophysiology, specifically the patch-clamp technique, provides a direct measure of ion channel function. [14][15]This method allows for the characterization of a compound's effect on the chloride current mediated by the GABA-A receptor.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for GABA-A receptor electrophysiology assay.
Detailed Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Using a micromanipulator, approach a cell with a glass micropipette filled with an internal solution.
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA at its EC₅₀ concentration to elicit a baseline current.
-
Co-apply GABA with varying concentrations of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Plot the normalized current response against the log of the compound concentration to determine its effect (potentiation or inhibition) and calculate the EC₅₀ or IC₅₀.
-
Hypothetical Data Summary: GABA-A Functional Activity
| Compound | Effect | EC₅₀ / IC₅₀ (µM) |
| GABA (control) | Agonist | 10 |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | Partial Agonist | 15 |
| Diazepam (positive allosteric modulator control) | Potentiation | 0.1 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the biochemical and functional characterization of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid and other novel β-amino acid derivatives. By systematically evaluating the binding affinity and functional effects at GABA-A and GABA-B receptors, researchers can gain crucial insights into the pharmacological profile of these compounds. This information is invaluable for guiding further studies in medicinal chemistry, in vivo pharmacology, and ultimately, the development of new therapeutic agents for a range of neurological and psychiatric conditions.
References
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-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(8), 302-307. [Link]
-
Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. Retrieved from [Link]
- Gademann, K., & Hintermann, T. (1999). β-Peptides: twisting and turning. Current medicinal chemistry, 6(10), 905-925.
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
- Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & therapeutics, 140(3), 244-260.
- Malitschek, B., Bradaia, A., & Bettler, B. (2004). A competitive binding assay for GABAB receptors. Molecular and cellular neurosciences, 26(1), 164-170.
- Krishek, B. J., Xie, X., Blackstone, C., Huganir, R. L., Moss, S. J., & Smart, T. G. (1994). Regulation of GABAA receptor function by protein kinase C. Neuron, 12(5), 1081-1095.
-
Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264. [Link]
- Sieghart, W. (2006). Structure and pharmacology of GABAA receptor subtypes. Current topics in medicinal chemistry, 6(8), 773-782.
- Dupuis, D. S., Relkovic, D., Gentsch, C., & Froestl, W. (2006). GS39783 and related compounds: a novel class of positive allosteric modulators of GABAB receptors. Bioorganic & medicinal chemistry letters, 16(17), 4562-4566.
-
Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor perspectives in biology, 8(11), a029649. [Link]
- Trinquet, E., Mathis, G., & Bazin, H. (2012). Homogeneous transient receptor potential channel assays: a comparison of aequorin-and HTRF®-based approaches. Journal of biomolecular screening, 17(10), 1380-1389.
-
Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]
- Ffrench-Constant, R. H., Mortlock, D. P., Shaffer, C. D., MacIntyre, R. J., & Roush, R. T. (1991). Molecular cloning and transformation of cyclodiene resistance in Drosophila: an invertebrate γ-aminobutyric acid subtype A receptor locus. Proceedings of the National Academy of Sciences, 88(16), 7209-7213.
- Chebib, M., & Johnston, G. A. (2000). The ‘ABC’of GABA receptors: a brief review. The clinical and experimental pharmacology and physiology, 27(9), 798-800.
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Troubleshooting & Optimization
Technical Support Center: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Welcome to the technical support center for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for solubility issues encountered during experimental work with this compound.
Introduction
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a β-amino acid derivative with a substituted aromatic side chain. Its structure, featuring both an amino and a carboxylic acid group, suggests that its solubility will be highly dependent on pH. The presence of the dimethoxyphenyl group introduces a significant hydrophobic character, which can present challenges in achieving desired concentrations in aqueous solutions. This guide will provide a framework for understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid?
While specific quantitative solubility data for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (CAS RN: 34841-02-6) is not extensively documented in publicly available literature, we can infer its behavior based on the general properties of β-amino acids and related aromatic compounds.[] As a zwitterionic molecule, its solubility in aqueous solutions is expected to be lowest at its isoelectric point (pI) and will increase significantly in acidic or basic conditions. It is likely to be sparingly soluble in water and may exhibit better solubility in organic solvents or aqueous co-solvent systems. For a similar compound, 3-Amino-3-(3-methoxy-phenyl)-propionic acid, it is noted to be sparingly soluble in water.[2]
Q2: I am having trouble dissolving the powdered compound in water. What should I do?
Direct dissolution in neutral water is often difficult for amino acids with significant hydrophobic character. It is recommended to first create a stock solution by dissolving the compound in a minimal amount of a suitable organic solvent or by adjusting the pH of the aqueous solution.
Q3: What is the recommended starting point for preparing an aqueous stock solution?
The most effective method is to utilize pH modification. Based on the compound's structure, it possesses a basic amino group and an acidic carboxylic acid group. Therefore, its solubility will be greatly enhanced at pH values below its acidic pKa and above its basic pKa. A recommended starting point is to attempt dissolution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.
Q4: Can I use organic solvents to prepare a stock solution?
Yes, using an organic co-solvent is a common strategy for poorly soluble compounds.[3] Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution. This stock can then be added dropwise to your aqueous experimental buffer while stirring vigorously to prevent precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q5: My compound precipitates when I add the stock solution to my aqueous buffer. How can I prevent this?
Precipitation upon addition to a buffer is a common issue and can be addressed in several ways:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Optimize the co-solvent concentration: You may need to empirically determine the maximum tolerable concentration of your organic stock solution in the final aqueous buffer.
-
pH adjustment of the final buffer: Ensure the pH of your final buffer is in a range where the compound is soluble (acidic or basic).
-
Use of solubilizing agents: Consider incorporating solubilizing excipients such as cyclodextrins, which can encapsulate the hydrophobic phenyl group and improve aqueous solubility.[4][5][6]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to addressing common solubility challenges.
Issue 1: The compound does not dissolve in the chosen solvent.
This workflow outlines a systematic approach to finding a suitable solvent system.
Caption: Solvent Selection Workflow
Issue 2: The compound dissolves initially but precipitates over time.
Delayed precipitation can be due to supersaturation, temperature fluctuations, or compound degradation.
| Potential Cause | Explanation | Recommended Action |
| Supersaturation | The initial concentration exceeds the thermodynamic solubility limit, leading to crystallization over time. | Prepare a fresh solution at a slightly lower concentration. Filter the solution through a 0.22 µm filter to remove any undissolved microparticles that could act as nucleation sites. |
| Temperature Changes | Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate. | Ensure all solutions are maintained at a constant temperature. If experiments are performed at a lower temperature than the dissolution temperature, determine the solubility at the experimental temperature. |
| Compound Instability | The compound may be degrading in the solvent, leading to the formation of less soluble byproducts. | Assess the stability of the compound in the chosen solvent system over the time course of the experiment. This can be done using techniques like HPLC. If instability is an issue, prepare fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Modification
This protocol describes the preparation of a 10 mM stock solution in an acidic or basic buffer.
Materials:
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (MW: 225.24 g/mol )
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 2.25 mg of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of either 0.1 M HCl or 0.1 M NaOH.
-
Place a small stir bar in the flask and stir until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Once dissolved, bring the volume up to 1 mL with the same acidic or basic solution.
-
This stock solution can then be neutralized or diluted into the final experimental buffer. It is crucial to perform a small-scale test to ensure the compound remains soluble upon pH change or dilution.
Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent
This protocol details the preparation of a 100 mM stock solution in DMSO.
Materials:
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (MW: 225.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tube or small vial
Procedure:
-
Weigh out 22.5 mg of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
-
Transfer the powder to a suitable container.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from moisture.
-
When preparing your working solution, add the DMSO stock dropwise to your aqueous buffer while vortexing to minimize local high concentrations that can lead to precipitation.
Advanced Strategies
For particularly challenging applications requiring higher concentrations, advanced formulation strategies may be necessary.
Caption: Advanced Formulation Approaches
The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance the solubility of aromatic compounds by forming inclusion complexes.[4][5][6] Similarly, the addition of non-ionic surfactants at concentrations above their critical micelle concentration can improve solubility. Co-amorphization with other amino acids is another emerging technique to enhance the dissolution of poorly soluble drugs.[7]
References
- Interactions of cyclodextrins with aromatic amino acids: A basis for protein interactions. (2025). Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds. (2024). Biosynth.
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). Semantic Scholar.
- Predictive modelling of the solid-liquid solubility and chemical equilibrium of amino acids and oligopeptides: Exploring the influence of charges within a group-contribution framework. (n.d.). Spiral.
- The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. (2016). Molecules.
- Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023).
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024).
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. (n.d.). PubChem.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). MDPI.
- 3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. (n.d.). Synquest Labs.
- 3-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID 68208-19-5 wiki. (n.d.). Guidechem.
- SAFETY D
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
- SAFETY D
- 3-AMINO-3-(2,4-DIMETHOXY-PHENYL)-PROPIONIC ACID. (n.d.). ChemicalBook.
- 3-AMINO-3-(2,4-DIMETHOXY-PHENYL)-PROPIONIC ACID by BOC Sciences. (n.d.). Labshake.
- 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID. (n.d.). Echemi.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. (n.d.).
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Formulation strategies for poorly soluble drugs. (2025).
- Preparing Aminoacid Solutions for cell free Tx-TL reactions. (2017). Protocols.io.
- Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step. (n.d.).
- Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. (n.d.). Semantic Scholar.
- (s)-3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid. (n.d.). ChemicalBook.
- 2'-Methoxy-3-phenylpropionic acid. (n.d.). Chem-Impex.
- 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid 97 34841-09-3. (n.d.). Sigma-Aldrich.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Journal of the Iranian Chemical Society.
- β−Amino Acids. (n.d.). BOC Sciences.
- 3-(3,4-Dimethoxyphenyl)propionic acid. (n.d.). PubChem.
- 3-Amino-3-(3,4-dimethoxyphenyl)propionic Acid. (n.d.). TCI Deutschland GmbH.
- Amino Acid Physical Properties. (n.d.). Thermo Fisher Scientific - US.
- Benzenepropanoic acid. (n.d.). PubChem.
- Method of preparing phenylalanine. (n.d.).
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024).
- Amino acids: chemistry, diversity and physical properties. (2017). Royal Society of Chemistry.
- Solubility of amino acids and diglycine in aqueous–alkanol solutions. (n.d.).
- The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. (2016).
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy.
- Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025).
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- 4. researchgate.net [researchgate.net]
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- 6. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This valuable compound serves as a crucial building block in the development of various pharmaceutical agents.[1] This resource will address common challenges, offer troubleshooting solutions, and provide answers to frequently asked questions to enhance your experimental outcomes and yield.
Troubleshooting Guide: Enhancing Yield and Purity
This section focuses on specific experimental issues and provides a logical, step-by-step approach to resolving them, grounded in the principles of organic synthesis.
Question 1: My reaction is resulting in a significantly lower yield than anticipated. What are the likely causes and how can I improve it?
Several factors can contribute to diminished yields. A systematic evaluation of your experimental setup and conditions is the first step toward optimization.
-
Suboptimal Reaction Temperature: The condensation reaction is often sensitive to temperature fluctuations. An insufficient temperature may lead to an incomplete reaction, while excessive heat can promote the formation of unwanted side products. Strict adherence to the recommended temperature range for your specific protocol is critical.
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed for the prescribed duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is a practical way to determine the point of completion and avoid premature termination.
-
Purity of Starting Materials: The quality of your 2,4-dimethoxybenzaldehyde and malonic acid is paramount. Impurities can act as catalysts for side reactions or inhibitors of the main reaction, leading to a complex product mixture and reduced yield of the desired compound. Always source high-purity reagents from reputable suppliers.
-
Catalyst Efficiency: The choice and handling of the catalyst, typically a weak base such as piperidine or an ammonium salt, are crucial for success.[2][3] Ensure your catalyst is not degraded and is used in the correct stoichiometric ratio.
Question 2: How can I effectively remove unreacted 2,4-dimethoxybenzaldehyde from my final product?
The similar physical properties of the product and the starting aldehyde can complicate purification. The following techniques can significantly improve the separation:
-
Optimized Recrystallization: The selection of an appropriate solvent system for recrystallization is key. A mixed solvent system, such as ethanol and water, can often be fine-tuned to selectively precipitate the amino acid product while leaving the more soluble aldehyde in the mother liquor.
-
Column Chromatography: For challenging separations, silica gel column chromatography is a highly effective method. A carefully chosen eluent system, for instance, a gradient of ethyl acetate in hexane, can achieve excellent separation of the product from the starting material.
-
Acid-Base Extraction: Leveraging the amphoteric nature of the amino acid product offers an elegant purification route. By dissolving the crude mixture in a dilute aqueous acid, the amino acid will form a water-soluble salt. The non-basic aldehyde can then be extracted into an organic solvent. Subsequent neutralization of the aqueous layer will precipitate the purified amino acid.
Question 3: I'm observing a significant byproduct in my reaction. How can I identify and minimize its formation?
Byproduct formation is a common challenge in organic synthesis. A combination of analytical techniques and reaction optimization can address this issue.
-
Byproduct Identification: The first step is to determine the structure of the byproduct. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for this purpose.
-
Minimizing Byproduct Formation through Reaction Control:
-
Controlling the Knoevenagel Condensation: A frequent side reaction is the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid, which can lead to the formation of an unsaturated carboxylic acid after decarboxylation.[2][4] Careful control of the reaction temperature and stoichiometry can suppress this pathway.
-
Reaction Condition Optimization: A systematic approach, such as a Design of Experiments (DoE), can be employed to fine-tune reaction parameters like catalyst concentration, temperature, and reaction time to maximize the formation of the desired product and minimize byproducts.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
What is the most common synthetic route for this compound?
A widely used and efficient method is a one-pot synthesis involving the condensation of 2,4-dimethoxybenzaldehyde with malonic acid and an ammonia source, such as ammonium acetate, in a suitable solvent like ethanol.[5] This reaction is a variation of the Doebner modification of the Knoevenagel condensation.[2]
What are the critical safety precautions for this synthesis?
-
Chemical Handling: 2,4-dimethoxybenzaldehyde can be an irritant, and malonic acid is corrosive. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Potential: The reaction can be exothermic. It is important to monitor the temperature of the reaction mixture, especially during the initial stages, to maintain control.
How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a straightforward and rapid method for tracking the reaction. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can visually assess the consumption of reactants and the formation of the product.
Experimental Workflow and Data
Optimized Synthesis Protocol
This protocol provides a general framework. Researchers should optimize conditions based on their specific laboratory environment and reagent quality.
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 eq.), malonic acid (1.2 eq.), and ammonium acetate (2.5 eq.) in absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Progress Monitoring: Monitor the reaction's progress by TLC (e.g., eluting with a 7:3 ethyl acetate/hexane mixture).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the crude product by filtration and recrystallize from an ethanol/water mixture to yield the pure 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incorrect temperature, insufficient reaction time, impure reagents, inactive catalyst. | Optimize temperature and time, use high-purity starting materials, ensure catalyst is fresh and used in the correct amount. |
| Product Contamination | Incomplete reaction, co-precipitation with starting materials. | Extend reaction time, optimize recrystallization solvent system, consider column chromatography or acid-base extraction. |
| Byproduct Formation | Uncontrolled side reactions (e.g., Knoevenagel condensation).[2][4] | Maintain precise control over reaction conditions, consider alternative catalysts. |
Visualizing the Process
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.
Caption: A typical experimental workflow for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Caption: A decision tree to guide troubleshooting for synthesis optimization.
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 239. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. (n.d.). [Link]
-
Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. ResearchGate. (2003). [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. (2015). [Link]
- Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate.
-
El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Alia, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9427-9442. [Link]
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. (2023). [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (n.d.). [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. (2024). [Link]
-
Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. (n.d.). [Link]
-
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. (2024). [Link]
-
Knoevenagel condensation. Wikipedia. (n.d.). [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. (n.d.). [Link]
-
Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. PubMed. (2000). [Link]
-
Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. SpringerLink. (2022). [Link]
Sources
Technical Support Center: Stability of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
Welcome to the technical support center for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing the critical importance of stability in experimental outcomes and drug development, this resource offers a comprehensive overview of potential stability issues and the methodologies to assess them.
Introduction to 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a substituted β-amino acid. Its structure, featuring an amino group, a carboxylic acid, and a dimethoxy-substituted phenyl ring, suggests potential susceptibility to various degradation pathways. Understanding its stability in different solvents and under various stress conditions is paramount for its successful application in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The amino and carboxylic acid groups are ionizable, making the compound's stability pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence solubility and degradation rates.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: The presence of the dimethoxybenzene ring suggests potential photosensitivity, which could lead to photodegradation.
-
Oxidizing Agents: The molecule may be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.
Q2: In which common laboratory solvents is 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid expected to be soluble?
A2: While specific quantitative solubility data is not extensively published, based on its structure, we can predict its general solubility behavior.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Sparingly soluble at neutral pH; solubility increases at acidic and basic pH. | The zwitterionic nature at neutral pH can limit water solubility. Protonation of the amine or deprotonation of the carboxylic acid will increase solubility. |
| Methanol, Ethanol | Soluble | The polarity and hydrogen bonding capacity of these solvents will facilitate dissolution. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, it is a good solvent for polar molecules. |
| Acetonitrile (ACN) | Sparingly soluble to soluble | Less polar than DMSO and DMF, so solubility might be lower. |
| Nonpolar Solvents | ||
| Hexane, Toluene | Insoluble | The polar nature of the amino acid will prevent dissolution in nonpolar solvents. |
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its functional groups, the following degradation pathways are plausible:
-
Hydrolysis: Under strong acidic or basic conditions, the amide-like linkage in the β-amino acid structure could be susceptible to hydrolysis, although this is generally less facile than for peptides.
-
Oxidation: The electron-rich dimethoxybenzene ring may be prone to oxidation, potentially leading to the formation of quinone-type structures or cleavage of the methoxy groups.
-
Photodegradation: Aromatic compounds, especially those with electron-donating groups like methoxy groups, can be susceptible to photodegradation upon exposure to UV light.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group is a potential thermal degradation pathway.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments.
-
Assess stability in media: Perform a time-course experiment where you incubate the compound in the assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to check for degradation.
-
Control for pH and temperature: Ensure the pH and temperature of your assay medium are controlled and are not contributing to degradation.
-
Protect from light: If the assay is light-sensitive, perform experiments under amber or light-protected conditions.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.
-
Possible Cause: The compound is degrading in the solvent used for analysis.
-
Troubleshooting Steps:
-
Evaluate solvent stability: Prepare a solution of the compound in your mobile phase or diluent and analyze it at several time points (e.g., 0, 4, 8, 24 hours) while storing it under your typical laboratory conditions.
-
Adjust mobile phase pH: If degradation is observed, consider adjusting the pH of the aqueous component of your mobile phase to a range where the compound is more stable.
-
Use a different organic modifier: If the organic solvent is suspected to cause degradation, try an alternative (e.g., switch from methanol to acetonitrile or vice versa).
-
Issue 3: Poor peak shape or retention time shifts in HPLC analysis.
-
Possible Cause: Interaction of the amine group with residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.
-
Add a competing base to the mobile phase: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to block the active sites on the column.
-
Optimize mobile phase pH: Adjusting the pH to be at least 2 pH units below the pKa of the amine group will ensure it is fully protonated and may improve peak shape.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and degradation pathways of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid under various stress conditions.
Materials:
-
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep one set at room temperature and another at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep one set at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to UV and visible light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C.
Method Development Notes:
-
Analyze the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to optimize the separation.
-
Peak purity analysis using a diode array detector can be used to confirm that the parent peak is free from co-eluting impurities.
Caption: HPLC method development workflow.
References
troubleshooting failed experiments with 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Welcome to the technical support resource for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this versatile β-amino acid building block. My objective is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to anticipate and resolve experimental hurdles effectively.
Introduction: Understanding the Molecule
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a non-proteinogenic β-amino acid. Its structure, featuring a bulky and hydrophobic dimethoxyphenyl group, makes it a valuable component for designing peptidomimetics, foldamers, and other novel therapeutic agents. The β-amino acid backbone can impart resistance to enzymatic degradation, while the substituted phenyl ring offers a scaffold for diverse pharmacological interactions.[1][2]
However, these same structural features—steric hindrance, hydrophobicity, and its zwitterionic nature—are the primary sources of experimental difficulty. This guide provides a systematic approach to troubleshooting common issues in synthesis, solubility, and application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Q1: What are the fundamental chemical properties of this compound?
A1: Understanding the basic physicochemical properties is the first step in successful experimental design. Below is a summary based on its structure and data from analogous compounds.
| Property | Value | Scientific Rationale & Implication |
| Molecular Formula | C₁₁H₁₅NO₄ | --- |
| Molecular Weight | 225.24 g/mol [3] | Essential for accurate molar calculations in reaction stoichiometry. |
| Appearance | Typically a white to pale yellow or light brown solid.[4][5][6] | A significant deviation in color may indicate impurities or degradation. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.[7][8] | Its zwitterionic nature at neutral pH and the hydrophobic dimethoxyphenyl ring limit aqueous solubility. |
| pKa (Estimated) | Carboxyl (~3-4), Amino (~9-10) | As an amino acid, its charge state and thus solubility are highly pH-dependent. It is least soluble near its isoelectric point (pI). |
| Storage | Store in a cool (0-8 °C), dry place, away from light and moisture.[4][5] | The compound can be sensitive to oxidation and moisture, which can compromise purity over time. |
Q2: I'm having difficulty dissolving the compound for my cell-based assay. What is the recommended procedure?
A2: This is the most common challenge. The molecule's poor aqueous solubility stems from its hydrophobic phenyl ring and its tendency to form strong intermolecular interactions in its zwitterionic state.[8] A direct suspension in aqueous buffer will likely fail.
The authoritative approach is to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Protocol: Preparing an Aqueous Working Solution
-
Select a Co-solvent: 100% Dimethyl sulfoxide (DMSO) is the recommended starting point due to its high solvating power.
-
Prepare Stock Solution:
-
Accurately weigh the required amount of the compound.
-
Add a minimal volume of DMSO to dissolve it completely. For example, prepare a 10 mM or 50 mM stock.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (37-40°C) or brief sonication can be applied, but always check for compound stability under these conditions.[8]
-
-
Dilution into Aqueous Buffer:
-
Pre-warm your target aqueous buffer (e.g., PBS, cell culture media) to your experimental temperature (e.g., 37°C).
-
While vortexing the warmed buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucial: The final concentration of DMSO should be kept to a minimum (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Q3: What are the primary applications of this specific β-amino acid?
A3: Its unique structure makes it valuable in several areas of drug discovery and chemical biology:
-
Peptide Modification: Incorporating it into a peptide sequence can enforce specific secondary structures (e.g., helices, turns) and increase proteolytic stability.[1]
-
Neuropharmacology: The dimethoxyphenyl motif is present in various neurologically active compounds. This building block is used to synthesize novel molecules targeting receptors and enzymes in the central nervous system.[4][5]
-
Organic Synthesis: It serves as a chiral building block for the synthesis of more complex molecules.[4]
Section 2: Troubleshooting Synthesis & Purification
For researchers synthesizing this molecule, achieving high yield and purity is paramount.
Q1: My one-pot synthesis of 3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid from 2,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate has a very low yield (<30%). What went wrong?
A1: The one-pot reaction, while convenient, is sensitive to several factors. Low yield is often traced back to suboptimal reaction conditions or starting material quality.[9]
Troubleshooting Synthesis Yield
| Potential Cause | Explanation & Recommended Action |
| Impure Aldehyde | The starting aldehyde, 2,4-dimethoxybenzaldehyde, can oxidize to the corresponding carboxylic acid upon prolonged storage. This inactive starting material will reduce your theoretical yield. Action: Verify the purity of the aldehyde by NMR or GC-MS before starting. If necessary, purify it by recrystallization or distillation. |
| Suboptimal Temperature | The reaction typically requires heating to proceed efficiently. Insufficient temperature can lead to an incomplete reaction. Action: Ensure the reaction is refluxing at the appropriate temperature for your chosen solvent (e.g., ethanol, methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | While it's a three-component reaction, using a slight excess of ammonium acetate and malonic acid can drive the reaction to completion. Action: Use a 1:1.5:2 molar ratio of aldehyde:malonic acid:ammonium acetate as a starting point for optimization. |
| Difficult Product Isolation | As an amino acid, the product can be tricky to isolate from the reaction mixture. It may remain partially dissolved in the aqueous/alcoholic solution. Action: After the reaction, cool the mixture thoroughly on an ice bath to maximize precipitation. Adjusting the pH of the solution to the compound's isoelectric point (pI, typically around pH 6-7) will minimize its solubility and promote crystallization. Collect the solid by filtration and wash with cold ethanol or water.[10] |
Section 3: Advanced Solubility Troubleshooting
When the standard protocol (Section 1, Q2) is insufficient, a more systematic approach is required. Solubility is fundamentally governed by pH.
Q1: Even with DMSO, my compound precipitates when diluted into my neutral (pH 7.4) aqueous buffer. What is the next step?
A1: This indicates that your final concentration is above the solubility limit in the aqueous phase, even with a co-solvent. The cause is the zwitterionic nature of the molecule at neutral pH. The positively charged amino group and negatively charged carboxyl group form strong intermolecular ionic bonds, leading to aggregation and precipitation.[8]
The solution is to manipulate the pH of your aqueous buffer to shift the equilibrium away from the zwitterion.
-
Acidic pH (<4): The carboxyl group is protonated (-COOH), and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge, disrupting the zwitterionic lattice and increasing solubility.
-
Alkaline pH (>9): The amino group is neutral (-NH₂), and the carboxyl group is deprotonated (-COO⁻). The molecule carries a net negative charge, which also increases solubility.
The following decision tree provides a logical workflow for resolving persistent solubility issues.
Caption: Decision tree for advanced solubility troubleshooting.
Section 4: Troubleshooting Peptide Synthesis (SPPS)
Incorporating non-canonical amino acids like this one into Solid-Phase Peptide Synthesis (SPPS) often requires protocol optimization.
Q1: I'm observing incomplete coupling of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid onto my resin-bound peptide. The Kaiser test remains positive. Why?
A1: This is a classic case of difficult coupling, likely due to the steric hindrance from the bulky 2,4-dimethoxyphenyl group adjacent to the amine. Standard coupling conditions may be too slow or inefficient to achieve a quantitative reaction.
Workflow for Overcoming Poor Coupling Efficiency
Caption: Stepwise workflow for optimizing difficult coupling reactions.
Q2: My peptide, which contains this residue, is showing poor yield after cleavage and is difficult to purify by HPLC. What is the likely cause?
A2: This strongly suggests peptide aggregation during synthesis, cleavage, or purification. The hydrophobic dimethoxyphenyl group significantly increases the peptide's tendency to aggregate, especially in sequences with other hydrophobic residues.[11][12] This aggregation can physically block reactive sites on the resin, leading to truncated sequences and low yields.
Strategies to Mitigate Peptide Aggregation
-
Chaotropic Salts: During the coupling step of the difficult residue, consider adding a chaotropic salt like LiCl (0.5-1.0 M) to the solvent (DMF) to disrupt secondary structures.
-
Specialized Solvents: For highly aggregative sequences, switching the primary solvent from DMF to N-methylpyrrolidone (NMP), or using a DMF/DMSO mixture, can improve solvation of the growing peptide chain.
-
"High-Temp" SPPS: Performing the coupling and deprotection steps at an elevated temperature (e.g., 60-75°C) can provide the kinetic energy needed to overcome aggregation and drive reactions to completion. This requires careful optimization to avoid side reactions.
-
Post-Cleavage Handling: After cleaving the peptide from the resin, dissolve the crude product in a strong solvent like hexafluoroisopropanol (HFIP) or guanidine hydrochloride (GuHCl) before diluting for purification. This helps to break up pre-formed aggregates.
References
-
PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 228. Retrieved from [Link]
-
ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]
-
ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate.
-
Semantic Scholar. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate - Google Patents [patents.google.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Welcome to the technical support guide for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in optimizing this crucial synthesis. β-amino acids are pivotal structural motifs in pharmaceuticals, and mastering their synthesis is key to successful drug discovery programs.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of β-amino acids, focusing on the target molecule.
Q1: What is the most common and reliable method for synthesizing 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid?
A1: The most prevalent and scalable approach is a one-pot, three-component Mannich-type reaction.[1][2] This reaction involves the condensation of 2,4-dimethoxybenzaldehyde, an ammonia source (typically ammonium acetate), and malonic acid in a suitable solvent.[1] This method is favored for its atom economy and straightforward procedure.[2] Alternative strategies include multi-step syntheses involving conjugate additions or hydrogenations, but these often require pre-functionalized starting materials and more complex purification steps.[3]
Q2: How critical is the choice of solvent, and what are the best options?
A2: Solvent choice is highly critical as it influences reactant solubility, reaction rate, and the formation of side products. For the Mannich reaction of this type, polar protic solvents are generally preferred. Ethanol is a common and effective choice as it facilitates the dissolution of the starting materials and the ammonium acetate.[4] In some cases, to control side reactions like isomerization, less polar solvents such as toluene have been used effectively.[5] A solvent screen is always recommended during initial optimization.
Q3: What is the function of each component in the one-pot Mannich reaction?
A3:
-
2,4-Dimethoxybenzaldehyde: This is the electrophilic aldehyde component that forms the backbone of the final product.
-
Malonic Acid: This serves as the enolizable component or "active hydrogen" compound, providing the two-carbon unit that becomes the propionic acid backbone.
-
Ammonium Acetate: This serves as the in situ source of ammonia, the nucleophile that forms the crucial C-N bond. The acetate acts as a mild base to facilitate the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid or methanol) to track the consumption of the 2,4-dimethoxybenzaldehyde starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or sampling for ¹H NMR spectroscopy can be employed to determine conversion rates accurately.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue. The cause can often be traced to one of several key parameters.
Potential Cause A: Reagent Quality or Stoichiometry
-
Why it happens: 2,4-dimethoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Malonic acid can be hygroscopic. Incorrect molar ratios will leave one reactant in excess, limiting the theoretical yield.
-
Solution:
-
Verify the purity of 2,4-dimethoxybenzaldehyde via NMR or melting point. If necessary, purify by recrystallization.
-
Use freshly opened or properly stored malonic acid and ammonium acetate.
-
Carefully control the stoichiometry. A slight excess of malonic acid and ammonium acetate (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
Potential Cause B: Sub-optimal Temperature or Reaction Time
-
Why it happens: The Mannich reaction requires sufficient thermal energy to proceed at a reasonable rate, but excessive heat can lead to decomposition and side product formation.
-
Solution:
-
Most protocols recommend refluxing in ethanol, which provides a stable reaction temperature of approximately 78°C.[4]
-
Optimize the reaction time. Monitor the reaction every 1-2 hours by TLC. Typical reaction times can range from 5 to 10 hours.[4] Prolonged heating beyond reaction completion can degrade the product.
-
Potential Cause C: Inefficient Product Isolation
-
Why it happens: The product is an amino acid, making it zwitterionic and potentially highly soluble in aqueous or polar protic phases during workup.
-
Solution:
-
After the reaction, cool the mixture to room temperature or below to induce precipitation. The product often crystallizes directly from the ethanol solution.
-
If the product remains in solution, carefully adjust the pH of the crude mixture. The isoelectric point (pI) is where the amino acid has minimal solubility. Adjust the pH to ~7 using a dilute acid (e.g., 2N HCl) or base (e.g., NaOH) to maximize precipitation.[6]
-
Collect the solid by vacuum filtration and wash with a cold, non-polar solvent like diethyl ether or cold ethanol to remove soluble impurities.
-
Sources
Technical Support Center: Synthesis of 3-Amino-3-arylpropionic Acids
Welcome to the technical support center for the synthesis of 3-Amino-3-arylpropionic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable β-amino acid scaffolds. 3-Amino-3-arylpropionic acids are crucial components in medicinal chemistry, known for their incorporation into peptidomimetics to enhance metabolic stability and potency.[1] However, their synthesis can be accompanied by several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls encountered during their preparation.
I. Overview of Synthetic Routes & Potential Pitfalls
The most common and direct route to 3-Amino-3-arylpropionic acids is a one-pot, three-component reaction involving an aryl aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[1] This method, while efficient, is susceptible to side reactions and purification difficulties that can significantly impact yield and purity.
Below is a generalized workflow that highlights critical stages where issues often arise.
Caption: A generalized workflow for the synthesis of 3-Amino-3-arylpropionic acids, highlighting potential pitfalls.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the one-pot synthesis, and how can I minimize its formation?
A1: The most prevalent side product is the corresponding cinnamic acid derivative.[2] This arises from the Knoevenagel condensation of the aryl aldehyde with malonic acid, followed by decarboxylation. The formation of this side product is often favored by prolonged reaction times and higher temperatures.
To minimize cinnamic acid formation:
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS. Over-refluxing can lead to increased side product formation. A typical reflux time is around 7 hours, but this can vary depending on the specific substrates.[2]
-
Control Temperature: While reflux is often necessary, excessive heat can promote the elimination reaction leading to the cinnamic acid. Ensure controlled and consistent heating.
-
Solvent Choice: The polarity of the solvent can influence the product distribution. Ethanol is a commonly used solvent.[2] Experimenting with different solvents might be necessary for specific substrates.
Q2: My yield of the desired 3-Amino-3-arylpropionic acid is consistently low. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthetic process.
-
Incomplete Reaction: The reaction may not have gone to completion. As mentioned, monitoring the reaction is crucial.
-
Substituent Effects: The electronic properties of the substituent on the aryl ring play a significant role. Electron-donating groups on the benzaldehyde generally favor the formation of the desired β-amino acid.[2] Conversely, strong electron-withdrawing groups can sometimes lead to lower yields or favor side reactions.[3]
-
Purification Losses: The product may be lost during the work-up and purification steps. 3-Amino-3-arylpropionic acids can have some solubility in the aqueous phase during extraction, especially if the pH is not carefully controlled. Recrystallization, while effective for purification, can also lead to significant loss of product if the solvent system is not optimized.
Q3: I'm struggling with the purification of my product. What are the best practices?
A3: Purification of these zwitterionic compounds can be challenging.
-
Initial Isolation: After the reaction, the crude product often precipitates upon cooling. This solid can be collected by filtration.[2]
-
Acid-Base Extraction: A common purification technique involves dissolving the crude product in a dilute acid (e.g., 1N HCl), washing with an organic solvent (like ethyl acetate or ether) to remove non-polar impurities (such as the cinnamic acid side product), and then carefully adjusting the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the purified product.
-
Recrystallization: This is a powerful technique for obtaining highly pure material. A common solvent system for recrystallization is ethanol/water.[2]
-
Chromatography: While less common for the final free amino acid due to their polarity, ion-exchange chromatography can be an effective method. For protected derivatives (e.g., N-Boc or esters), silica gel chromatography is a viable option.
Q4: How can I achieve enantioselective synthesis or resolve the racemic mixture?
A4: The one-pot synthesis typically yields a racemic mixture. To obtain enantiomerically pure 3-Amino-3-arylpropionic acids, several strategies can be employed:
-
Chiral Auxiliaries: Employing a chiral auxiliary in the synthesis can induce stereoselectivity.
-
Enzymatic Resolution: Lipases, such as Carica papaya lipase (CPL), have been successfully used for the enantioselective alcoholysis of racemic N-protected esters of 3-amino-3-phenylpropanoic acid.[1]
-
Chiral Resolving Agents: Diastereomeric salt formation with a chiral resolving agent is a classical and effective method. Chiral acids or bases can be used to form diastereomeric salts that can be separated by fractional crystallization. For example, tolysulfonyl-L-proline has been used to resolve 3-amino-3-phenylpropanol, a related precursor.[4]
-
Chiral Chromatography: Chiral stationary phases in HPLC can be used to separate enantiomers. Glycopeptide-based selectors, like Vancomycin, have shown efficacy in the chiral resolution of aromatic amino acids.[5]
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-Amino-3-arylpropionic acids.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction conditions (temperature, time)- Unfavorable electronic effects of substituents | - Check the purity and activity of starting materials.- Optimize reaction time and temperature. Monitor reaction by TLC/LC-MS.- For challenging substrates, consider alternative synthetic routes or catalysts. |
| High Percentage of Cinnamic Acid Side Product | - Prolonged reaction time at high temperature- Reaction conditions favoring elimination | - Reduce reflux time and monitor the reaction closely.- Ensure the temperature is not excessively high.- Explore alternative solvents that may disfavor the elimination pathway. |
| Product is an Oily or Gummy Solid | - Presence of impurities- Incomplete removal of solvent | - Attempt to triturate the crude product with a non-polar solvent (e.g., hexane, ether) to induce solidification.- Ensure the product is thoroughly dried under vacuum.- Proceed with a robust purification method like acid-base extraction followed by recrystallization. |
| Difficulty in Separating Enantiomers/Diastereomers | - Ineffective chiral resolving agent- Suboptimal conditions for diastereomeric salt formation or enzymatic resolution- Unsuitable chiral stationary phase for chromatography | - Screen different chiral resolving agents.- Optimize solvent, temperature, and stoichiometry for diastereomeric salt crystallization.- For enzymatic resolution, optimize enzyme, substrate (e.g., ester form), and reaction conditions.[1]- For chiral HPLC, screen different columns and mobile phases.[5] |
| Inconsistent Results Between Batches | - Variability in reagent quality- Poor control over reaction parameters (heating, stirring)- Inconsistent work-up procedures | - Use reagents from the same lot or re-purify if necessary.- Use a controlled heating mantle and consistent stirring rate.- Standardize the work-up protocol, especially pH adjustments and extraction volumes. |
Troubleshooting Workflow: Low Yield
Caption: A troubleshooting workflow for addressing low yields in the synthesis of 3-Amino-3-arylpropionic acids.
IV. Experimental Protocols
General Procedure for the One-Pot Synthesis of 3-Amino-3-(4-methylphenyl)propionic Acid
This protocol is adapted from a known procedure and should be performed with appropriate safety precautions.[2]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-methylbenzaldehyde (2.4 g, 20.0 mmol), malonic acid (2.1 g, 20.2 mmol), and ammonium acetate (3.1 g, 40.2 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 7 hours.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. A white solid should precipitate. Collect the solid by vacuum filtration.
-
Purification: a. Dissolve the collected white solid in 20 mL of 1.0 N HCl. b. Evaporate the solution to dryness under reduced pressure. c. Recrystallize the resulting solid from ethanol to yield the pure 3-Amino-3-(4-methylphenyl)propionic acid as white crystals.
V. References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]
-
Method for resolving 3-amino-3-phenylpropanol. Google Patents.
Sources
Technical Support Center: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Welcome to the technical support guide for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the storage, handling, and experimental use of this valuable β-amino acid building block.
Section 1: General Storage & Handling FAQs
This section addresses the most common questions regarding the proper care and initial handling of the compound upon receipt.
Question: How should I store 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid upon arrival?
Answer: Immediately upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, refrigeration at 2-8°C is strongly recommended.[2][3] The primary goal is to protect it from moisture and atmospheric contaminants. Keeping the container tightly closed is critical to prevent hydration of the powdered solid.
Question: The material is a solid powder. Are there any specific handling precautions I should take?
Answer: Yes. As with any fine chemical powder, you should minimize dust generation and accumulation.[1] Always handle the compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4][5] Avoid breathing the dust; if large quantities are being handled or if ventilation is inadequate, respiratory protection may be necessary.[1]
Question: Is this compound classified as hazardous?
Answer: Based on data for structurally similar β-amino acids, this compound should be handled with care. It may cause skin and eye irritation, and potentially respiratory tract irritation if inhaled.[2][4] It is crucial to wash hands thoroughly after handling and before leaving the laboratory.[4] In case of accidental contact, flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]
Question: What materials are incompatible with 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid?
Answer: The compound should be kept away from strong oxidizing agents.[4][6] Contact with strong acids or bases should also be avoided, as they can react with the amino acid functional groups.[4][7]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows potential degradation pathways, ensuring long-term stability.[2][3] |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which can affect purity. |
| Container | Tightly Sealed, Opaque | Prevents contamination and protects from light-induced degradation.[1][5] |
| Location | Well-ventilated, away from incompatibles | Ensures safety and prevents accidental reactions with oxidizing agents.[1][6] |
Section 2: Experimental Workflow & Troubleshooting
This section provides guidance on common issues encountered during experimental use, particularly in solution preparation and organic synthesis.
Workflow for Handling Air-Sensitive Reagents
For reactions requiring stringent anhydrous or oxygen-free conditions, employing advanced handling techniques is crucial. The following workflow illustrates the standard procedure.
Caption: Workflow for handling a sensitive solid reagent.
Troubleshooting Guide: Low Reaction Yield
Low or inconsistent yields are a common frustration. This logical flowchart can help diagnose the underlying cause.
Caption: Troubleshooting flowchart for low reaction yields.
Synthesis & Reaction FAQs
Question: I'm having trouble dissolving the compound in my reaction solvent. What can I do?
Answer: This is a common challenge, as the dimethoxy-phenyl group imparts significant hydrophobicity.[8] If you observe poor solubility, consider the following:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or NMP, which are often effective for peptide synthesis.
-
Gentle Heating: Cautiously warming the mixture can improve solubility, but monitor for any signs of degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Solubilizing Agents: In specific applications like peptide synthesis, the inclusion of chaotropic salts or detergents can disrupt intermolecular aggregation and improve solubility.[9]
Question: My peptide synthesis reaction is sluggish or incomplete when using this amino acid. Why might this be happening?
Answer: This is a known issue with "difficult sequences," particularly those involving hydrophobic or β-branched amino acids.[8] The primary cause is often on-resin aggregation, where the growing peptide chain folds and interacts with itself, preventing reagents from reaching the reaction site.[8][9] The bulky dimethoxy-phenyl group can exacerbate this. To mitigate this:
-
Optimize Coupling Reagents: Use highly efficient coupling reagents (e.g., HATU, HCTU) and consider increasing their equivalents or extending the reaction time.
-
Incorporate Solubilizing Groups: If synthesizing a larger peptide, the temporary attachment of a solubilizing group can prevent aggregation.
-
Segment Synthesis: For very long or difficult sequences, it may be more effective to synthesize smaller fragments and then ligate them together using native chemical ligation (NCL).[8]
Question: How can I confirm the purity and stability of my compound, especially after long-term storage?
Answer: To ensure the integrity of your material, periodic analytical checks are recommended.
-
Melting Point: A broadened melting point range compared to the supplier's specification can indicate the presence of impurities.
-
NMR Spectroscopy (¹H NMR): This is an excellent method to check for structural integrity and the presence of solvent or degradation byproducts. Look for unexpected peaks or changes in integration values.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the main compound from impurities and confirm its molecular weight, providing a highly sensitive assessment of purity.
References
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: 3-(3,4-Dimethoxyphenyl)propionic acid.
-
MedChemExpress. (2025, August 14). 3-Amino-3-phenylpropionic acid-SDS.
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PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information.
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Cole-Parmer. Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
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Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-Amino-3-(2-nitrophenyl)propionic acid.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
-
Guidechem. 3-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID 68208-19-5 wiki.
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AA Blocks. (2025, January 18). Safety Data Sheet: (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
-
Chem-Impex. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.
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ChemicalBook. (S)-2-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID | 55-59-4.
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Chem-Impex. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Tailhades, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
-
Neilson Lab. The manipulation of air.sensitive compounds.
-
PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information.
-
APAC. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Vooturi, S. K., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
-
Millar, S. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
-
Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.
-
MIT. Handling air-sensitive reagents AL-134.
-
ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds.
-
Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics.
-
G. T. V. et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
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Technical Support Center: Addressing Cytotoxicity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid Derivatives
Disclaimer: This guide provides general recommendations for troubleshooting cytotoxicity associated with a class of chemical compounds. The specific biological effects, including cytotoxicity, of any given 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivative can be highly structure-dependent. All experimental work should be conducted in accordance with institutional safety protocols.
This technical support center is designed for researchers, scientists, and drug development professionals investigating 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to unexpected cytotoxicity encountered during in-vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers preliminary questions that often arise when working with novel chemical entities.
Q1: My initial screening of a new 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivative indicates significant cytotoxicity. What are the immediate troubleshooting steps?
A1: When unexpected cytotoxicity is observed, it is crucial to first rule out experimental artifacts. Begin by verifying the identity and purity of your compound, as contaminants from synthesis can possess their own cytotoxic properties. Next, meticulously review your solubilization procedure. The most common solvent, DMSO, can be toxic to cells at higher concentrations; it is best practice to keep the final concentration below 0.5% to avoid solvent-induced cell death[1]. Finally, ensure accurate and consistent cell seeding, as high variability between replicate wells can obscure the true effect of your test compound[1].
Q2: How can I differentiate between compound-induced cytotoxicity and artifacts from my experimental setup?
A2: A well-designed experiment with proper controls is the best way to distinguish between true compound effects and experimental error. Your assay should always include:
-
Untreated Controls: Cells that have not been exposed to either the compound or the solvent.
-
Vehicle Controls: Cells treated with the same concentration of solvent (e.g., DMSO) used to deliver your compound.
-
Positive Controls: Cells treated with a compound known to be cytotoxic to your cell line.
By comparing the results from your test compound to these controls, you can more confidently attribute any observed cytotoxicity to the compound itself.
Q3: What are the potential mechanisms through which a 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivative might exert cytotoxicity?
A3: Drug-induced cytotoxicity can occur through a variety of mechanisms.[2][3] These can include on-target effects, where the toxicity is a direct result of the compound's interaction with its intended biological target, or off-target effects, where the compound interacts with other cellular components.[4] Common mechanisms of cell death include apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy.[5] Additionally, the compound could be interfering with essential cellular processes such as mitochondrial function, DNA replication, or cell signaling pathways.[2][6] For example, some drugs can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cell damage.[6]
Section 2: Troubleshooting Guide for Unforeseen Cytotoxicity
This guide provides a structured approach to identifying the source of and understanding unexpected cytotoxicity.
Initial Verification and Optimization
Before delving into complex mechanistic studies, it is imperative to confirm the basics of your experimental setup.
Experimental Workflow for Initial Troubleshooting
Caption: Initial workflow for troubleshooting unexpected cytotoxicity.
Protocol: Assessing Compound Solubility and Vehicle Toxicity
-
Determine Solubility Limit: Find the maximum concentration of your compound that can be dissolved in the culture medium without precipitation.
-
Select a Biocompatible Solvent: DMSO is widely used, but ensure the final concentration in your cell culture is non-toxic (ideally ≤ 0.1%, but not exceeding 0.5%)[1].
-
Perform a Vehicle Toxicity Assay: Create a dose-response curve with your chosen solvent to determine the concentration at which it begins to affect cell viability. This will establish a baseline for your experiments.
Data Interpretation: Distinguishing Cytotoxicity from Antiproliferative Effects
It is important to recognize that a reduction in viable cells may not always be due to cell death. The compound could be inhibiting cell proliferation. Assays that measure metabolic activity, such as MTT or WST, can sometimes be misinterpreted as direct measures of cytotoxicity.[7] It can be beneficial to use a multi-parametric approach, combining a viability assay with a cytotoxicity assay that measures markers of cell death, such as the loss of membrane integrity.[5][8]
| Assay Type | Principle | Interpretation |
| Metabolic Assays (e.g., MTT, WST-8) | Measures metabolic activity of viable cells.[9] | A decrease in signal could indicate either cytotoxicity or inhibition of proliferation. |
| Membrane Integrity Assays (e.g., LDH release) | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[10] | An increase in signal is a direct indicator of cell death. |
| ATP Assays | Quantifies ATP levels as a marker of viable cells.[11] | A decrease in signal suggests a reduction in viable cells, which could be due to cytotoxicity or cytostatic effects. |
Section 3: Advanced Mechanistic Investigations
If the cytotoxicity is confirmed to be a direct result of your compound, the following steps can help elucidate the mechanism of cell death.
Differentiating Apoptosis and Necrosis
Workflow for Investigating Cell Death Mechanism
Caption: Workflow to investigate the mechanism of cell death.
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Treat Cells: Culture your cells and treat them with your compound at various concentrations and time points.
-
Harvest Cells: Collect both adherent and floating cells to ensure you capture the entire cell population.
-
Stain Cells: Resuspend the cells in a binding buffer and add Annexin V and PI according to the manufacturer's protocol.
-
Analyze by Flow Cytometry:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells.
-
Section 4: Strategies for Mitigating Cytotoxicity
Should the inherent cytotoxicity of your compound be a hurdle, several medicinal chemistry and formulation strategies can be explored.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivative. For instance, studies on other propanoic acid derivatives have shown that modifications to the phenyl ring or the amino group can significantly alter biological activity, including cytotoxicity.[12]
-
Prodrug Development: Design a less toxic, inactive version of your compound that is metabolically converted to the active, cytotoxic form at the desired site of action.
-
Targeted Delivery Systems: Encapsulating your compound in nanoparticles or liposomes can help direct it to the target tissue, thereby reducing systemic exposure and off-target toxicity.[13]
By implementing these systematic troubleshooting and investigative approaches, researchers can better understand and potentially mitigate the cytotoxic effects of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivatives, facilitating the advancement of promising therapeutic candidates.
References
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Lopata, A., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology. Available at: [Link]
-
Srinivasan, S., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. Available at: [Link]
-
Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Available at: [Link]
-
SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Available at: [Link]
-
Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]
-
Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Available at: [Link]
-
Cree, I. A., et al. (2016). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. OncoTargets and Therapy. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Available at: [Link]
-
Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Available at: [Link]
-
MDPI. (2024). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. Available at: [Link]
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- 13. Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid and Other Phenylpropanoic Acids in Neuropharmacology
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the family of phenylpropanoic acids presents a rich field of exploration. These structures, characterized by a phenyl ring attached to a propanoic acid backbone, are scaffolds for a diverse range of biological activities. This guide provides an in-depth comparison of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid with other notable phenylpropanoic acids, focusing on their synthesis, GABA receptor modulation, and potential as anxiolytic agents. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for your research endeavors.
Introduction: The Phenylpropanoic Acid Scaffold in Neuroscience
Phenylpropanoic acid derivatives are a versatile class of compounds with a significant footprint in medicinal chemistry. Their structural simplicity allows for a wide array of modifications, leading to compounds with diverse pharmacological profiles. A key area of interest is their interaction with the central nervous system, particularly as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.
The addition of an amino group at the β-position of the propionic acid chain, creating a β-phenyl-γ-aminobutyric acid structure, is a critical modification that often imparts activity at GABA receptors. The nature and position of substituents on the phenyl ring can then fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules. This guide will focus on the 2,4-dimethoxy substituted analog and compare it to its close structural relatives, phenibut (unsubstituted phenyl) and baclofen (4-chlorophenyl), both of which have established clinical relevance.
Profile of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a synthetic amino acid derivative. The presence of two methoxy groups on the phenyl ring at positions 2 and 4 is anticipated to significantly influence its lipophilicity, electronic distribution, and steric profile compared to unsubstituted or mono-substituted analogs. These modifications can impact its ability to cross the blood-brain barrier and its binding affinity for target receptors.
Physicochemical Properties
| Property | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | Phenibut | Baclofen |
| Molecular Formula | C₁₁H₁₅NO₄ | C₁₀H₁₃NO₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 225.24 g/mol | 179.22 g/mol | 213.66 g/mol |
| CAS Number | 34841-02-6[1] | 1078-21-3 | 1134-47-0 |
| Predicted LogP | ~0.5 | ~1.2 | ~1.3 |
| Predicted Solubility | Moderately soluble in water | Sparingly soluble in water | Slightly soluble in water |
Note: Predicted values are estimates based on chemical structure and may vary from experimental values.
Synthesis Pathway
The synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can be achieved through various synthetic routes. A common and effective method is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
This protocol outlines a general procedure for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol.
-
Addition of Ammonium Acetate: Add ammonium acetate (2.5 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation of the Intermediate: Collect the crude product by filtration and wash with cold ethanol. This intermediate is the ammonium salt of the desired product.
-
Hydrolysis: Suspend the crude product in water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and amino groups.
-
Purification: The precipitated product can be further purified by recrystallization from a suitable solvent system, such as water-ethanol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Synthetic workflow for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Comparative Analysis: GABA Receptor Modulation
The primary pharmacological interest in β-phenyl-γ-aminobutyric acid derivatives lies in their activity as GABA receptor agonists. GABA receptors are broadly classified into two main types: GABAA and GABAB receptors.
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
GABAB Receptors: These are G-protein coupled receptors that produce slower, more prolonged inhibitory signals through the modulation of adenylyl cyclase and ion channels.
The structural differences between phenylpropanoic acid derivatives dictate their affinity and selectivity for these receptor subtypes.
In Vitro GABA Receptor Binding Affinity
Radioligand binding assays are a crucial in vitro tool to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue preparation containing the receptor. The ability of a test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.
| Compound | Receptor Subtype | Ki (μM) | Reference |
| Phenibut (racemic) | GABAB | 177 | [2] |
| (R)-Phenibut | GABAB | 92 | [2] |
| Baclofen (racemic) | GABAB | 6 | [2] |
| (-)-Baclofen | GABAB | 0.04 | [3] |
Interpretation:
-
Baclofen exhibits a significantly higher affinity for the GABAB receptor compared to phenibut, as indicated by its lower Ki value.[2]
-
The (R)-enantiomer of phenibut is more active at the GABAB receptor than the racemic mixture.[2]
-
The addition of a chlorine atom at the para-position of the phenyl ring in baclofen dramatically increases its binding affinity for the GABAB receptor compared to the unsubstituted phenibut.
Based on these structure-activity relationships, it is hypothesized that the methoxy substitutions on 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid will also modulate its binding affinity for GABA receptors. The electron-donating nature of the methoxy groups and their steric bulk will likely alter the interaction with the binding pocket of the receptor. Further experimental validation is required to determine the precise affinity and selectivity of this compound.
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAB receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[³H]-Baclofen (radioligand)
-
Unlabeled baclofen (for non-specific binding)
-
Test compound (e.g., 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid)
-
Tris-HCl buffer
-
Calcium chloride (CaCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-Baclofen and the membrane preparation.
-
To a subset of tubes, add a high concentration of unlabeled baclofen to determine non-specific binding.
-
To the remaining tubes, add varying concentrations of the test compound.
-
Incubate the tubes at 4°C for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Signaling pathway of GABAB receptor activation.
Comparative Analysis: In Vivo Anxiolytic Activity
The anxiolytic potential of phenylpropanoic acid derivatives can be evaluated in vivo using various behavioral models in rodents. The elevated plus maze (EPM) is a widely used and validated test for assessing anxiety-like behavior. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Elevated Plus Maze (EPM) Performance
While direct EPM data for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is not available, studies on phenibut and baclofen have demonstrated their effects on anxiety-like behavior.
-
Phenibut: Has been shown to possess anxiolytic effects, although its activity at both GABAA and GABAB receptors complicates the interpretation of its mechanism of action in this test.[4][5]
-
Baclofen: As a selective GABAB receptor agonist, baclofen has also been shown to have anxiolytic effects in the EPM.[6] However, at higher doses, its muscle relaxant and sedative properties can confound the results by reducing overall motor activity.
The anxiolytic profile of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is expected to be influenced by its affinity and selectivity for GABA receptor subtypes, as well as its pharmacokinetic profile. The methoxy substitutions may alter its ability to penetrate the central nervous system and could also influence its metabolic stability.
This protocol details the procedure for conducting the elevated plus maze test to assess the anxiolytic effects of a test compound.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The dimensions should be appropriate for mice.
-
A video camera mounted above the maze to record the sessions.
-
Video tracking software for automated analysis of the animal's behavior.
Animals:
-
Male adult mice are commonly used to avoid hormonal cycle variations in females.
-
Animals should be housed in a controlled environment with a regular light-dark cycle.
-
Habituate the animals to the testing room for at least one hour before the experiment.
Procedure:
-
Drug Administration:
-
Administer the test compound (e.g., 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid), vehicle (control), and a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
-
Testing:
-
Place a mouse individually in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using the video camera.
-
-
Data Collection and Analysis:
-
Use the video tracking software to analyze the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
-
Interpretation:
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
-
The total distance traveled can be used as a measure of overall locomotor activity to rule out sedative or stimulant effects of the compound.
-
Caption: Experimental workflow for the elevated plus maze test.
Discussion and Future Directions
The comparative analysis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid with phenibut and baclofen highlights the significant impact of phenyl ring substitutions on the pharmacological profile of β-phenyl-γ-aminobutyric acid derivatives. While direct experimental data for the 2,4-dimethoxy analog is limited, the established structure-activity relationships within this class of compounds provide a strong foundation for predicting its potential as a GABA receptor modulator.
The presence of two methoxy groups is likely to increase the polarity of the molecule compared to phenibut, which may affect its ability to cross the blood-brain barrier. However, these groups can also engage in specific hydrogen bonding interactions within the receptor binding pocket, potentially influencing affinity and selectivity.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Conducting in vitro binding and functional assays to determine the affinity and efficacy of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid at both GABAA and GABAB receptor subtypes.
-
In Vivo Behavioral Studies: Performing a battery of behavioral tests, including the elevated plus maze, light-dark box, and open field tests, to comprehensively evaluate its anxiolytic, sedative, and locomotor effects.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and duration of action in vivo.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with varying substitution patterns on the phenyl ring to further elucidate the key structural features required for optimal activity at GABA receptors.
By systematically investigating these aspects, the scientific community can gain a clearer understanding of the therapeutic potential of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid and its place within the broader family of phenylpropanoic acid-based neurotherapeutics.
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A Researcher's Guide to Validating the Biological Effects of Novel GABA Transporter (GAT) Inhibitors: A Comparative Framework Using 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid as a Test Case
This guide provides a comprehensive, multi-tiered framework for researchers and drug development professionals to validate the biological effects of novel compounds hypothesized to be GABA Transporter (GAT) inhibitors. While we will use the specific molecule, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, as our hypothetical test article, the principles, protocols, and comparative analyses detailed herein are universally applicable for the rigorous evaluation of any new chemical entity targeting the GABAergic system.
The core of this guide is not merely a list of protocols but an integrated validation strategy. We will delve into the causality behind experimental choices, ensuring that each step logically builds upon the last, from initial molecular interaction to functional physiological outcomes. This approach ensures a self-validating system, providing the robust data package required for publication and further development.
Introduction: The GABAergic System and the Therapeutic Promise of GAT Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. Imbalances in this system are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and depression[1].
The termination of GABAergic neurotransmission is not enzymatic; instead, it relies on the rapid reuptake of GABA from the synaptic cleft by a family of sodium- and chloride-dependent GABA transporters (GATs)[2]. These transporters, part of the Solute Carrier 6 (SLC6) family, are critical drug targets[2][3]. By inhibiting GATs, we can prolong the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is the basis for the clinical use of anticonvulsants like Tiagabine, a selective GAT1 inhibitor[1][4].
Our test compound, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, is an unnatural amino acid derivative[5][6]. Its structural similarity to GABA suggests it may interact with GABAergic targets. This guide will outline the systematic process to validate this hypothesis, determine its potency and selectivity, and compare its functional effects against established GAT inhibitors.
Chapter 1: Understanding the Targets - The GABA Transporter Family
Before initiating experimental work, a clear understanding of the potential targets is essential. There are four main GAT subtypes with distinct localizations and physiological roles, making subtype selectivity a key goal in drug development[7][8].
-
GAT1 (SLC6A1): The most abundant GAT in the brain, primarily located on presynaptic neuronal terminals, with some expression in astrocytes. It is the main target for terminating synaptic GABAergic transmission[2][9].
-
GAT2 (SLC6A13): Expressed at low levels in the brain, mainly in the meninges, but more predominantly in the liver and kidneys. It also transports taurine[3].
-
GAT3 (SLC6A11): Primarily expressed on distal astrocytic processes surrounding the synapse. It is thought to regulate extrasynaptic, or "tonic," GABA levels[2][9].
-
Betaine/GABA Transporter 1 (BGT1; SLC6A12): Found in the brain, but also heavily expressed in the liver and kidneys. It transports both GABA and betaine[7][8].
This differential expression offers a strategic advantage: a GAT1-selective inhibitor would primarily modulate phasic (synaptic) inhibition, while a GAT3-selective inhibitor could enhance tonic inhibition by targeting glial cells, potentially offering a different therapeutic profile with fewer side effects[4].
Chapter 2: The Validation Workflow - From Hypothesis to In-Vivo Confirmation
A rigorous validation pipeline is essential. Our approach is hierarchical, starting with the most direct molecular interaction and progressing to more complex systems.
Caption: The hierarchical workflow for validating a novel GAT inhibitor.
Chapter 3: In Vitro Validation - Quantifying Molecular Interaction
The first step is to confirm that our test compound directly interacts with GATs and to quantify this interaction in terms of potency (how much of the drug is needed) and selectivity (which subtype it prefers).
Protocol 1: [³H]GABA Radioligand Uptake Assay
This is the gold-standard method for determining the inhibitory activity of a compound on transporter function. The principle is to measure the uptake of radio-labeled GABA ([³H]GABA) into cells engineered to express a specific human GAT subtype. An inhibitor will compete with or otherwise block this uptake, reducing the radioactivity inside the cells.
Methodology:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT1)[10][11]. Culture cells to ~90% confluency in 96-well plates.
-
Compound Preparation: Prepare a stock solution of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., DMSO, then diluted in assay buffer). Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Assay Procedure:
-
Wash the cell monolayers gently with pre-warmed assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)[4].
-
Add the test compound dilutions to the wells. Also include a "total uptake" control (buffer only) and a "non-specific uptake" control (a known potent, non-selective GAT inhibitor like Nipecotic acid at a high concentration)[12].
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) to all wells[4].
-
Incubate for a short period at 37°C (e.g., 3 minutes) to measure the initial rate of transport[4].
-
Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific uptake inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Comparative Data Analysis
The true value of this assay comes from comparison. By running the assay on all four GAT subtypes, we can determine the selectivity profile of our compound and benchmark it against known standards.
| Compound | GAT1 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | Selectivity Ratio (GAT1/GAT3) | Reference |
| Tiagabine | ~0.35 | >100 | >285 | [13] |
| (S)-SNAP-5114 | ~60 | ~3 | ~0.05 | [9][13] |
| (R)-4d | ~62 | 3.1 | ~0.05 | [9][13] |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | Hypothetical Data | Hypothetical Data | Calculated | N/A |
This table should be populated with the experimental results for the test compound.
Chapter 4: Electrophysiological Validation - Confirming Functional Impact
GATs are electrogenic, meaning their transport cycle generates an electrical current.[14][15]. We can directly measure this current and its inhibition by our test compound using patch-clamp electrophysiology, providing a real-time functional readout of the compound's effect.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Xenopus oocytes are a robust system for expressing membrane proteins like GATs. They have low endogenous transporter activity, providing a clean background for measurement.
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNA encoding for the human GAT1 or GAT3 transporter and incubate for 2-5 days to allow for protein expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a standard recording solution. Impale the oocyte with two microelectrodes to clamp the membrane potential at a set voltage (e.g., -60 mV)[14].
-
Current Measurement:
-
Establish a stable baseline current in the recording solution.
-
Apply GABA to the oocyte. The activation of the GAT transporter will result in an inward current, which is recorded by the amplifier[16].
-
Wash out the GABA to allow the current to return to baseline.
-
-
Inhibition Assay:
-
Pre-incubate the oocyte with a specific concentration of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid for 1-2 minutes.
-
While still in the presence of the inhibitor, co-apply GABA.
-
Measure the resulting inward current. A reduction in the current amplitude compared to the GABA-only control indicates inhibition of transporter function[14][16].
-
-
Data Analysis: Calculate the percentage of current inhibition at different concentrations of the test compound to confirm the inhibitory effect observed in the uptake assays.
Caption: Mechanism of GAT inhibition at the synapse.
Chapter 5: In Vivo Validation - Assessing Behavioral Outcomes
The ultimate test of a novel compound is its effect in a living system. Behavioral assays can provide evidence that the molecular activity of GAT inhibition translates into a therapeutically relevant physiological response, such as reduced anxiety.[17][18].
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxious animals tend to spend more time in the enclosed, "safer" arms. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
Methodology:
-
Animals: Use adult male C57BL/6 mice. House them individually for at least one week before testing[19].
-
Drug Administration: Administer 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (e.g., via intraperitoneal injection) 30 minutes before the test. Include three groups:
-
Vehicle control (e.g., saline).
-
Test compound group.
-
Positive control group (e.g., Tiagabine, 7.5 mg/kg)[18].
-
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using an overhead video camera for later analysis.
-
-
Behavioral Scoring: Use automated tracking software or a trained observer to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: Compare the behavioral metrics between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in open arm time/entries without a change in total locomotion suggests a specific anxiolytic effect.
Comparative Behavioral Data
| Treatment Group | % Time in Open Arms | Open Arm Entries | Total Locomotion (cm) | Interpretation |
| Vehicle Control | 15 ± 3% | 8 ± 2 | 1500 ± 200 | Baseline anxiety |
| Tiagabine (7.5 mg/kg) | 35 ± 5% | 15 ± 3 | 1450 ± 180 | Anxiolytic effect[18] |
| Test Compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | To be determined |
Conclusion
This guide has outlined a rigorous, multi-stage process for validating the biological effects of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, or any novel putative GAT inhibitor. By systematically progressing from in vitro molecular characterization to in vivo behavioral assessment, researchers can build a comprehensive data package. This approach, grounded in scientific causality and comparative analysis, not only validates the primary mechanism of action but also begins to define the compound's potential therapeutic profile relative to existing alternatives. The successful execution of these experiments will provide the critical foundation needed to advance a promising compound from a chemical entity to a potential therapeutic candidate.
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Kickinger, S., et al. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 . PubMed Central. Available from: [Link]
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Ye, W., et al. Structural basis for selective inhibition of human GABA transporter GAT3 . bioRxiv. Available from: [Link]
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Jacobsen, J.P., et al. Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice . PubMed. Available from: [Link]
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Hari, N., et al. Interaction of GAT1 with sodium ions: from efficient recruitment to stabilisation of substrate and conformation . eLife. Available from: [Link]
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Han, S., et al. Enhancement of Inhibitory Neurotransmission by GABAA Receptors Having α2,3-Subunits Ameliorates Behavioral Deficits in a Mouse Model of Autism . PMC - NIH. Available from: [Link]
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Lee, J., et al. 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid, an Active Principle of Kimchi, Inhibits Development of Atherosclerosis in Rabbits . PubMed. Available from: [Link]
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comparative analysis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid with known drugs
An In-Depth Comparative Analysis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: A Novel Investigational GABA Analogue
Executive Summary
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (designated 3-A-DMPP) is a novel synthetic amino acid derivative. Its core structure, β-phenyl-β-alanine, positions it as a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct biological data for 3-A-DMPP is not extensively published, its chemical architecture strongly suggests potential activity within the well-established class of GABA analogues, which are pivotal in treating a range of neurological and psychiatric disorders.[1]
This guide provides a comparative framework for evaluating 3-A-DMPP against two major classes of clinically successful GABA analogue drugs:
-
The Gabapentinoids (e.g., Pregabalin, Gabapentin): These drugs, while structurally similar to GABA, do not interact with GABA receptors. Their primary mechanism involves high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), modulating neurotransmitter release.[2][3]
-
GABA-B Receptor Agonists (e.g., Baclofen, Phenibut): These compounds are also β-phenyl GABA analogues and exert their effects by directly activating GABA-B receptors.[4]
This analysis outlines the essential experimental workflows required to elucidate the primary mechanism of action of 3-A-DMPP and to quantitatively compare its pharmacological profile—including potency, selectivity, and functional effects—against these established therapeutic agents. The objective is to provide researchers and drug development professionals with a robust, scientifically-grounded roadmap for characterizing this novel compound.
Introduction: The Rationale for a Comparative Study
The therapeutic landscape for epilepsy, neuropathic pain, anxiety disorders, and spasticity is dominated by drugs that modulate GABAergic neurotransmission.[5] The development of GABA analogues was initially driven by the need for molecules with improved pharmacokinetic properties over native GABA, particularly the ability to cross the blood-brain barrier.[1][6] This led to the discovery of compounds like Gabapentin and Pregabalin, which, despite their design as GABA mimetics, were found to possess a novel mechanism of action targeting VGCCs.[7][8]
3-A-DMPP enters this field as an uncharacterized entity. Its structure, featuring a GABA backbone with a substituted phenyl ring at the β-position, presents two primary, testable hypotheses for its mechanism of action (MOA):
-
Hypothesis A: 3-A-DMPP functions as a gabapentinoid, binding to the α2δ subunit of VGCCs.
-
Hypothesis B: 3-A-DMPP functions as a GABA-B receptor agonist, similar to other β-phenyl GABA derivatives like Baclofen.
The 2,4-dimethoxy substitutions on the phenyl ring are a key structural variable. These modifications will critically influence the compound's stereoelectronic properties, potentially altering its binding affinity, selectivity, and functional activity compared to existing drugs. This guide details the necessary investigations to test these hypotheses and build a comprehensive pharmacological profile.
Comparative Pharmacological Profiling
To determine the therapeutic potential of 3-A-DMPP, a head-to-head comparison of its binding affinity, in vitro functional activity, and cellular effects against Pregabalin (as the archetypal gabapentinoid) and Baclofen (as the archetypal β-phenyl GABA-B agonist) is essential.
Primary Target Binding Affinity
The first and most critical step is to determine if 3-A-DMPP binds to the primary molecular targets of the comparator drugs. This is achieved through competitive radioligand binding assays.
Causality of Experimental Choice: A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor or protein. By measuring the displacement of a known high-affinity radiolabeled ligand ([³H]-Gabapentin for α2δ-1; [³H]-GABA or a specific antagonist for GABA-B), we can derive the inhibition constant (Ki), a direct measure of binding affinity. This experiment provides a clear, quantitative answer to whether 3-A-DMPP engages with either primary target.
Predicted Outcomes & Interpretation:
| Predicted Outcome | Interpretation | Next Steps |
| High affinity for α2δ-1 (Low Ki) | 3-A-DMPP is a potential gabapentinoid. | Proceed with VGCC functional assays. |
| High affinity for GABA-B (Low Ki) | 3-A-DMPP is a potential GABA-B agonist. | Proceed with GABA-B functional assays. |
| Affinity for both targets | 3-A-DMPP is a mixed-profile compound. | Functional assays for both targets are critical. |
| No significant affinity | The primary MOA lies elsewhere. | Requires broader screening (e.g., GATs, GABA-T). |
Table 1: Comparative Binding Affinity (Ki, nM) - Hypothetical Data
| Compound | α2δ-1 Subunit | GABA-B Receptor |
| Pregabalin | ~30 - 80 | >10,000 |
| Baclofen | >10,000 | ~100 - 500 |
| 3-A-DMPP | To be determined | To be determined |
In Vitro Functional Activity
Binding does not equate to function. The next logical step is to assess whether the binding of 3-A-DMPP to its target results in a biological response and to quantify its potency (EC50) and efficacy (% of maximal response).
Experimental Rationale: The binding of gabapentinoids to the α2δ-1 subunit is believed to reduce the trafficking of VGCCs to the cell membrane and modulate their function, ultimately decreasing calcium influx upon neuronal depolarization.[3][9] This effect can be measured directly in cell lines expressing the requisite channel subunits.
Workflow Diagram: Calcium Influx Assay
Caption: Workflow for assessing functional inhibition of voltage-gated calcium channels.
Experimental Rationale: The GABA-B receptor is a G-protein coupled receptor (GPCR). Agonist binding triggers a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi/o subunit, initiating downstream signaling. The binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, provides a direct measure of receptor activation.
Workflow Diagram: GTPγS Binding Assay
Caption: Workflow for quantifying G-protein activation via [³⁵S]GTPγS binding.
Table 2: Comparative Functional Potency & Efficacy - Hypothetical Data
| Compound | Assay | Parameter | Value |
| Pregabalin | Calcium Influx | EC50 (µM) | ~1 - 10 |
| Calcium Influx | Max. Inhibition | ~20 - 30% | |
| Baclofen | GTPγS Binding | EC50 (nM) | ~200 - 800 |
| GTPγS Binding | % Max. Stimulation | ~100% (Full Agonist) | |
| 3-A-DMPP | To be determined | EC50 | To be determined |
| To be determined | Efficacy | To be determined |
Detailed Experimental Methodologies
Scientific integrity requires that protocols be robust, reproducible, and self-validating through the inclusion of appropriate controls.
Protocol: Competitive Radioligand Binding for α2δ-1
-
Materials: Porcine brain membranes (source of α2δ-1), [³H]-Gabapentin (radioligand), unlabeled Gabapentin (positive control), 3-A-DMPP (test compound), assay buffer (e.g., 10 mM HEPES, pH 7.4), glass fiber filters, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of 3-A-DMPP and unlabeled Gabapentin.
-
In a 96-well plate, combine membrane homogenate, a fixed concentration of [³H]-Gabapentin (~2-5 nM), and either buffer (for total binding), a high concentration of unlabeled Gabapentin (10 µM, for non-specific binding), or the test compound dilutions.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash filters 3x with ice-cold assay buffer to remove unbound radioligand. This step is critical to minimize background noise.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Trustworthiness & Controls: The inclusion of unlabeled Gabapentin provides a positive control and defines the window of specific binding. Each concentration should be tested in triplicate to ensure statistical validity.
Protocol: [³⁵S]GTPγS Binding Assay for GABA-B Activation
-
Materials: Membranes from cells expressing GABA-B receptors (e.g., CHO-GABA-B), [³⁵S]GTPγS (radioligand), unlabeled GTPγS (for non-specific binding), Baclofen (positive control), 3-A-DMPP (test compound), assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4), GDP (to ensure receptors are in a basal state).
-
Procedure:
-
Prepare serial dilutions of 3-A-DMPP and Baclofen.
-
In a 96-well plate, combine membranes, GDP (10 µM), and the test compound dilutions.
-
Initiate the reaction by adding [³⁵S]GTPγS (~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and separate bound from free radioligand via rapid filtration, as described in the binding assay protocol.
-
Quantify bound radioactivity via scintillation counting.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and the Emax (maximal effect).
-
Efficacy is often expressed relative to the Emax of a standard full agonist like Baclofen.
-
-
Trustworthiness & Controls: Basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS) are essential controls. Baclofen serves as the positive control to validate assay performance and to normalize the response of the test compound.
Discussion and Future Directions
The results from these comparative assays will provide a foundational understanding of 3-A-DMPP's pharmacology.
-
If 3-A-DMPP is a Gabapentinoid: The key questions will be its potency and selectivity. How does its affinity for α2δ-1 and α2δ-2 subunits compare to Pregabalin?[3] The dimethoxy substitutions could enhance affinity or alter subtype selectivity, potentially leading to an improved therapeutic window or a different side-effect profile. Further studies in neuronal cultures to measure inhibition of neurotransmitter release (e.g., glutamate, substance P) would be the logical next step.
-
If 3-A-DMPP is a GABA-B Agonist: Its profile relative to Baclofen will be paramount. Is it a full or partial agonist? Partial agonists can offer a safer profile by having a ceiling effect, reducing the risk of overdose-related CNS depression. The substitutions may also impart biased agonism, preferentially activating certain downstream pathways (G-protein vs. β-arrestin), which is a frontier in modern GPCR drug discovery.
-
If 3-A-DMPP has a Mixed Profile or Novel MOA: This would represent a highly intriguing outcome. A compound with dual activity could offer novel therapeutic benefits. If no affinity for either target is found, broader screening against other CNS targets, such as GABA transporters (GATs) or GABA transaminase (GABA-T), would be warranted.[10]
Ultimately, this structured, hypothesis-driven comparative analysis provides the most efficient path to unlocking the therapeutic potential of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. The experimental framework described herein is designed to be rigorous, logical, and self-validating, ensuring that the resulting data is both accurate and interpretable in the context of established drug classes.
References
Disclaimer: The following list of references is provided for informational purposes. The accessibility and content of external websites may change over time.
- Wikipedia contributors. (n.d.). GABA analogue. Wikipedia.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347.
- UK Meds. (n.d.). GABA Analogues. Medical Glossary.
- ResearchGate. (n.d.). Structural patterns of gabapentinoids. A. Pregabalin. B. Gabapentin... [Image].
- Wikipedia contributors. (n.d.). Gabapentinoid. Wikipedia.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chemical structure of GABA, gabapentin and pregabalin Gabapentin and... [Image].
- Bryans, J. S., & Wustrow, D. J. (2006). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 49(15), 4574–4589.
- He, X., et al. (2004).
- Wikipedia contributors. (n.d.). Pregabalin. Wikipedia.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.
- Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid.
- Wolska, A., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 27(19), 6591.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)-propionic acid.
- Taylor, C. P., et al. (2007). 3-substituted GABA analogs with central nervous system activity: a review. Current Topics in Medicinal Chemistry, 7(7), 655–663.
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- 4. GABA analogue - Wikipedia [en.wikipedia.org]
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- 9. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Amino-3-phenyl-propionic Acid Analogs as GABA Transporter Inhibitors
For researchers and professionals in drug development, understanding the nuanced interplay between molecular structure and biological function is paramount. This guide provides an in-depth comparative analysis of the efficacy of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid and its analogs, with a focus on their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). While direct quantitative data for the 2,4-dimethoxy substituted compound is not extensively available in public-domain literature, this guide will leverage data from closely related analogs to elucidate the structure-activity relationships (SAR) that govern the efficacy of this important pharmacophore.
The GABAergic System: A Prime Target for Neuromodulation
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This makes GATs attractive targets for therapeutic intervention.
The 3-Amino-3-phenyl-propionic acid scaffold represents a class of β-amino acids that can be rationally designed to interact with these transporters. The phenyl ring offers a versatile platform for chemical modification, allowing for the fine-tuning of potency and selectivity.
Caption: Mechanism of GABA Transporter Inhibition.
Comparative Efficacy of Substituted 3-Amino-3-phenyl-propionic Acid Analogs
The efficacy of GAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). Lower values indicate higher potency. The following table summarizes the available data for relevant analogs. Due to the limited public data on 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, it is included for structural comparison, and its potential activity is discussed in the subsequent section.
| Compound/Analog | Phenyl Substitution | Target(s) | IC₅₀ / Kᵢ (µM) |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | 2,4-dimethoxy | GATs | Data not publicly available |
| NNC-05-2090 (1-(3-(9H-Carbazol-9-yl)-l-propyl)-4-(2-methoxyphenyl)-4-piperidinol) | 2-methoxy | GATs | Kᵢ: 1.4 (hBGT-1), 15 (hGAT-3), 19 (hGAT-1), 41 (hGAT-2) IC₅₀ (rat synaptosomes): 4.4 ± 0.8 (cerebral cortex), 2.5 ± 0.7 (inferior colliculus)[1][2] |
| Tiagabine | Di-thienyl | GAT-1 | IC₅₀: ~0.07 (hGAT-1) |
| (S)-SNAP-5114 | Tri-(4-methoxyphenyl) | GAT-3 | IC₅₀: ~5 (hGAT-3) |
Structure-Activity Relationship (SAR) Analysis
The data from known GAT inhibitors, including those with phenyl-containing moieties, allows us to infer the potential impact of substitutions on the phenyl ring of our core scaffold.
-
Lipophilicity and Bulk: The addition of lipophilic groups to the core amino acid structure is a common strategy to enhance blood-brain barrier penetration and potency. The dimethoxy substitution on the phenyl ring of the target compound increases its lipophilicity compared to an unsubstituted phenyl ring.
-
Position of Substituents: The positioning of substituents on the phenyl ring is critical for selective interaction with the binding pockets of different GAT subtypes. The data for NNC-05-2090, which contains a 2-methoxyphenyl group, shows moderate selectivity for BGT-1. This suggests that substitution at the ortho position can influence subtype selectivity. The 2,4-dimethoxy pattern of our primary compound of interest presents a different electronic and steric profile. The methoxy group at the para position could potentially engage in hydrogen bonding with residues in the transporter's binding site, while the ortho-methoxy group could influence the conformational preference of the phenyl ring.
-
Electronic Effects: Methoxy groups are electron-donating, which can influence the electrostatic interactions between the compound and the transporter protein. The precise nature of these interactions would depend on the specific amino acid residues lining the binding pocket of each GAT subtype.
Based on these principles, it is plausible that 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid possesses inhibitory activity at GABA transporters. The dimethoxy substitution likely enhances its potency compared to an unsubstituted analog. However, its selectivity profile across the different GAT subtypes would require empirical determination through the experimental protocols outlined below.
Caption: Influence of Phenyl Ring Substituents on Efficacy.
Experimental Protocols: [³H]GABA Uptake Assay
To empirically determine the efficacy and selectivity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid and its analogs, a radiolabeled GABA uptake assay is the gold standard.
Objective: To measure the inhibitory potency (IC₅₀) of test compounds on GABA uptake mediated by specific GAT subtypes.
Materials:
-
CHO or HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.
-
[³H]GABA (specific activity ~30-40 Ci/mmol).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES and 10 mM glucose, pH 7.4.
-
Test compounds dissolved in DMSO (final concentration ≤ 0.1%).
-
96-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
Workflow:
Caption: Workflow for [³H]GABA Uptake Assay.
Step-by-Step Procedure:
-
Cell Culture: Seed the GAT-expressing cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.
-
Pre-incubation: Add Assay Buffer containing various concentrations of the test compound (or vehicle control - DMSO) to the wells. Pre-incubate for 10-20 minutes at room temperature.
-
GABA Uptake: Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final concentration of GABA should be close to the Kₘ value for the specific transporter.
-
Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor like tiagabine). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion
References
-
Dalby, N. O., Thomsen, C., Fink-Jensen, A., Lundbeck, J., Søkilde, B., Man, C. M., Sørensen, P. O., & Meldrum, B. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy research, 28(1), 51–62. [Link]
Sources
Navigating the Labyrinth of Reproducibility: A Comparative Guide to 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel therapeutics and complex molecular synthesis, the reproducibility of experimental results stands as the bedrock of scientific advancement. This guide offers an in-depth technical analysis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, a compound of interest in medicinal chemistry and neuropharmacology. Due to the limited availability of direct experimental data for this specific isomer, this document provides a comprehensive framework for approaching its synthesis and analysis. By drawing comparisons with its better-documented isomers, 3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid and 3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, and evaluating viable alternatives, we aim to equip researchers with the critical insights necessary to navigate the challenges of reproducibility in this promising area of study.
The Enigma of the 2,4-Dimethoxy Isomer: Addressing the Data Scarcity
A thorough review of the scientific literature reveals a notable scarcity of experimental data for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This lack of published, peer-reviewed protocols presents a significant hurdle to researchers, making the verification and replication of any unpublished findings exceptionally challenging. The inherent variability in chemical synthesis and analysis underscores the importance of detailed, validated methodologies. Without these, researchers risk wasted resources and time pursuing avenues based on potentially irreproducible results.
This guide, therefore, takes a proactive approach. We will first present a hypothetical, yet plausible, experimental workflow for the synthesis and characterization of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This protocol is constructed from established chemical principles and analogous procedures for similar compounds. Subsequently, we will delve into the known experimental details of its 2,3- and 3,4-dimethoxy isomers, using them as case studies to highlight key experimental variables that are likely to influence the reproducibility of results for the 2,4-dimethoxy variant.
A Foundational, Yet Hypothetical, Approach: Synthesis and Characterization of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
The following protocol is a composite, designed to provide a starting point for researchers. It is imperative that each step is meticulously documented and optimized.
Part 1: Synthesis
The synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can be approached through a multi-step process, beginning with the appropriate starting materials.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Step-by-Step Protocol:
-
Knoevenagel Condensation:
-
To a solution of 2,4-dimethoxybenzaldehyde (1 eq) and malonic acid (1.2 eq) in pyridine, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the crude 2,4-dimethoxybenzylidenemalonic acid.
-
-
Reduction:
-
Suspend the crude product from the previous step in a suitable solvent (e.g., ethanol).
-
Add sodium borohydride (NaBH4) (2-3 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to quench the excess NaBH4 and precipitate the product.
-
Filter, wash, and dry the resulting 3-(2,4-Dimethoxyphenyl)malonic acid.
-
-
Decarboxylation:
-
Heat the 3-(2,4-Dimethoxyphenyl)malonic acid at its melting point until the evolution of CO2 ceases.
-
The resulting oil is 3-(2,4-Dimethoxyphenyl)propionic acid.
-
-
Amination (via Curtius Rearrangement - a potential route):
-
Convert the carboxylic acid to an acyl chloride using thionyl chloride.
-
React the acyl chloride with sodium azide to form the acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement to the isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield the final product, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
-
Critical Considerations for Reproducibility in Synthesis:
-
Purity of Starting Materials: The purity of 2,4-dimethoxybenzaldehyde and other reagents is paramount. Impurities can lead to side reactions and significantly impact yield and the purity of the final product.
-
Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is crucial. Minor deviations can alter the reaction pathway and outcome.
-
Purification: Each intermediate and the final product must be rigorously purified. Techniques such as recrystallization or column chromatography should be employed and validated. Inadequate purification is a major source of irreproducibility.
Part 2: Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC is necessary to separate and quantify enantiomers if a racemic synthesis is performed.[1]
-
Melting Point: A sharp melting point range is indicative of high purity.[2]
-
Optical Rotation: To determine the stereochemistry of the compound if a chiral synthesis or resolution was performed.[1]
Case Studies: Learning from the Isomers
While direct data for the 2,4-dimethoxy isomer is lacking, valuable insights can be gleaned from its commercially available and better-studied counterparts.
Case Study 1: 3-Amino-3-(2,3-dimethoxyphenyl)-propionic acid
This isomer is recognized for its potential in neuropharmacology and as a building block in organic synthesis.[1][2]
-
Key Properties: It is described as a versatile amino acid derivative with favorable solubility and stability.[2]
-
Analytical Data: The (R)-enantiomer is commercially available with a purity of ≥ 99.5% as determined by chiral HPLC.[1] Its optical rotation is given as [a]D20 = 3 ± 2 º (C=1 in 0.5N NaOH).[1] The melting point of the (S)-enantiomer is reported as 197-201 °C (dec.).[2]
-
Reproducibility Insights: The availability of high-purity standards and defined analytical parameters (chiral HPLC conditions, specific rotation) for this isomer provides a solid foundation for reproducible research. Researchers working with the 2,4-dimethoxy isomer should aim for a similar level of characterization to ensure the reliability of their findings.
Case Study 2: 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid
This isomer is also commercially available and has been explored for its biological activities.
-
Key Properties: The molecular formula is C11H15NO4, and the molecular weight is 225.24 g/mol .[3]
-
Analytical Data: It is available at 97% purity.[4]
-
Reproducibility Insights: The synthesis of derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid has been described, highlighting the importance of reaction conditions (temperature, solvent) in determining the final product.[5] This underscores the need for meticulous control over synthetic parameters to ensure reproducible outcomes.
Comparative Table of Isomer Properties:
| Property | 3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | 3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid |
| Molecular Formula | C11H15NO4 | C11H15NO4[3] | C11H15NO4 (Expected) |
| Molecular Weight | 225.24 g/mol [1] | 225.24 g/mol [3] | 225.24 g/mol (Expected) |
| Purity (Commercial) | ≥ 99.5% (Chiral HPLC)[1] | 97%[4] | Not Commercially Available |
| Melting Point | 197-201 °C (dec.) (S-enantiomer)[2] | Not specified | To be determined |
| Optical Rotation | [a]D20 = 3 ± 2 º (C=1 in 0.5N NaOH) (R-enantiomer)[1] | Not specified | To be determined |
| Potential Applications | Neuropharmacology, Organic Synthesis[2] | Synthesis of biologically active derivatives[5] | Neuropharmacology (Hypothesized) |
The Broader Context: Comparison with Alternative Compounds
In drug discovery and development, it is crucial to evaluate a novel compound against existing alternatives. Unnatural amino acids (UAAs) are increasingly utilized to enhance the properties of peptide-based drugs and other bioactive molecules.[6][7]
Diagram of the Role of Unnatural Amino Acids in Drug Discovery:
Caption: Integration of unnatural amino acids to overcome challenges in peptide-based drug discovery.
Comparison with Commercially Available Alternatives:
Several unnatural amino acids with potential applications in neuropharmacology are commercially available. A comparison with these can help position the utility of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
| Compound | Structure | Key Features & Potential Applications |
| Baclofen | A derivative of the neurotransmitter GABA with a 4-chlorophenyl group.[7] Used as a muscle relaxant and antispastic agent.[7] | |
| Gabapentin | An amino acid derivative used to treat epilepsy and neuropathic pain. | |
| (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid | C11H15NO4 | Explored for its potential in treating neurological disorders and enhancing cognitive function.[1] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Varied | Investigated for their anticancer and antioxidant properties.[8] |
Conclusion: A Call for Rigor and Transparency
The exploration of novel chemical entities like 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid holds significant promise for advancing medicinal chemistry and drug discovery. However, the path from synthesis to reliable application is paved with the principles of scientific integrity and reproducibility. The current lack of published data for this specific isomer necessitates a cautious and methodical approach.
Researchers are strongly encouraged to:
-
Thoroughly Document and Validate: Every step of the synthesis, purification, and analysis must be meticulously documented and independently validated.
-
Comprehensive Characterization: Utilize a full suite of analytical techniques to unequivocally confirm the structure and purity of the synthesized compound.
-
Publish Detailed Protocols: Share detailed experimental procedures to enable replication and build a foundation of knowledge for the scientific community.
By embracing these principles, the scientific community can collectively overcome the challenges of reproducibility and unlock the full potential of promising molecules like 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
References
-
Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3123. [Link]
-
FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]
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Gedgaudaitė, G., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(15), 4978. [Link]
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Al-Masoudi, E. A., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(22), 16409. [Link]
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The Pivotal Role of Phenyl Ring Substituents in the Efficacy of 3-Amino-3-phenylpropionic Acid Derivatives as GABA B Receptor Agonists: A Comparative Guide
In the landscape of neuroscience and drug development, the modulation of the γ-aminobutyric acid type B (GABA B) receptor holds significant therapeutic promise for a range of neurological and psychiatric disorders. As the primary inhibitory metabotropic receptor in the central nervous system, its activation can temper neuronal excitability, offering potential treatments for conditions such as spasticity, anxiety, and addiction.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivatives, a class of compounds that has garnered interest for its potential as selective GABA B receptor agonists. Through a comparative lens, we will examine these derivatives against established therapeutic agents, namely baclofen and phenibut, and delve into the experimental methodologies that underpin these comparisons.
The GABA B Receptor: A Complex Target for Therapeutic Intervention
The GABA B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits, GABA B1 and GABA B2.[3][4] The GABA B1 subunit is responsible for ligand binding, while the GABA B2 subunit is crucial for G-protein coupling and signal transduction.[3][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and the modulation of calcium and potassium ion channels, ultimately resulting in a reduction of neuronal excitability.[4]
The development of agonists that can selectively activate this receptor is a key objective in medicinal chemistry. The archetypal GABA B agonist, baclofen, is a chlorinated derivative of GABA and is clinically used as a muscle relaxant.[1] Phenibut, a phenyl derivative of GABA, is utilized for its anxiolytic and nootropic effects.[5] The exploration of novel derivatives, such as those with a 2,4-dimethoxy-phenyl moiety, is driven by the quest for improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship of 3-Amino-3-phenylpropionic Acid Derivatives
The core scaffold of 3-amino-3-phenylpropionic acid provides a versatile platform for structural modifications to explore the SAR at the GABA B receptor. The key pharmacophoric elements are the propionic acid backbone, the amino group, and the phenyl ring.
The Propionic Acid Backbone and Amino Group
The carboxylic acid and the amino group of the propionic acid backbone are crucial for interaction with the orthosteric binding site of the GABA B1 subunit. These groups mimic the endogenous ligand, GABA. Modifications to these groups generally lead to a decrease in activity.
The Influence of Phenyl Ring Substitution
The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of these derivatives. The position and nature of the substituents can significantly impact binding affinity and efficacy.
-
Position of Substitution: The position of substituents on the phenyl ring is paramount. For instance, in baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the chloro-group is at the para-position. This substitution is known to enhance its agonist activity.[1]
-
Nature of Substituents: The electronic and steric properties of the substituents play a vital role. Electron-withdrawing groups, such as the chloro group in baclofen, have been shown to be favorable for activity. In contrast, the introduction of methoxy groups, which are electron-donating, at the 2 and 4 positions of the phenyl ring in 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivatives presents an interesting case for investigation. While specific, direct comparative data for a wide range of these dimethoxy derivatives is sparse in publicly available literature, general principles of SAR suggest that these substitutions will modulate the electronic distribution and conformation of the molecule, thereby influencing its interaction with the receptor binding pocket.
Comparative Analysis: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid Derivatives vs. Alternatives
| Compound | Structure | GABA B Receptor Binding Affinity (K i, µM) | Functional Activity (EC 50, µM) | Notes |
| Baclofen | 3-(4-chlorophenyl)-4-aminobutanoic acid | Racemic: 6.0[6] | Racemic: ~1-10 (assay dependent)[7] | Clinically used muscle relaxant. The (R)-enantiomer is the active form. |
| Phenibut | 3-phenyl-4-aminobutanoic acid | Racemic: 177[6] | Less potent than baclofen. | Anxiolytic and nootropic effects. (R)-phenibut is the more active enantiomer.[6] |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | Data not readily available in comparative studies. | Data not readily available in comparative studies. | The 2,4-dimethoxy substitution is expected to alter the electronic and steric properties compared to baclofen and phenibut, potentially influencing selectivity and potency. |
Note: The lack of directly comparable, publicly available data for a series of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid derivatives highlights a gap in the current scientific literature and underscores the importance of further research in this area. The development and publication of such data would be invaluable to the field.
Experimental Protocols for Evaluating GABA B Receptor Agonists
The characterization of novel GABA B receptor agonists relies on a suite of well-established in vitro assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a test compound for the GABA B receptor.
Protocol: [³H]-Baclofen Competitive Binding Assay
-
Membrane Preparation: Rat brain synaptic membranes are prepared by homogenization and differential centrifugation.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]-baclofen (a radiolabeled agonist) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-baclofen (IC 50) is determined. The binding affinity (K i) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the binding of an agonist to the receptor.
Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the GABA B receptor.
-
Membrane Preparation: As described for the binding assay.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Separation: Bound and free [³⁵S]GTPγS are separated by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC 50) is determined.
Visualizing the SAR Landscape
The following diagrams illustrate the key structural relationships and experimental workflows discussed.
Caption: Key pharmacophoric elements and derivative comparison.
Caption: Experimental workflow for SAR analysis.
Conclusion and Future Directions
The structure-activity relationship of 3-amino-3-phenylpropionic acid derivatives at the GABA B receptor is a nuanced and critical area of study for the development of novel therapeutics. While baclofen and phenibut have paved the way, the exploration of new substitution patterns on the phenyl ring, such as the 2,4-dimethoxy configuration, holds the potential for discovering compounds with enhanced pharmacological profiles. The key to unlocking this potential lies in the systematic synthesis and rigorous pharmacological evaluation of a diverse library of these derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on generating comprehensive, comparative data to elucidate the precise impact of substitutions like the 2,4-dimethoxy pattern on GABA B receptor affinity and efficacy. This will undoubtedly accelerate the journey from novel chemical entities to clinically valuable therapeutics for a host of neurological and psychiatric conditions.
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cross-reactivity studies of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
An In-Depth Guide to the Selectivity Profiling of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
For researchers and drug development professionals, understanding the biological interactions of a novel chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive framework for characterizing the selectivity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, a compound for which a primary biological target is not yet established. Instead of a traditional cross-reactivity study, which presupposes a known primary target, we will outline a systematic selectivity profiling strategy. This approach is designed to simultaneously identify potential primary targets and off-targets, a critical step in assessing a compound's therapeutic potential and safety liabilities.
Structural and Physicochemical Analysis: Formulating a Hypothesis
Before embarking on extensive biological screening, an analysis of the compound's structure provides critical clues to its potential interactions. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid possesses several key features:
-
A Phenyl Ring with Dimethoxy Substitution: The electron-donating methoxy groups can influence aromatic interactions and hydrogen bonding with target proteins.
-
A Propionic Acid Moiety: This acidic group can engage in ionic interactions with basic residues like lysine or arginine in a binding pocket.
-
A Chiral Center: The molecule contains a stereocenter at the C3 position, meaning that the R- and S-enantiomers could have vastly different biological activities and selectivities.
A preliminary physicochemical assessment is crucial for designing cell-based assays and predicting pharmacokinetic behavior. Publicly available data and predictive models can provide estimates for properties like logP, pKa, and solubility, which are essential for preparing appropriate stock solutions and ensuring compound availability in assays.
A Tiered Approach to Selectivity Profiling
A multi-tiered strategy is the most efficient method for characterizing a novel compound. This process begins with a broad, low-resolution screen to identify potential areas of biological activity, followed by progressively more focused and higher-resolution assays to confirm and quantify these interactions.
Tier 1: Broad Panel Primary Screen
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a broad panel of biologically relevant targets. Commercial services, such as the Eurofins SafetyScreen44 panel, provide a cost-effective way to do this.[1][2] These panels include a curated selection of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be frequent causes of adverse drug reactions.[3] The goal is not to determine potency, but to identify any significant interaction (e.g., >50% inhibition or stimulation) that warrants further investigation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368"];
} caption: Tier 1 primary screening workflow.
Data Presentation: Tier 1 Screening Results
The data from a primary screen should be summarized in a clear table, highlighting the hits that cross the predefined threshold.
| Target Class | Target Name | Assay Type | % Inhibition at 10 µM | Result |
| GPCR | Adenosine A2A | Binding | 8% | No Hit |
| GPCR | Dopamine D2S | Binding | 65% | Hit |
| GPCR | Serotonin 5-HT2A | Binding | 72% | Hit |
| Ion Channel | hERG | Binding | 12% | No Hit |
| Enzyme | COX1 | Enzymatic | 5% | No Hit |
| Transporter | Dopamine (DAT) | Binding | 58% | Hit |
Table 1: Hypothetical primary screening data for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
Tier 2: Hit Confirmation and Potency Determination
Any target identified as a "hit" in Tier 1 must be confirmed. The first step is to re-test in the same assay to ensure the initial result was not a false positive. Following confirmation, a concentration-response curve is generated to determine the compound's potency, typically expressed as an IC50 (for inhibition) or EC50 (for activation). This involves a serial dilution of the compound across a wide concentration range (e.g., from 1 nM to 30 µM).
Radioligand binding assays are a robust and widely used "gold standard" method for determining the affinity of a compound for a receptor.[4][5] They measure the ability of the test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.[4][6]
Experimental Protocol: Radioligand Binding Assay (Competitive Inhibition)
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptor (e.g., CHO or HEK293 cells).[7] Homogenize and dilute to a final protein concentration of 5-20 µ g/well .[7]
-
Radioligand: Prepare a working solution of the radioligand (e.g., [3H]-Spiperone for the D2S receptor) at a concentration equal to its Kd (dissociation constant) for the receptor.
-
Test Compound: Perform a serial dilution of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid to create a 10-point concentration curve.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the membrane preparation.[7]
-
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration onto glass fiber filters.[4][7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Data Presentation: Tier 2 Dose-Response Data
| Target | Confirmed Hit? | Assay Type | IC50 (µM) |
| Dopamine D2S | Yes | [3H]-Spiperone Binding | 1.2 |
| Serotonin 5-HT2A | Yes | [3H]-Ketanserin Binding | 0.85 |
| Dopamine (DAT) | No (False Positive) | [3H]-WIN 35,428 Binding | > 30 |
Table 2: Hypothetical dose-response data for confirmed hits.
Tier 3: Orthogonal and Functional Validation
A confirmed hit in a binding assay demonstrates affinity but does not provide information about function. The compound could be an agonist (activator), an antagonist (blocker), or an allosteric modulator. Therefore, the next critical step is to test the compound in a functional assay.[8][9] Using an "orthogonal" assay—one that relies on a different technology or biological principle—is essential to ensure the observed activity is genuine and not an artifact of the initial assay format.
For GPCRs like the D2S and 5-HT2A receptors, common functional assays measure the accumulation of intracellular second messengers like cAMP or calcium.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; edge [color="#5F6368"];
} caption: Tier 3 functional validation workflow.
Experimental Protocol: Cell-Based Calcium Flux Assay (Antagonist Mode)
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the target receptor (e.g., 5-HT2A).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compound (3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Add a known agonist for the receptor (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response at each concentration of the test compound.
-
Plot the data and fit to a dose-response curve to determine the functional IC50.
-
Comparative Analysis of Profiling Strategies
While broad panel screening is a powerful, unbiased approach, it is not the only option. A comparison with alternative strategies highlights the rationale behind this choice.
| Strategy | Description | Advantages | Disadvantages | Best For... |
| Broad Panel Screening | Unbiased screening against a large, diverse set of targets. | Comprehensive; identifies unexpected activities; industry standard for safety assessment.[3] | Higher initial cost; may produce hits that are not therapeutically relevant. | Novel compounds with unknown mechanisms. |
| Hypothesis-Driven Screening | Testing against a small, focused set of targets based on structural similarity to known ligands. | Lower cost; directly tests a scientific hypothesis. | May miss the true primary target and off-targets completely; biased. | Analogs of a known compound series. |
| Phenotypic Screening | Screening in a complex biological system (e.g., cell culture) to find a desired change in phenotype. | High physiological relevance; identifies novel mechanisms. | Target deconvolution can be extremely difficult and time-consuming. | First-in-class drug discovery programs. |
Table 3: Comparison of different compound profiling strategies.
Conclusion and Future Directions
This guide outlines a systematic, tiered approach to characterize the selectivity profile of a novel compound, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. By starting with a broad screen and progressively focusing on confirmed hits with dose-response and orthogonal functional assays, researchers can build a comprehensive understanding of a compound's biological activity. The hypothetical data presented suggest that this compound may have antagonist activity at serotonin 5-HT2A and dopamine D2S receptors.
These findings provide a strong foundation for subsequent studies, including:
-
Enantiomer Profiling: Synthesizing and testing the individual R- and S-enantiomers to determine if activity is stereospecific.
-
Kinase Profiling: Conducting a broad kinase panel screen, as these are common off-targets for many small molecules.
-
In Vitro ADME/Tox: Assessing metabolic stability, permeability, and cytotoxicity to evaluate its drug-like properties.
By following this rigorous, self-validating workflow, drug development professionals can make informed decisions, identify potential therapeutic applications, and mitigate safety risks early in the discovery pipeline.
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A Comparative Benchmarking Guide: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid in the Context of GABAergic Modulation
This guide provides a comprehensive comparative analysis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, a novel gamma-aminobutyric acid (GABA) analogue. Designed for researchers, scientists, and professionals in drug development, this document benchmarks the compound against established standards in the field of GABAergic modulation. Our objective is to furnish a robust framework for evaluating its potential therapeutic applications by presenting side-by-side comparisons of its anticipated biological activities with those of well-characterized compounds.
Introduction: The Rationale for Benchmarking a Novel GABA Analogue
The inhibitory neurotransmitter GABA is a cornerstone of central nervous system (CNS) function, and its modulation is a pivotal strategy in the treatment of a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of novel GABA analogues with improved efficacy, selectivity, and pharmacokinetic profiles is a significant endeavor in medicinal chemistry.
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid emerges as a compound of interest due to its structural similarity to GABA, suggesting a potential interaction with the GABAergic system. The dimethoxy-phenyl moiety may enhance its lipophilicity, potentially facilitating its passage across the blood-brain barrier—a common limitation of exogenous GABA administration.
To rigorously assess the pharmacological profile of this novel compound, it is imperative to benchmark it against a panel of standard compounds that represent the key mechanisms of action within the GABAergic system. This guide will compare the subject compound to:
-
GABA: The endogenous inhibitory neurotransmitter.
-
Muscimol: A potent and selective agonist for the GABA-A receptor.
-
Baclofen: The prototypical agonist for the GABA-B receptor.
-
Gabapentin & Pregabalin: Clinically successful GABA analogues that, despite their structural resemblance to GABA, do not act directly on GABA receptors but rather on the α2δ subunit of voltage-gated calcium channels.[1][2]
-
Diazepam: A positive allosteric modulator of the GABA-A receptor, representing the benzodiazepine class.[1]
-
Bicuculline: A competitive antagonist of the GABA-A receptor, serving as a negative control for agonistic activity.[3]
This comparative approach will enable a nuanced understanding of the potential mechanism of action, potency, and therapeutic window of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
In Vitro Benchmarking: Receptor Binding and Functional Assays
The initial step in characterizing a novel GABA analogue is to determine its interaction with the primary targets in the GABAergic system: the GABA-A and GABA-B receptors. This is typically achieved through competitive radioligand binding assays and functional electrophysiological studies.
Receptor Binding Affinity
Competitive binding assays are employed to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.
Table 1: Comparative Receptor Binding Affinities of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid and Standard Compounds
| Compound | Target Receptor | Radioligand | Ki (nM) | Reference |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | GABA-A | [³H]Muscimol | TBD | Hypothetical |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | GABA-B | [³H]Baclofen | TBD | Hypothetical |
| GABA | GABA-A | [³H]Muscimol | ~10-100 | [4] |
| Muscimol | GABA-A | [³H]Muscimol | ~1-2 | [5][6] |
| Baclofen | GABA-B | [³H]Baclofen | ~24.6 | [7] |
| Diazepam | GABA-A (Benzodiazepine site) | [³H]Flunitrazepam | ~2-10 | [8] |
| Bicuculline | GABA-A | [³H]GABA | IC50 ~2 µM | [9] |
| Gabapentin | α2δ subunit of VGCC | [³H]Gabapentin | ~23.9 mg/mL (EC50) | [10] |
| Pregabalin | α2δ subunit of VGCC | [³H]Gabapentin | ~9.77 mg/mL (EC50) | [10] |
TBD: To Be Determined through experimental evaluation.
Functional Activity: Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons, are utilized to assess the functional consequences of receptor binding. These assays measure changes in ion flow across the cell membrane in response to the application of the test compound, determining whether it acts as an agonist, antagonist, or modulator.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay
Caption: Workflow for assessing compound functionality using TEVC in Xenopus oocytes.
In Vivo Benchmarking: Models of Anticonvulsant and Analgesic Activity
To evaluate the therapeutic potential of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in clinically relevant contexts, in vivo animal models of epilepsy and neuropathic pain are employed. These models allow for the assessment of a compound's efficacy, potency, and potential side effects.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind-limb extension phase of a seizure induced by an electrical stimulus.
Table 2: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Test in Rodents
| Compound | Species | Route of Administration | ED50 (mg/kg) | Reference |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | Mouse/Rat | i.p./p.o. | TBD | Hypothetical |
| Gabapentin | Mouse | i.p. | ~25-50 | [11][12] |
| Pregabalin | Rat | p.o. | 1.8 | [13][14] |
| Diazepam | Mouse | i.p. | ~0.2-0.5 | [15] |
TBD: To Be Determined through experimental evaluation.
Analgesic Activity: Neuropathic Pain Models
Animal models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models, are used to assess a compound's ability to alleviate allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
Experimental Workflow: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Caption: Workflow of the CCI model for inducing and assessing neuropathic pain.
Table 3: Comparative Analgesic Activity in Rodent Models of Neuropathic Pain
| Compound | Model | Species | Endpoint | Effective Dose Range (mg/kg) | Reference |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | CCI/SNL | Rat | Reversal of Allodynia | TBD | Hypothetical |
| Gabapentin | Various | Rat/Human | Reversal of Allodynia/Hyperalgesia | 30-100 (rat) / up to 2400 (human, daily) | [16][17] |
| Pregabalin | Carrageenan-induced hyperalgesia | Rat | Reversal of Hyperalgesia | ED50 = 6 | [18] |
TBD: To Be Determined through experimental evaluation.
Anticipated Pharmacological Profile and Mechanistic Insights
Based on its chemical structure, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is hypothesized to interact with the GABAergic system. The in vitro and in vivo benchmarking studies outlined in this guide will elucidate its precise mechanism of action.
Potential Mechanisms of Action
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A Comprehensive Guide to Investigating the In Vitro and In Vivo Correlation of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid Activity
This guide provides a detailed framework for the comprehensive evaluation of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, a novel β-amino acid, with a focus on establishing a robust in vitro-in vivo correlation (IVIVC). Given the structural similarities to known modulators of the γ-aminobutyric acid (GABA) system, this investigation will primarily explore its potential activity as a GABA B receptor agonist. The methodologies outlined herein are designed to provide a thorough characterization of the compound's pharmacological profile, from molecular interactions to behavioral outcomes.
Introduction: The Rationale for Investigating 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] GABA B receptors, which are G-protein coupled receptors (GPCRs), are key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, spasticity, and addiction.[2] The only clinically approved GABA B receptor agonist, baclofen, demonstrates the therapeutic potential of targeting this system, but its use is often limited by side effects such as sedation and muscle weakness.[2]
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a β-amino acid with a chemical structure that suggests potential interaction with GABA receptors. The presence of a phenyl ring and an amino acid moiety is a common feature in other GABA B receptor ligands, such as baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA).[3] Therefore, a systematic investigation into its activity is warranted.
This guide will outline a hypothetical, yet scientifically rigorous, pathway to characterize this novel compound, establishing a clear link between its in vitro activity and its in vivo effects. A strong IVIVC is critical in modern drug development for predicting clinical efficacy and safety from preclinical data.
Part 1: In Vitro Characterization - Unraveling Molecular Interactions
The initial phase of characterization focuses on determining the compound's direct interaction with the GABA B receptor and its functional consequences at the cellular level.
Receptor Binding Affinity
The first step is to ascertain whether 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid binds to the GABA B receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human GABA B receptor.
-
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing human GABA B1a/B2 receptors.
-
Radioligand: [³H]CGP54626 (a high-affinity GABA B receptor antagonist).
-
Test Compound: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
-
Reference Compounds: Baclofen (agonist), Saclofen (antagonist).
-
Binding Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4.[4]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[4]
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]CGP54626 (e.g., 4 nM), and varying concentrations of the test compound or reference compounds.[4]
-
To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM GABA) is used in a parallel set of wells.
-
Incubate the mixture for 1.5 hours at room temperature to allow binding to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Activity Assessment
Demonstrating binding is not sufficient; the functional consequence of that binding must be elucidated. As GABA B receptors are Gαi/o-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5]
Experimental Protocol: cAMP Functional Assay
-
Objective: To determine the effect of the test compound on forskolin-stimulated cAMP production.
-
Materials:
-
CHO-K1 cells expressing human GABA B1a/B2 receptors.
-
Test Compound, Baclofen, Saclofen.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound or reference compounds for 20 minutes at 37°C.[6]
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
For antagonist testing, co-incubate the test compound with a known agonist like Baclofen.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are calculated from the concentration-response curves.
Electrophysiological Evaluation
To understand the compound's effect on neuronal excitability, whole-cell patch-clamp electrophysiology is employed. GABA B receptor activation typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[7][8]
Experimental Protocol: Whole-Cell Patch-Clamp
-
Objective: To measure the effect of the test compound on membrane potential and ion channel currents in neurons.
-
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal pipette solutions.
-
Test Compound, Baclofen, Saclofen.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
In current-clamp mode, apply the test compound and record changes in the resting membrane potential. Hyperpolarization is indicative of agonist activity.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and apply the test compound to measure changes in holding current, which can indicate the activation of GIRK channels.
-
To confirm the involvement of GABA B receptors, test for reversal of the effect with a specific antagonist like Saclofen.
-
-
Data Analysis: Quantify the change in membrane potential (mV) or current (pA) in response to the compound.
In Vitro Experimental Workflow
Caption: Workflow for the in vitro characterization of the test compound.
Comparative In Vitro Data (Hypothetical)
| Compound | Receptor Binding (Ki, nM) | cAMP Assay (EC50, nM) | Patch-Clamp (Hyperpolarization) |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | 150 | 250 | Yes |
| Baclofen | 50 | 100 | Yes |
| Phenibut | 92,000 | >10,000 | Yes |
| Saclofen | 35 (IC50) | Antagonist | No |
Note: Data for Baclofen, Phenibut, and Saclofen are based on literature values for comparative purposes.[9][10]
Part 2: In Vivo Evaluation - From Molecules to Behavior
Following in vitro characterization, the investigation moves to in vivo models to assess the compound's physiological effects and establish its therapeutic potential.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful in vivo studies and for interpreting the results.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of the test compound after intravenous (IV) and oral (PO) administration.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound via IV and PO routes to different groups of rats.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Pharmacodynamic Assessment: Behavioral Models
Based on the hypothesized GABA B receptor agonist activity, behavioral tests for anxiolytic and sedative effects are appropriate.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Objective: To assess the anxiolytic-like effects of the test compound.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a set pre-treatment time, place each mouse in the center of the elevated plus maze, which consists of two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[11][12]
Experimental Protocol: Locomotor Activity Test
-
Objective: To evaluate the sedative or hyperactive effects of the test compound.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
Place each mouse in an open field activity chamber equipped with infrared beams.
-
Record the locomotor activity (e.g., distance traveled, beam breaks) over a specified period (e.g., 30-60 minutes).
-
-
Data Analysis: A significant decrease in locomotor activity suggests sedative effects, which is a known side effect of GABA B agonists.[2][13]
In Vivo Target Engagement
To confirm that the observed behavioral effects are mediated by the intended target, in vivo microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions. GABA B receptor activation is known to inhibit dopamine release in areas like the striatum.[14]
Experimental Protocol: In Vivo Microdialysis
-
Objective: To measure the effect of the test compound on extracellular dopamine levels in the striatum.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Surgically implant a microdialysis probe into the striatum of anesthetized rats.
-
After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Administer the test compound systemically or locally through the probe.
-
Collect dialysate samples and analyze for dopamine and its metabolites using HPLC with electrochemical detection.
-
-
Data Analysis: A decrease in extracellular dopamine levels following compound administration would support GABA B receptor-mediated inhibition.
In Vivo Experimental Workflow
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- 2. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. GABAB Receptor Stimulation Accentuates the Locomotor Effects of Morphine in Mice Bred for Extreme Sensitivity to the Stimulant Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tonic GABA-ergic modulation of striatal dopamine release studied by in vivo microdialysis in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid for GABA Transporters: A Comparative Guide
In the landscape of neuroscience and drug discovery, the precise modulation of neurotransmitter systems is a cornerstone of therapeutic innovation. The GABAergic system, the primary inhibitory network in the central nervous system (CNS), presents a multitude of targets for intervention in neurological and psychiatric disorders. Among these, the GABA transporters (GATs) play a critical role in regulating GABA homeostasis by clearing the neurotransmitter from the synaptic cleft.[1] The development of selective GAT inhibitors has been a successful strategy for conditions like epilepsy, as exemplified by the clinically approved drug tiagabine, a selective inhibitor of GAT1.[2][3]
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, for its putative targets within the GABA transporter family. While the specific biological target of this molecule is not extensively characterized in public literature, its structural similarity to GABA analogues suggests a potential interaction with the GABAergic system. We will therefore proceed under the working hypothesis that this compound is a candidate GAT modulator.
This document will guide researchers through the essential in vitro and cell-based assays required to build a robust selectivity profile. We will compare its hypothetical performance against well-established GAT inhibitors and provide detailed, field-proven protocols to ensure experimental integrity and reproducibility.
The GABA Transporter Family: A Quartet of Targets
The human brain expresses four distinct GABA transporters: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter-1 (BGT-1, SLC6A12).[1] While GAT1 is the most abundant and extensively studied, each subtype exhibits a unique expression pattern and physiological role, making subtype selectivity a crucial parameter for any novel GAT inhibitor.[1][4]
-
GAT1: Primarily located on presynaptic neurons and astrocytes, it is the main transporter responsible for GABA reuptake at the synapse.[1]
-
GAT2: Found in the leptomeninges and at low levels in the brain.[2]
-
GAT3: Predominantly expressed on astrocytes and plays a significant role in glial GABA uptake.[4]
-
BGT-1: Located in extrasynaptic regions and also transports betaine.[2]
A thorough understanding of a compound's affinity and activity at each of these subtypes is paramount to predicting its therapeutic potential and off-target effects.
Experimental Workflow for Selectivity Profiling
A logical and stepwise approach is essential for accurately determining the selectivity of a test compound. The following workflow outlines the key stages, from initial binding assessment to functional characterization in a cellular context.
Caption: A streamlined workflow for assessing the selectivity of a novel GAT inhibitor.
PART 1: Determining In Vitro Binding Affinity
The initial step is to ascertain whether 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid directly binds to the GAT subtypes. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the compound's affinity (Ki).
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to measure the ability of the test compound to displace a known high-affinity radioligand from the GAT subtypes.
Rationale: By using a radiolabeled ligand with known binding characteristics, we can infer the affinity of the unlabeled test compound by its ability to compete for the same binding site. This assay is crucial for establishing a direct interaction and for quantifying binding affinity.
Materials:
-
Membrane preparations from cells stably expressing human GAT1, GAT2, GAT3, or BGT-1.
-
Radioligands: [³H]tiagabine for GAT1, or [³H]GABA for all subtypes (with appropriate blockers for other GABA binding sites).[5][6]
-
Test Compound: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
-
Reference Compounds: Tiagabine (GAT1 selective), and a non-selective GAT inhibitor like nipecotic acid.[7]
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).[8]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound or reference compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., room temperature or 4°C) for a specified time to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
PART 2: Assessing Functional Activity
Following the confirmation of binding, the next critical step is to evaluate the functional consequence of this interaction. Cell-based GABA uptake assays directly measure the compound's ability to inhibit the transport of GABA into cells.
Protocol 2: [³H]GABA Uptake Assay in Transfected Cells
This assay quantifies the inhibition of GABA transport in cell lines engineered to express individual human GAT subtypes.[9]
Rationale: This functional assay provides a more physiologically relevant measure of a compound's potency (IC₅₀) by assessing its impact on the transporter's primary function.[8] Running this assay on cell lines individually expressing each GAT subtype is the cornerstone of determining selectivity.
Materials:
-
Cell lines stably expressing human GAT1, GAT2, GAT3, or BGT-1 (e.g., HEK293 or CHO cells).[10]
-
[³H]GABA.
-
Test Compound: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
-
Reference Compounds: Tiagabine, EF1502 (GAT1/BGT1 inhibitor), and SNAP-5114 (GAT2/3 inhibitor).[3]
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.[8]
-
Cell lysis buffer (e.g., 1% SDS).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Plate the transfected cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of the test compound or reference compound for a defined period (e.g., 10-30 minutes) at 37°C.[11]
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to start the uptake reaction.[11]
-
Incubation: Incubate for a short, defined period (e.g., 3-10 minutes) during which GABA uptake is linear.[8]
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer, transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Comparative Data Analysis
The selectivity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can be quantitatively expressed as a selectivity index. This is calculated by dividing the IC₅₀ value for the off-target GAT subtype by the IC₅₀ value for the primary target GAT subtype.
Table 1: Hypothetical IC₅₀ Values (µM) from [³H]GABA Uptake Assays
| Compound | GAT1 | GAT2 | GAT3 | BGT-1 |
| 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | TBD | TBD | TBD | TBD |
| Tiagabine | 0.1 | >100 | >100 | >100 |
| EF1502 | 0.5 | >100 | >100 | 5.0 |
| SNAP-5114 | >100 | 10 | 5 | >100 |
| Nipecotic Acid | 15 | 50 | 25 | 100 |
TBD: To be determined by experimentation.
PART 3: Assessing Off-Target Liability
To build a comprehensive selectivity profile, it is crucial to investigate potential interactions with other related targets in the GABAergic system, namely the GABA receptors (GABA-A and GABA-B).
Counter-Screening Against GABA Receptors
Rationale: Structural similarity to GABA might lead to unintended interactions with GABA receptors, which could result in confounding biological effects or side effects.
-
GABA-A Receptor Binding: A radioligand binding assay using [³H]muscimol or [³H]gaboxadol can be employed to assess affinity for GABA-A receptors.[6]
-
GABA-B Receptor Binding: A similar assay using [³H]GABA in the presence of a GABA-A antagonist (like bicuculline) and Ca²⁺ can determine affinity for GABA-B receptors.[6]
-
Functional GABA-A Receptor Assays: A functional assessment can be performed using electrophysiology (e.g., patch-clamp on cells expressing specific GABA-A receptor subtypes) or fluorescence-based assays that measure chloride influx.[12]
A lack of significant binding or functional modulation at these receptors at concentrations that inhibit GATs would strongly support the selectivity of the test compound for the transporters.
Conclusion
This guide outlines a systematic and robust approach to characterizing the selectivity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid for GABA transporters. By employing a combination of in vitro binding and cell-based functional assays, researchers can generate a comprehensive selectivity profile. This data is essential for understanding the compound's mechanism of action, predicting its potential therapeutic window, and guiding future drug development efforts. The provided protocols, grounded in established scientific principles, offer a clear path to generating high-quality, reproducible data critical for advancing our understanding of novel GABAergic modulators.
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Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]
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Madsen, K. K., White, H. S., & Schousboe, A. (2010). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABAA receptor agonist gaboxadol. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 753–760. [Link]
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Mager, S., Kleinberger-Doron, N., Keshet, G. I., Davidson, N., Kanner, B. I., & Lester, H. A. (1996). Ion binding and permeation at the GABA transporter GAT1. The Journal of Neuroscience, 16(17), 5405–5414. [Link]
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Scimemi, A. (2022). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 16, 949178. [Link]
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Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.11. [Link]
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Knutson, D. E., Pfc, T. P., & Li, G. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS One, 8(2), e53696. [Link]
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Madsen, K. K., Clausen, R. P., Krogsgaard-Larsen, P., Schousboe, A., & White, H. S. (2011). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol. Journal of Neurochemistry, 118(5), 753-60. [Link]
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Kowalczyk, M., Kurczab, R., & Starowicz, K. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 13(21), 3125–3137. [Link]
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Nayak, S. R., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 654–662. [Link]
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Kless, A., et al. (2006). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 149(4), 376–387. [Link]
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Chatton, J. Y., Pellerin, L., & Magistretti, P. J. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences of the United States of America, 100(21), 12456–12461. [Link]
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Hariharan, S., et al. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid
Foundational Knowledge: Understanding the Compound
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid belongs to the class of amino acids, featuring a substituted phenyl ring. The presence of both an amino and a carboxylic acid group gives it amphoteric properties. While specific toxicity data is not available, analogous compounds such as 3-amino-3-phenylpropionic acid and various dimethoxy-substituted phenylpropionic acids are generally considered to be of low hazard, primarily posing risks of skin and eye irritation upon direct contact.[1][2] It is crucial to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment (PPE).
The Principle of Prudent Practice: Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. This proactive approach ensures that potential hazards are identified and mitigated. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all resulting waste.[3]
Key Risk Assessment Questions:
-
Quantity: Is the amount of waste generated small (milligram to gram scale) or large (bulk quantity)?
-
Form: Is the waste a pure solid, a solution, or mixed with other chemicals?
-
Contamination: Has the compound been in contact with any hazardous materials?
-
Institutional Policies: What are the specific waste disposal guidelines of your institution or organization?
Disposal Pathways: A Step-by-Step Guide
Based on the available information for structurally similar compounds, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is not expected to be classified as a hazardous waste under current regulations.[4] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for final determination.
For Small Quantities (Typically < 10 g) of Uncontaminated Solid:
-
Confirmation of Non-Hazardous Nature: Cross-reference with your institution's list of non-hazardous chemicals. Many institutions provide lists of chemicals that can be disposed of in regular trash.[5][6]
-
Packaging: Place the solid waste in a sealed, clearly labeled container. The label should identify the contents as "Non-hazardous waste: 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid".
-
Disposal: Dispose of the sealed container in the regular laboratory trash. Do not dispose of loose powder directly into the trash to avoid creating dust.
For Larger Quantities or Contaminated Waste:
-
Labeling: Use a designated chemical waste label.[7] Clearly write the full chemical name: "3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid". If it is a mixture, list all components and their approximate percentages.
-
Containment: Store the waste in a sealed, chemically compatible container. Ensure the container is in good condition and the lid is securely fastened.
-
Segregation: Store the waste container in a designated satellite accumulation area for non-hazardous chemical waste.
-
Pickup: Arrange for collection by your institution's hazardous waste management service.
For Aqueous Solutions (Uncontaminated):
For dilute, neutral aqueous solutions of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, drain disposal may be an option, but this is highly dependent on local regulations and institutional policies.
-
Consult EHS: ALWAYS obtain approval from your institution's EHS department before disposing of any chemical down the drain.[8]
-
Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8.
-
Dilution: Flush with copious amounts of water (at least 20 times the volume of the solution) during and after disposal.
Decontamination: Ensuring a Clean Workspace
Proper decontamination of labware and surfaces is crucial to prevent cross-contamination and ensure a safe working environment.
-
Glassware and Equipment: Wash with a suitable laboratory detergent and rinse thoroughly with water.
-
Spills: For small spills of the solid material, sweep up carefully to avoid creating dust and place in a sealed container for disposal as outlined above.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with soap and water.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, requires a meticulous and informed approach to personal protection. This guide synthesizes critical safety information and field-proven insights to establish a robust framework for the safe handling of this and structurally similar compounds. Our objective is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks
The structure of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid suggests several potential hazards. As an aromatic amino acid, it may cause skin, eye, and respiratory tract irritation.[1] The presence of the propionic acid moiety indicates potential corrosive properties, especially upon prolonged contact.[2] Furthermore, as a powdered solid, it poses a risk of inhalation.[3][4][5]
Anticipated Hazards:
-
Oral Toxicity: May be harmful if swallowed.[1]
-
Skin Irritation/Corrosion: Can cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][5]
Engineering and Administrative Controls: The First Line of Defense
Before selecting personal protective equipment, it is imperative to implement robust engineering and administrative controls to minimize exposure. As emphasized by the Occupational Safety and Health Administration (OSHA), engineering and work practice controls are the primary means of reducing employee exposure to toxic chemicals.[6]
-
Ventilation: All handling of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[7][8]
-
Designated Area: A specific area within the laboratory should be designated for the handling of this compound to prevent cross-contamination.[8]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for handling, storage, and disposal.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.
| Body Part | PPE Recommendation | Rationale | Applicable Standards |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of fine dust particles.[5] | 29 CFR 1910.134 |
| Eyes and Face | Chemical splash goggles and a face shield | To protect against dust particles and potential splashes.[5][9][10] | 29 CFR 1910.133, EN166[11] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[8][10][12] | 29 CFR 1910.138 |
| Body | Laboratory coat, long-sleeved shirts, and pants | To protect skin from accidental contact with the chemical.[10][12] | N/A |
| Feet | Closed-toe shoes | To protect feet from spills.[9] | N/A |
Step-by-Step Handling Protocol
The following protocol outlines the essential steps for safely handling 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, integrating the use of appropriate PPE.
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface with absorbent, disposable bench paper.
Handling:
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
-
If creating a solution, slowly add the powder to the solvent to prevent splashing.
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: All solid waste contaminated with 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (e.g., used gloves, bench paper, weighing paper) should be collected in a designated, labeled hazardous waste container.[2][13][14]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[2][13][15]
-
Disposal Procedures: All chemical waste must be disposed of in accordance with institutional and local regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[13][15]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[4][11] For larger spills, evacuate the area and contact your institution's EHS office.
Diagrams for Clarity
PPE Selection Workflow
Caption: A workflow diagram illustrating the process of selecting appropriate PPE.
Handling and Disposal Workflow
Caption: A step-by-step workflow for the handling and disposal of the chemical.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
National Safety Inc. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminopropionic acid. Retrieved from [Link]
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NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminopropionic acid. Retrieved from [Link]
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University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
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University of Utah. (n.d.). Acid Handling. Retrieved from [Link]
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Washington State University. (n.d.). Acids, Organic. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
